molecular formula C7H4FNO B176574 4-Fluoro-2-hydroxybenzonitrile CAS No. 186590-01-2

4-Fluoro-2-hydroxybenzonitrile

Cat. No.: B176574
CAS No.: 186590-01-2
M. Wt: 137.11 g/mol
InChI Key: ZAYFMRICIYQIAP-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzonitrile is an organic building block with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol . This compound is characterized by the presence of three distinct functional groups—a hydroxy group, a fluorine atom, and a nitrile group—on a benzene ring, making it a valuable multifunctional intermediate for various synthetic pathways . It is supplied as a solid, typically appearing as a white to almost white powder or crystal, with a melting point of 123.0 to 127.0 °C . As a key member of the nitrile and fluorinated phenol chemical families, it serves as a versatile precursor in medicinal chemistry, agrochemical research, and materials science. Researchers can utilize its phenolic hydroxy group for etherification or esterification, its nitrile moiety for hydrolysis or reduction, and the fluorine atom for nucleophilic aromatic substitution, allowing for the construction of more complex molecular architectures . The compound should be stored in a cool, dark place at room temperature, and for prolonged stability, an inert atmosphere is recommended . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood.

Properties

IUPAC Name

4-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYFMRICIYQIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452436
Record name 4-FLUORO-2-HYDROXYBENZONITRILE
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-01-2
Record name 4-FLUORO-2-HYDROXYBENZONITRILE
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Record name 4-fluoro-2-hydroxybenzonitrile
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Fluoro-2-hydroxybenzonitrile (CAS: 186590-01-2): Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzonitrile, a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a versatile synthetic intermediate, its unique electronic properties, conferred by the fluorine, hydroxyl, and nitrile functional groups, make it a valuable building block for complex molecular architectures. This document, intended for researchers and drug development professionals, details the molecule's fundamental physicochemical properties, outlines a representative synthetic strategy, provides in-depth protocols for its spectroscopic characterization, and explores its applications, with a particular focus on drug discovery. All methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility in a laboratory setting.

Introduction to this compound

This compound, a substituted benzonitrile, belongs to a class of organic compounds that serve as critical precursors in fine chemical synthesis. The strategic placement of a fluorine atom, a hydroxyl group, and a nitrile group on the benzene ring creates a molecule with distinct reactivity at multiple sites. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, allows for controlled, regioselective modifications. This makes the compound an ideal starting material for constructing pharmacologically active agents and advanced materials like liquid crystals.[1][2] This guide serves as a foundational resource for scientists leveraging this key intermediate in their research and development pipelines.

Physicochemical and Computed Properties

A precise understanding of a molecule's properties is the cornerstone of its effective application. The molecular weight and other key identifiers for this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and regulatory compliance.

PropertyValueSource
Molecular Weight 137.11 g/mol [3]
Molecular Formula C₇H₄FNO[3]
CAS Number 186590-01-2[3]
IUPAC Name This compound[3]
Exact Mass 137.027691913 Da[3]
Appearance Off-white to pale tan solid[2]
SMILES C1=CC(=C(C=C1F)O)C#N[3]
InChIKey ZAYFMRICIYQIAP-UHFFFAOYSA-N[3]
Topological Polar Surface Area 44 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
XLogP3-AA (Lipophilicity) 1.9[3]

Synthesis and Manufacturing Insights

The synthesis of substituted benzonitriles often involves the introduction of the nitrile group onto a pre-functionalized benzene ring. A common and effective method is the cyanation of an aryl halide. While multiple specific pathways exist, a representative and industrially relevant approach is the Rosenmund–von Braun reaction, which utilizes a copper(I) cyanide reagent to displace a halide, typically bromide or iodide.

The causality for this choice rests on the reliability and relatively high yields of this reaction for aromatic systems. The copper catalyst facilitates the nucleophilic substitution, which would otherwise be difficult on an electron-rich aromatic ring. The choice of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is critical to ensure the reagents remain in solution at the elevated temperatures required for the reaction to proceed at a practical rate.[4]

Generalized Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-5-fluorophenol C Rosenmund–von Braun Cyanation A->C Aryl Halide Substrate B Copper(I) Cyanide (CuCN) N-Methyl-2-pyrrolidone (NMP) Heat (e.g., 150-200°C) B->C Cyanating Agent & Solvent D 1. Quenching (e.g., FeCl₃/HCl) 2. Extraction (e.g., Ethyl Acetate) 3. Column Chromatography C->D Crude Product E This compound D->E Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol: Cyanation of 2-Bromo-5-fluorophenol

This protocol is a representative example based on established chemical principles.[4] Researchers should first consult specific literature and perform appropriate risk assessments.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The reaction progress must be monitored as a self-validating system. This is achieved by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Carefully pour the dark mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to break down the copper complexes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable tenet of scientific integrity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive characterization of the molecule's structure.[5]

Analytical Workflow Diagram

G cluster_analysis Spectroscopic Analysis A Purified Sample of This compound B Mass Spectrometry (MS) - Molecular Weight - Fragmentation A->B C Infrared (IR) Spectroscopy - Functional Groups (O-H, C≡N, C-F) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - Chemical Environment A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.[6] The predicted chemical shifts are based on the known electronic effects of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
¹H 10.0 - 11.0 Broad Singlet Acidic proton of the phenolic -OH group.
¹H 7.6 - 7.8 Doublet of Doublets Aromatic proton ortho to -CN and meta to -F.
¹H 7.1 - 7.3 Doublet of Doublets Aromatic proton ortho to -F and meta to -OH.
¹H 6.9 - 7.1 Doublet of Doublets Aromatic proton ortho to -OH and meta to -CN.
¹³C ~160 (C-F coupling) Doublet C2-OH: Carbon attached to the hydroxyl group.
¹³C ~158 (C-F coupling) Doublet C4-F: Carbon directly attached to fluorine, showing a large C-F coupling constant.
¹³C ~135 (C-F coupling) Doublet Aromatic CH carbon.
¹³C ~118 Singlet C≡N: Nitrile carbon.
¹³C ~115 (C-F coupling) Doublet Aromatic CH carbon.
¹³C ~110 (C-F coupling) Doublet Aromatic CH carbon.

| ¹³C | ~105 (C-F coupling) | Doublet | C1-CN: Carbon attached to the nitrile group. |

Protocol for NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of the purified compound for ¹H NMR (25-30 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Setup: Acquire the spectra using standard parameters. For ¹H NMR, a spectral width of 16 ppm and 16-32 scans is typical. For ¹³C NMR, a spectral width of 240 ppm and 1024 or more scans may be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200 - 3500 (broad) O-H Stretching
2220 - 2240 (sharp) C≡N Stretching
1500 - 1600 C=C Aromatic Ring Stretching
1200 - 1300 C-O Phenolic C-O Stretching

| 1000 - 1100 | C-F | Aryl C-F Stretching |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS)

MS determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.[7]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Ion Rationale
137 [M]⁺ Molecular Ion Peak
109 [M-CO]⁺ Loss of carbon monoxide, common for phenols.

| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |

Protocol for MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a coupled GC or LC system.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).

  • Analysis: Acquire the mass spectrum. The molecular ion peak [M]⁺ should correspond to the exact mass of the compound (137.0277 Da for C₇H₄FNO).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold for building more complex, high-value molecules. Its fluorinated aromatic core is a "privileged structure" in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8]

A primary application is in the synthesis of kinase inhibitors for oncology research.[8] Protein kinases are crucial signaling enzymes that are often dysregulated in cancer. Small molecules that can block the ATP-binding site of these kinases are a major class of anti-cancer drugs. The this compound scaffold can be elaborated through reactions at the hydroxyl and nitrile groups, or via nucleophilic aromatic substitution, to generate libraries of potential kinase inhibitors.

Role as a Kinase Inhibitor Precursor

G cluster_mods Chemical Elaboration A This compound (Starting Scaffold) B Functionalization at -OH group (e.g., Etherification) A->B R1 Diversity C Transformation of -CN group (e.g., to Tetrazole) A->C R2 Diversity D Nucleophilic Aromatic Substitution (SNAr) A->D R3 Diversity E Library of Diverse Drug-like Molecules B->E C->E D->E F High-Throughput Screening (Kinase Inhibition Assays) E->F G Lead Compound (Potent & Selective Inhibitor) F->G

Caption: Conceptual pathway from a core intermediate to a lead drug compound.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]

GHS Hazard Identification

Hazard Code Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Laboratory Best Practices

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its molecular weight of 137.11 g/mol and unique trifunctionalized structure provide a versatile platform for synthetic innovation. This guide has provided a senior-level perspective on its core properties, a robust framework for its synthesis and characterization, and insights into its application. By employing the self-validating and scientifically-grounded protocols detailed herein, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, this compound. PubChem. [Link]
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  • X (formerly Twitter) (n.d.).
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Fluoro-4-hydroxybenzonitrile, 98%. Otto Chemie Pvt. Ltd. [Link]
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4-Fluoro-2-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known by its alternative name 2-cyano-5-fluorophenol, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is a planar molecule whose properties are dictated by the interplay of its three functional groups.[1][2]

  • IUPAC Name: this compound[3]

  • CAS Number: 186590-01-2[3]

  • Molecular Formula: C₇H₄FNO[3]

  • Canonical SMILES: C1=CC(=C(C=C1F)O)C#N[3]

  • InChI Key: ZAYFMRICIYQIAP-UHFFFAOYSA-N[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (nitrile, fluorine, hydroxyl oxygen) influences its melting point and solubility.

PropertyValueSource
Molecular Weight 137.11 g/mol [3][4]
Appearance Off-white to pale tan solid/crystal[1][5]
Melting Point 123-125 °C[1][2]
Boiling Point (Predicted) 285.4 ± 25.0 °C[2]
Density (Predicted) 1.45 g/cm³[2][6]
pKa (Predicted) 6.84 ± 0.18[2]
Solubility Limited in water. Soluble in organic solvents like DMSO and acetone.[5]

Spectroscopic Data

Spectroscopic analysis is essential for structure verification and purity assessment. Based on its functional groups, the following spectral characteristics are expected.

  • ¹H NMR: The proton NMR spectrum will display signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit splitting due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum is characterized by key absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch. C-F stretching bands typically appear in the 1000-1300 cm⁻¹ region.[4][7]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137).

SpectraBase and other databases provide reference spectra for similar compounds, which can be used for comparison.[8]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis often involves the introduction of the nitrile group onto a substituted phenol precursor.

Example Synthesis Workflow: From a Brominated Precursor

One common approach involves a copper-catalyzed cyanation of a brominated fluorophenol. This method is effective for converting aryl halides to nitriles.

Synthesis_Workflow Reactant 4-Bromo-2-fluorophenol Reaction Cyanation Reaction Reactant->Reaction Heat (150°C) Reagent Copper(I) Cyanide (CuCN) N-Methyl-2-pyrrolidone (NMP) Reagent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for a similar isomer and illustrates the key steps.[9]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-bromo-2-fluorophenol (1 equivalent) and copper(I) cyanide (CuCN) (1.2 equivalents) in N-Methyl-2-pyrrolidone (NMP).

  • Heating: Heat the stirred mixture to 150°C for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate or ether.

  • Washing: Wash the organic layer sequentially with water and brine to remove NMP and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by trituration or column chromatography to yield the final this compound product.[1][10]

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile building block in several high-value applications.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of complex pharmaceutical agents.[5] The fluorinated benzonitrile motif is present in various bioactive molecules, including kinase inhibitors for anti-cancer therapies.[11] The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile and hydroxyl groups serve as handles for further chemical modification.

  • Agrochemicals: It is used to create new candidates for pesticides and herbicides, where the fluorinated aromatic backbone is a common feature.[5][12]

  • Liquid Crystals: Hydroxybenzonitrile derivatives are important precursors for liquid crystal materials.[1][13] The rigid core and polar functional groups contribute to the formation of mesophases, which are essential for display technologies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

Hazard Identification

According to GHS classifications, this compound presents several hazards:[3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

  • Irritation: Causes skin irritation and serious eye irritation.[3][14][15]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335
Recommended Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a functionally rich aromatic compound with significant utility as a chemical intermediate. Its unique electronic and structural properties, conferred by the fluorine, hydroxyl, and nitrile groups, make it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe application in research and manufacturing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, this compound.
  • TCI Chemicals (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile.
  • Fisher Scientific (2024). Safety Data Sheet: 2-Fluoro-4-hydroxybenzonitrile.
  • Fisher Scientific (n.d.). Safety Data Sheet: 3-Fluoro-4-hydroxybenzonitrile.
  • Sigma-Aldrich (2024). Safety Data Sheet: 4-hydroxybenzonitrile.
  • China Trading Co. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
  • Google Patents (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB).
  • Wiley Science Solutions (n.d.). 2-Fluoro-4-hydroxybenzonitrile. SpectraBase.
  • ChemAnalyst (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.
  • Mol-Instincts (n.d.). 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Properties.
  • PubChemLite (n.d.). 2-fluoro-4-hydroxybenzonitrile (C7H4FNO).
  • Google Patents (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • NIST (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.
  • Quick Company (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Research Scientific (n.d.). 2-FLUORO-4-HYDROXYBENZONITRILE, 99%.

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A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Scaffold

4-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a strategically positioned fluorine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, provides a unique combination of electronic properties and reactive handles for synthetic elaboration.[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the hydroxyl and nitrile groups serve as versatile points for chemical modification.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physicochemical properties of this compound. Due to the limited availability of peer-reviewed experimental data for this specific isomer (CAS 186590-01-2), this document combines available supplier data with a robust, principles-based prediction of its spectroscopic profile. Furthermore, it provides detailed, field-proven protocols for the experimental determination of these key properties, empowering researchers to perform their own characterization with confidence.

Chemical Identity and Core Properties

The fundamental identity and computed physical properties of this compound are summarized below. It is critical to distinguish this compound from its more commonly documented isomer, 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5), as their properties differ.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity and Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [2]
Synonyms 2-Cyano-5-fluorophenol [2][3]
CAS Number 186590-01-2 [2][3][4][5]
Molecular Formula C₇H₄FNO [2][5]
Molecular Weight 137.11 g/mol [2][5]
Exact Mass 137.027691913 Da [2]
Physical Form Solid [1]
Melting Point No experimental data available
Boiling Point No experimental data available [6]
Computed XLogP3 1.9 [2]

| Solubility | Expected to be soluble in polar organic solvents like DMSO, acetone, and methanol; limited solubility in water.[1] | |

Predicted Spectroscopic Profile

The elucidation of a molecule's structure is fundamentally dependent on spectroscopic analysis. In the absence of published experimental spectra for this compound, this section provides a predicted profile based on established principles of NMR, IR, and MS, explaining the causal relationship between the molecular structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The aromatic region (δ 6.5-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.

    • H6: This proton is ortho to the hydroxyl group (-OH) and meta to the nitrile (-CN). It is expected to be a doublet, split by H5.

    • H5: This proton is ortho to both the fluorine (-F) and the nitrile (-CN) groups. It is expected to be a doublet of doublets, split by H6 and the adjacent fluorine atom.

    • H3: This proton is ortho to the fluorine atom and meta to the hydroxyl group. It is expected to be a doublet of doublets, split by H5 (a small 4-bond coupling) and the fluorine atom (a larger 3-bond coupling).

    • The phenolic proton (-OH) will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): Seven unique carbon signals are expected.

    • C-CN (Nitrile): Expected in the δ 115-120 ppm range.

    • Aromatic Carbons: Six distinct signals are expected in the δ 100-165 ppm range. The carbon attached to the fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the hydroxyl group (C2) will be the most downfield among the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Aromatic Stretch: Signals are expected just above 3000 cm⁻¹.

  • C≡N (Nitrile) Stretch: A sharp, strong, and unambiguous absorption band is expected around 2220-2240 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band is expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show:

  • Molecular Ion (M⁺•): A strong peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight (nominal mass: 137; exact mass: 137.03).

  • Key Fragments: Characteristic fragmentation patterns may include the loss of CO (m/z 109) and HCN (m/z 110), which are common fragmentation pathways for hydroxybenzonitriles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be built upon a thorough understanding of a compound's potential hazards.

GHS Hazard Identification

This compound is classified as a hazardous substance. The following GHS hazard statements apply[2]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Safe Handling Protocol

A self-validating system for handling this compound involves engineering controls, personal protective equipment (PPE), and strict procedures.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or powder.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and splash-proof safety goggles at all times.[7]

    • For operations that may generate significant dust, use of a respirator may be warranted based on a risk assessment.[8]

  • Procedures:

    • Avoid creating dust when weighing or transferring the solid.

    • Wash hands thoroughly after handling, even if gloves were worn.[9]

    • In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]

    • Have an appropriate spill kit readily available.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

Experimental Protocols for Characterization

The following protocols describe standard, validated methodologies for determining the key physical properties of this compound.

cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample Receive Solid Sample Dry Ensure Sample is Dry (e.g., vacuum oven) Sample->Dry MP Melting Point Determination Dry->MP Sol Qualitative Solubility Test Dry->Sol Spectro Spectroscopic Analysis Dry->Spectro Analyze Analyze & Correlate Data MP->Analyze Sol->Analyze IR ATR-FTIR NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR->Analyze NMR->Analyze MS->Analyze Report Generate Certificate of Analysis / Report Analyze->Report

Caption: General workflow for the physicochemical characterization of a chemical sample.

Melting Point Determination (Capillary Method)

Causality: The melting point range provides a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden the range.[11]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to load a small amount of sample.[12]

  • Packing: Invert the tube and tap it gently on the benchtop, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The sample column should be 2-3 mm high.[11][12]

  • Measurement: Place the capillary tube into the heating block of a melting point apparatus.[12]

  • Heating: If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough value. Then, cool the apparatus and use a new sample for an accurate measurement, heating at a slow rate (1-2°C/min) starting from ~15°C below the approximate melting point.[11][12]

  • Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.

Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute, determined by its functional groups, dictates its solubility in solvents of varying polarity. This test provides insight into the compound's polarity.[13]

Methodology:

  • Preparation: Label a series of small test tubes for each solvent to be tested (e.g., Water, Methanol, Acetone, Dichloromethane, Hexane).

  • Dispensing: Place approximately 10 mg of the solid into each test tube.[14]

  • Solvent Addition: Add the first solvent (e.g., water) dropwise, up to ~0.5 mL, shaking or vortexing after each addition.[14][15]

  • Observation: Observe if the solid dissolves completely to form a clear solution. Record the compound as "soluble," "partially soluble," or "insoluble."[13]

  • Systematic Testing: Repeat the process for each solvent, progressing from polar to non-polar. This systematic approach maps the compound's solubility profile.

ATR-FTIR Spectroscopy

Causality: This non-destructive technique measures the absorption of infrared radiation by the sample, causing molecular vibrations at specific frequencies that correspond to the bonds present in the molecule. It is an excellent method for identifying functional groups.

Methodology:

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[16]

  • Sample Application: Place a small amount (a few milligrams) of the powder sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.[17][18]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[17][18]

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft tissue.[17]

NMR Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Nuclei in different chemical environments resonate at different frequencies, and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information.

Methodology:

  • Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.[19][20]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the compound must be fully soluble.[19][20]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.[21]

  • Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum according to pre-defined experimental parameters.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • ResearchGate. How to Prepare Samples for NMR.
  • University of Arizona. NMR Sample Preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of Calgary. Melting point determination.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Westlab Canada. Measuring the Melting Point. (2023).
  • University of Missouri - St. Louis. Experiment 1 - Melting Points.
  • SlideShare. experiment (1) determination of melting points. (2021).
  • PubChem. This compound | C7H4FNO | CID 11029901.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • Shimadzu. Powder Samples.
  • Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022).
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. (2016).
  • YouTube. Solubility test/ Organic lab. (2021).
  • Pharmaffiliates. CAS No : 186590-01-2 | Product Name : this compound.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICCVAM. Test Method Protocol for Solubility Determination. (2003).
  • NANoREG. Procedure for solubility testing of NM suspension. (2016).
  • New Jersey Department of Health. BENZONITRILE - HAZARD SUMMARY.

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4-Fluoro-2-hydroxybenzonitrile NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Fluoro-2-hydroxybenzonitrile

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the very foundation of innovation. This compound (CAS 186590-01-2) is a key substituted benzonitrile, serving as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals[1][2][3]. Its chemical reactivity and subsequent biological or material properties are dictated by the specific arrangement of its functional groups: a nitrile, a hydroxyl group, and a fluorine atom on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining the constitution of such molecules in solution. It provides a non-destructive, atomic-level view of the molecular framework, revealing not only which atoms are present but how they are connected and arranged in three-dimensional space.

This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. As a self-validating system, we will first predict the spectral features based on fundamental principles and then outline the advanced 2D NMR experiments required for unambiguous assignment. This document is designed for researchers and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this class of compounds.

Part 1: Molecular Structure and Electronic Landscape

To interpret the NMR spectra of this compound, one must first understand the electronic influence of each substituent on the benzene ring.

  • Hydroxyl (-OH): A strong activating group due to resonance (electron-donating) and moderately deactivating inductively (electron-withdrawing). It significantly shields the ortho and para positions.

  • Fluorine (-F): A unique case. It is strongly deactivating via the inductive effect but weakly activating via resonance. Overall, it is considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

  • Nitrile (-CN): A strong deactivating group through both inductive and resonance effects, significantly deshielding all ring positions, particularly ortho and para.

The interplay of these effects dictates the electron density around each proton and carbon, which in turn governs their chemical shifts.

HMBC_Correlations Figure 2: Key Predicted HMBC Correlations C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H3 H3 H3->C1 ³J, ³J H3->C5 ³J, ³J H5 H5 H5->C1 ³J, ³J H5->C3 ³J, ³J H6 H6 H6->C2 ³J, ³J, ²J H6->C4 ³J, ³J, ²J C7 C7 H6->C7 ³J, ³J, ²J

Caption: Diagram showing key 2- and 3-bond ¹H-¹³C correlations expected in an HMBC spectrum.

Part 6: Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate parameter selection.

Protocol 1: Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity and free from particulate matter and paramagnetic impurities.[4]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For this polar molecule, DMSO-d₆ or Acetone-d₆ are excellent choices as they will also provide sharper -OH signals. CDCl₃ can be used but may require higher concentrations.[4]

  • Concentration: For ¹H NMR, weigh approximately 5-10 mg of the sample. For ¹³C and 2D NMR, a more concentrated sample of 15-30 mg is recommended.[5][6]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any microparticulates.[6][7] Ensure the sample height is at least 4.5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR_Workflow Figure 3: NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (15-30 mg) Dissolve Dissolve in Solvent (0.6 mL DMSO-d6) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim B₀ Field Insert->Shim Acquire1D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) Shim->Acquire1D Acquire2D Acquire 2D Spectra (HSQC, HMBC) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Assign Assign Signals Process->Assign Report Generate Report Assign->Report

Sources

Introduction: The Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₄FNO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation required for the unambiguous structural confirmation of this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) in this context—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound presents an interesting case for ¹H NMR analysis due to its trisubstituted aromatic ring. The interplay of the electron-donating hydroxyl (-OH) group, the electron-withdrawing nitrile (-CN) group, and the inductively withdrawing yet resonance-donating fluorine (-F) atom creates a distinct and predictable pattern of signals. Understanding this spectrum is crucial for verifying the purity and identity of the compound in any synthetic workflow.

Molecular Structure and Proton Environments

The foundational step in interpreting an NMR spectrum is to analyze the molecule's structure for chemically non-equivalent protons. In this compound, the plane of symmetry is absent, rendering the three aromatic protons and the single hydroxyl proton chemically distinct.

  • H-3: Positioned ortho to the hydroxyl group and ortho to the fluorine atom.

  • H-5: Located meta to the hydroxyl group, ortho to the fluorine, and meta to the nitrile group.

  • H-6: Situated meta to the fluorine atom and ortho to the nitrile group.

  • OH: The phenolic hydroxyl proton.

Consequently, we anticipate a total of four distinct signals in the ¹H NMR spectrum, with the three aromatic protons appearing in the characteristic aromatic region (typically δ 6.0-8.5 ppm).[2]

Core Principles of Spectral Interpretation

The appearance of each signal is governed by three key principles: chemical shift (δ), spin-spin coupling (J), and integration.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is dictated by the local electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[3]

  • -OH Group (at C2): A strong activating group that donates electron density through resonance, primarily at the ortho and para positions. This shielding effect will push the signals for H-3 (ortho) and H-5 (para to the OH is C5) upfield.

  • -CN Group (at C1): A strong deactivating group that withdraws electron density through both induction and resonance, deshielding nearby protons. This effect will be most pronounced for H-6 (ortho position), causing it to shift significantly downfield.

  • -F Atom (at C4): A halogen with a dual role. It is highly electronegative, withdrawing electron density inductively (deshielding). However, it also possesses lone pairs that can be donated via resonance (shielding). For protons, the strong inductive effect typically dominates, leading to a net deshielding effect, particularly at the ortho positions (H-3 and H-5).

Predicted Chemical Shift Order: Based on these effects, the expected downfield to upfield order of the aromatic protons is: H-6 > H-5 > H-3 . The exact position of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

Spin-Spin Coupling (J): The Connectivity Map

Spin-spin coupling, or J-coupling, causes the splitting of NMR signals into multiplets. This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei. The splitting pattern provides direct evidence of covalent bond connectivity. In this molecule, we must consider both proton-proton (H-H) and proton-fluorine (H-F) coupling, as ¹⁹F also has a nuclear spin of I = ½.[4]

  • ³J (ortho coupling): Coupling between protons on adjacent carbons. For H-5 and H-6, this will be a large coupling (³JHH ≈ 7–10 Hz).[5]

  • ⁴J (meta coupling): Coupling between protons separated by two carbons. For H-3 and H-5, this will be a smaller coupling (⁴JHH ≈ 2–3 Hz).[5]

  • ⁵J (para coupling): Coupling between protons on opposite sides of the ring. For H-3 and H-6, this coupling is typically very small or zero (⁵JHH ≈ 0–1 Hz) and often not resolved.[6]

  • JHF (Proton-Fluorine Coupling): The magnitude of H-F coupling depends on the number of bonds separating the nuclei.

    • ³JHF (ortho H-F): H-3 and H-5 are ortho to the fluorine. This coupling is typically in the range of 5-10 Hz.

    • ⁴JHF (meta H-F): H-6 is meta to the fluorine. This coupling is smaller, around 2-5 Hz.

Integration

The area under each signal is directly proportional to the number of protons it represents. For this compound, each of the four distinct signals (H-3, H-5, H-6, and OH) is expected to integrate to a value of 1.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Synthesizing the principles of chemical shift and coupling allows for a detailed prediction of the spectrum.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegrationRationale
OH Variable (e.g., 5-10)Broad Singlet (br s)N/A1HPhenolic proton; signal broadens and position is solvent-dependent due to H-bonding and exchange.
H-6 ~7.5 - 7.7Doublet of Doublets (dd)³J(H6-H5) ≈ 8-9 Hz; ⁴J(H6-F) ≈ 3-5 Hz1HMost downfield aromatic proton due to strong deshielding from the adjacent -CN group. Coupled to H-5 (ortho) and the fluorine (meta).
H-5 ~6.8 - 7.0Triplet or ddd³J(H5-H6) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz; ⁴J(H5-H3) ≈ 2-3 Hz1HPositioned between the F and OH groups. Experiences complex splitting from H-6 (ortho), F (ortho), and H-3 (meta). May appear as a triplet if ³J(H5-H6) ≈ ³J(H5-F).
H-3 ~6.7 - 6.9Doublet of Doublets (dd)³J(H3-F) ≈ 9-11 Hz; ⁴J(H3-H5) ≈ 2-3 Hz1HMost upfield aromatic proton due to shielding from the adjacent -OH group. Coupled to F (ortho) and H-5 (meta).

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound. Causality: Sufficient concentration is needed for a good signal-to-noise ratio within a reasonable number of scans.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as its polarity effectively dissolves the analyte, and it forms hydrogen bonds with the -OH proton, slowing its chemical exchange. This often allows the -OH signal to be observed as a sharper peak and can even reveal its coupling to other protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at δ 0.00 ppm, ensuring accurate calibration of the chemical shift axis across different experiments and spectrometers.

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette. Causality: Undissolved solids can degrade the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide greater signal dispersion, reducing the likelihood of peak overlap and simplifying the analysis of complex multiplets.

  • Tuning and Matching: Tune and match the NMR probe to the ¹H frequency. Causality: This step ensures maximum efficiency of radiofrequency pulse transmission and signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zg30) sequence is appropriate.

    • Number of Scans (NS): 16 to 64 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio by a factor of √NS.

    • Relaxation Delay (D1): Set to 2-5 seconds. Causality: A sufficient delay allows for the complete relaxation of nuclei back to their equilibrium state, ensuring accurate signal integration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): ~16 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Visualization of Key Relationships

Diagrams are essential for visualizing the complex interactions within the molecule and the experimental process.

Caption: Spin-spin coupling network in this compound.

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) B Insert into Magnet (400+ MHz Spectrometer) A->B C Lock & Shim (Optimize B₀ Homogeneity) B->C D Acquire FID (16-64 Scans) C->D E Data Processing (FT, Phase/Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking, Interpretation) E->F

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of all proton signals. The characteristic downfield doublet of doublets for H-6, coupled with the more complex upfield patterns for H-3 and H-5, provides a unique fingerprint for this molecule. The careful execution of the described experimental protocol ensures the acquisition of high-fidelity data, lending trustworthiness to the structural confirmation. This comprehensive understanding is paramount for scientists relying on this compound for further research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • Khan Academy. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube.
  • Cárdenas, P. A., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11029901, this compound.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • Cárdenas, P. A., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Cárdenas, P. A., et al. (2025, August 6). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate.
  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • UCLA Chemistry. (n.d.). NMR Chart.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

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An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-2-hydroxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and advanced spectral interpretation techniques essential for the structural elucidation of this important chemical entity.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (PubChem CID: 11029901) is a substituted aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a benzene ring substituted with a cyano (-CN), a hydroxyl (-OH), and a fluorine (-F) group, presents a unique case for spectroscopic analysis.

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3][4] For this compound, ¹³C NMR is indispensable for confirming its structure and purity. The presence of fluorine introduces an additional layer of complexity and information in the form of carbon-fluorine (C-F) coupling constants, which are invaluable for unambiguous signal assignment.[5]

Deciphering the ¹³C NMR Spectrum: A Predictive Analysis

The ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the cyano group. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the three substituents.

  • Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm).

  • Cyano Group (-CN): A deactivating group that withdraws electron density from the ring, leading to a downfield shift (higher ppm) for the attached carbon and other carbons in the ring.

  • Fluorine Atom (-F): An electronegative atom that exerts a strong inductive electron-withdrawing effect, but also a resonance electron-donating effect. This dual nature influences the chemical shifts in a more complex manner.

A key feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I = ½). The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms.[5][6]

  • ¹JCF: Large coupling constant for the carbon directly bonded to fluorine.

  • ²JCF: Smaller coupling for carbons two bonds away.

  • ³JCF and beyond: Progressively smaller couplings for carbons further away.[7]

The interplay of these substituent effects and C-F coupling allows for a detailed and robust assignment of each carbon signal.

Predicted ¹³C NMR Data and Structural Assignment

Based on established substituent effects in substituted benzenes and known C-F coupling constants, a predicted ¹³C NMR spectrum for this compound can be constructed.[8][9][10] The following table summarizes the expected chemical shifts and coupling patterns.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale for Assignment
C1 (-CN)~117-120Singlet or small doubletCharacteristic chemical shift for a nitrile carbon.
C2 (-OH)~150-155Doublet (³JCF)Downfield shift due to the attached electronegative oxygen.
C3~105-110Doublet (²JCF)Upfield shift due to the ortho hydroxyl group's donating effect.
C4 (-F)~160-165Doublet (¹JCF)Significant downfield shift and large one-bond coupling to fluorine.
C5~102-107Doublet (²JCF)Upfield shift due to the para hydroxyl group's donating effect.
C6~125-130Doublet (³JCF)Influenced by both the ortho cyano group and meta fluorine.
C7 (CN)~95-100Doublet (⁴JCF)Quaternary carbon with a characteristic upfield shift.

Advanced NMR Techniques for Unambiguous Assignment

While a standard ¹³C NMR spectrum provides significant information, complex structures benefit from two-dimensional (2D) NMR experiments for definitive signal assignment.

HSQC and HMBC Spectroscopy
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded (one bond apart).[11][12] By identifying which protons are attached to which carbons, the signals for the protonated carbons (C3, C5, and C6) can be unambiguously assigned.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two, three, or even four bonds apart.[11][13] This is particularly powerful for identifying quaternary (non-protonated) carbons like C1, C2, C4, and C7. For instance, the proton at C3 will show a correlation to C1, C2, C4, and C5 in the HMBC spectrum, confirming their connectivity.

The diagram below illustrates the key HMBC correlations that would be expected for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1D & 2D) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal assign Assign Signals phase_cal->assign structure Structure Confirmation assign->structure

Caption: A streamlined workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the power of modern spectroscopic techniques in chemical research and development. Through a careful examination of chemical shifts and, most notably, the characteristic carbon-fluorine coupling patterns, a complete and unambiguous assignment of the carbon skeleton is achievable. The integration of 1D and 2D NMR experiments provides a self-validating system for structural elucidation, ensuring the highest degree of confidence in the analytical results. This guide provides the foundational knowledge and practical steps for researchers to successfully apply these techniques to their work with this and similar fluorinated aromatic compounds.

References

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  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
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  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
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  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile.
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Introduction: The Vibrational Signature of a Multifunctional Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the causal relationships between molecular structure and vibrational spectroscopy. We will delve into the underlying principles, present a validated experimental protocol, and interpret the resulting spectrum with an emphasis on the electronic and steric influences of the substituent groups.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch, bend, or rock. The resulting absorption spectrum serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.

This compound (C₇H₄FNO) is a substituted aromatic compound featuring three key functional groups on a benzene ring: a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) atom. The relative positions of these groups (1-cyano, 2-hydroxy, 4-fluoro) create a specific electronic environment that influences the vibrational frequency of each bond. Understanding this IR spectrum is critical for confirming the molecule's identity, assessing its purity, and studying its interactions in complex chemical systems.

This guide will dissect the spectrum by correlating specific absorption bands to the molecule's distinct structural features, providing a robust framework for its characterization.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid crystalline compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method due to its minimal sample preparation, reproducibility, and speed.[3][4][5]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to warm up for at least 15-30 minutes to stabilize the source and detector.

    • Verify that the sample compartment is clean and the ATR crystal (typically diamond or zinc selenide) is free of any residue. Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[4]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan.[6] This crucial step measures the ambient spectrum (atmospheric H₂O and CO₂) and any intrinsic absorbance from the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only data from the analyte.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[7] The amount should be sufficient to completely cover the crystal surface.

  • Applying Pressure and Ensuring Contact:

    • Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for the evanescent wave to penetrate the sample effectively.[6] Most modern instruments have a pressure gauge to ensure reproducible results.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio. The process is usually completed in under a minute.

  • Data Processing and Cleaning:

    • After the scan, raise the pressure arm and carefully clean the sample from the crystal surface using the same procedure as in Step 1.

    • The resulting spectrum may be processed using the instrument software for baseline correction or other minor adjustments if necessary.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Cleanup start Start warmup Warm up Spectrometer start->warmup clean_atr Clean ATR Crystal warmup->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Place Solid Sample on Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure scan_sample Acquire Sample Spectrum apply_pressure->scan_sample process_data Process and Analyze Spectrum scan_sample->process_data clean_final Clean ATR Crystal process_data->clean_final finish End clean_final->finish

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Spectral Analysis: Decoding the Vibrational Frequencies

The IR spectrum of this compound can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound with key functional groups.

The O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
  • O-H Stretching (Phenolic): A prominent, broad absorption band is expected between 3500 and 3200 cm⁻¹ .[8][9] This broadening is a classic hallmark of hydrogen bonding. In the solid state, the hydroxyl group of one molecule forms a hydrogen bond with the nitrile nitrogen or hydroxyl oxygen of a neighboring molecule. This interaction weakens the O-H bond, lowering its vibrational frequency from that of a "free" hydroxyl (~3600 cm⁻¹) and creating a wide distribution of bond strengths, which results in a broad peak.[8]

  • C-H Stretching (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[10][11] The presence of absorption at wavenumbers greater than 3000 cm⁻¹ is a reliable indicator of C-H bonds on an unsaturated (sp²) carbon, confirming the aromatic ring.[2]

The Triple Bond Region (2300 - 2200 cm⁻¹)
  • C≡N Stretching (Nitrile): This is one of the most characteristic peaks in the spectrum. A very sharp and strong absorption band is expected in the 2240 - 2220 cm⁻¹ region.[12][13] For aromatic nitriles, the frequency is slightly lower than for aliphatic nitriles (~2260-2240 cm⁻¹) due to conjugation.[13] The π-electrons from the aromatic ring delocalize into the nitrile's π-system, slightly weakening the C≡N triple bond and thus lowering the energy required to stretch it.

The Double Bond and Fingerprint Regions (< 1700 cm⁻¹)

This complex area contains a wealth of structural information.

  • C=C Stretching (Aromatic): Multiple sharp, medium-to-strong bands will be observed between 1620 and 1450 cm⁻¹ .[10][14] These absorptions arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring and are highly characteristic of an aromatic system.

  • C-O Stretching (Phenolic): A strong absorption band is expected in the 1300 - 1200 cm⁻¹ range. This peak corresponds to the stretching of the carbon-oxygen single bond of the phenol group.[8][15]

  • C-F Stretching: A very strong and distinct band should appear in the 1250 - 1100 cm⁻¹ region. The C-F bond is highly polar, leading to a large change in dipole moment during vibration, which results in a characteristically intense absorption.

  • O-H Bending: An in-plane bend for the phenolic O-H group can often be found around 1400 - 1300 cm⁻¹ , though it may be coupled with other vibrations.

  • C-H Out-of-Plane Bending: In the 900 - 675 cm⁻¹ region, bands related to the out-of-plane bending of the aromatic C-H bonds provide information about the ring's substitution pattern.[10] For a 1,2,4-trisubstituted ring, a characteristic pattern of bands is expected in this region, confirming the arrangement of the fluoro, hydroxyl, and nitrile groups.

Summary of Characteristic Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Intensity & Shape
3500 - 3200O-H Stretch (H-bonded)O-HStrong, Broad
3100 - 3000Aromatic C-H StretchC-H (sp²)Medium, Sharp
2240 - 2220Nitrile StretchC≡NStrong, Sharp
1620 - 1450Aromatic Ring StretchC=CMedium to Strong, Sharp
1300 - 1200Phenolic C-O StretchC-OStrong
1250 - 1100Aryl C-F StretchC-FVery Strong
900 - 700Aromatic C-H Out-of-Plane BendC-H (sp²)Medium to Strong, Sharp

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of this compound is a rich tapestry of information that, when interpreted correctly, provides a self-validating confirmation of its molecular structure. The presence of a broad O-H stretch, a sharp and intense C≡N stretch, aromatic C-H stretches above 3000 cm⁻¹, and strong C-O and C-F absorptions in the fingerprint region collectively build an unambiguous profile. Each peak not only identifies a functional group but also provides insight into its chemical environment through phenomena like hydrogen bonding and electronic conjugation. This in-depth analysis serves as a foundational tool for any researcher or scientist working with this compound, enabling confident structural verification and quality control.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry website.
  • Stone, R. G., & Thompson, H. W. (1965). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 43(5), 1314-1322.
  • Suydam, I. T., Snow, C. D., Pande, V. S., & Boxer, S. G. (2006). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Physical Chemistry B, 110(30), 15074-15082.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
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  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon....
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the mass spectrometric behavior of 4-fluoro-2-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its fragmentation pattern is critical for researchers, scientists, and drug development professionals for unambiguous identification and structural elucidation in complex matrices. This document will delve into the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in established principles of mass spectrometry and data from analogous compounds.

Introduction: The Significance of this compound

This compound (C₇H₄FNO), with a monoisotopic mass of 137.0277 Da, is a substituted aromatic compound featuring three key functional groups: a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) atom.[1] This unique combination of electron-withdrawing and electron-donating groups dictates its chemical reactivity and, consequentially, its fragmentation behavior in mass spectrometry. Accurate mass spectral interpretation is paramount for reaction monitoring, impurity profiling, and metabolite identification in drug discovery and development pipelines.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Predicted EI Fragmentation Pathway

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•) at m/z 137. The stability of the aromatic ring will likely result in a prominent molecular ion peak.[5] The subsequent fragmentation is driven by the energetic instability of this radical cation and the influence of the functional groups.

Key Fragmentation Steps:

  • Loss of Carbon Monoxide (CO): The presence of a hydroxyl group ortho to the nitrile can facilitate a rearrangement, leading to the expulsion of a stable neutral molecule, carbon monoxide (CO), a common fragmentation pathway for phenols. This would result in a fragment ion at m/z 109 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitriles is the elimination of HCN. This would lead to a fragment ion at m/z 110 .

  • Loss of a Fluorine Radical (•F): While less common for aryl fluorides compared to other halogens, the loss of a fluorine radical is a possible pathway, resulting in an ion at m/z 118 .

  • Sequential Losses: Further fragmentation of the primary fragments is expected. For instance, the ion at m/z 110 could subsequently lose a fluorine radical to yield a fragment at m/z 91 , or lose CO to form an ion at m/z 82 .

Summary of Predicted EI Fragments
m/z Proposed Fragment Structure Neutral Loss Notes
137[C₇H₄FNO]⁺•-Molecular Ion (M⁺•)
110[C₆H₄FO]⁺HCNCharacteristic loss from benzonitriles.
109[C₆H₄FN]⁺•COCommon loss from phenolic compounds.
82[C₅H₄F]⁺CO, HCNSequential loss from the molecular ion.
Visualizing the EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal in-source fragmentation, making it ideal for determining the molecular weight of an analyte. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. Phenolic compounds are known to be readily ionized in negative ESI mode.[6][7]

ESI Negative Ion Mode ([M-H]⁻)

In negative ion mode, this compound is expected to readily deprotonate at the acidic hydroxyl group, forming a prominent [M-H]⁻ ion at m/z 136 . Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation.

Key Fragmentation Steps:

  • Loss of Carbon Monoxide (CO): Similar to the EI pathway, the loss of CO from the deprotonated molecule is a plausible fragmentation route, which would yield a fragment ion at m/z 108 .

  • Loss of Hydrogen Fluoride (HF): The elimination of HF is another potential pathway, leading to a fragment ion at m/z 116 .

Summary of Predicted ESI Negative Ion Fragments
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
136108CO
136116HF
Visualizing the ESI Negative Ion Fragmentation Pathway

Caption: Predicted ESI fragmentation of deprotonated this compound.

Experimental Protocols

To acquire the mass spectra of this compound, the following general protocols can be employed:

EI-MS Experimental Workflow
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

ESI-MS/MS Experimental Workflow
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid/ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid/ammonium hydroxide.

    • Gradient: A suitable gradient to elute the compound.

  • MS Conditions:

    • Ionization Mode: ESI negative (and positive for comparison).

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-200.

    • MS/MS: Isolate the precursor ion (m/z 136) and apply varying collision energies (e.g., 10-40 eV) to observe fragmentation.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its nitrile, hydroxyl, and fluoro substituents. Under EI, fragmentation is expected to be extensive, with key losses of HCN and CO. In ESI, particularly in negative ion mode, a stable deprotonated molecule is formed, which can be selectively fragmented in MS/MS experiments, likely through the loss of CO or HF. The predictive pathways outlined in this guide, based on fundamental principles and data from analogous structures, provide a robust framework for the identification and characterization of this important chemical entity. Experimental verification using the protocols provided will be essential to confirm these proposed fragmentation patterns.

References

  • de Rijke, E., et al. (2003). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537.
  • Hvattum, E., & Ekeberg, D. (2003). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-662.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzonitrile, 4-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology.
  • Bruker. (n.d.). NIST Mass Spectral Library.

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Solubility of 4-Fluoro-2-hydroxybenzonitrile: A Technical Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility in these applications is profoundly influenced by its solubility in organic solvents, a critical parameter that governs reaction kinetics, purification strategies such as recrystallization, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical principles that dictate its solubility based on molecular structure, present a detailed, self-validating experimental protocol for accurate solubility measurement, and discuss the application of this data in practical laboratory workflows.

Introduction: The Critical Role of Solubility

The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property that dictates its behavior in a solution. For a synthetic intermediate like this compound, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of process development and optimization.[1] Key processes where solubility data is indispensable include:

  • Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Purification by Recrystallization: The design of an effective recrystallization protocol hinges on identifying a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[2][3][4]

  • Chromatographic Purification: Understanding solubility helps in selecting appropriate mobile phases for chromatographic separations.

  • Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the choice of delivery vehicle.[5]

This guide provides the theoretical grounding and practical methodologies required to confidently approach the solubility determination of this compound.

Physicochemical Profile of this compound

A molecule's structure dictates its properties and interactions. This compound (C₇H₄FNO) is a multifunctional aromatic compound. Its key structural features—a polar hydroxyl group, a moderately polar nitrile group, a nonpolar benzene ring, and an electronegative fluorine atom—create a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₇H₄FNOPubChem[6]
Molecular Weight 137.11 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 186590-01-2PubChem[6]
Computed XLogP3 1.9PubChem[6]

The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor. The nitrile (-C≡N) group is a hydrogen bond acceptor. These polar functionalities suggest that solubility will be favored in polar solvents. However, the aromatic ring provides a significant non-polar character, favoring interactions with less polar or aromatic solvents. The fluorine atom's impact is complex, increasing polarity while also potentially reducing intermolecular interactions.

cluster_0 This compound (C₇H₄FNO) cluster_1 Key Functional Groups & Interactions structure A Hydroxyl (-OH) (H-Bond Donor/Acceptor) structure->A B Nitrile (-C≡N) (H-Bond Acceptor, Polar) structure->B C Benzene Ring (Non-polar, van der Waals) structure->C D Fluoro (-F) (Electronegative, Polar) structure->D

Caption: Molecular structure and key functional groups of this compound.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity or intermolecular force profile.[7]

  • Polar Solvents (e.g., alcohols, water, DMSO) will better dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. The hydroxyl and nitrile groups of this compound suggest favorable interactions with these solvents.

  • Non-polar Solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals or dispersion forces. While the benzene ring of the solute can interact with these solvents, the polar functional groups will hinder overall solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[8][9] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_result Outcome solute_polarity Polarity match Similarity? (Hansen Distance) solute_polarity->match solute_hbond H-Bonding Potential solute_hbond->match solute_dispersion Dispersion Forces solute_dispersion->match solvent_polarity Polarity solvent_polarity->match solvent_hbond H-Bonding Potential solvent_hbond->match solvent_dispersion Dispersion Forces solvent_dispersion->match good_sol Good Solubility poor_sol Poor Solubility match->good_sol High ('Like') match->poor_sol Low ('Unlike')

Caption: Conceptual model of solubility based on property similarity.

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[5] This procedure ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[10][11]

Rationale and Self-Validation

This protocol is designed to be self-validating. By approaching equilibrium from both undersaturation (dissolving the solid) and potentially supersaturation (by cooling a heated, more concentrated solution), and confirming that both routes yield the same solubility value, one can be confident that a true thermodynamic equilibrium has been measured.[12] Meticulous temperature control is paramount, as solubility is highly temperature-dependent.[7][10]

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (ensure purity is characterized)

  • High-purity organic solvent of choice

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration no longer changes.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Causality Note: This step must be performed without disturbing the solid sediment to avoid aspirating solid particles.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. The filter removes any remaining microscopic solid particles that could falsely elevate the measured solubility.[12]

  • Analysis:

    • Accurately weigh the collected filtrate to determine its mass.

    • Dilute the filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method or another suitable analytical technique.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the original solubility in the solvent. Express the results in appropriate units, such as mg/mL, g/100g , or molarity.

start Start prep 1. Prepare Slurry (Excess solid + Solvent in vial) start->prep equilibrate 2. Equilibrate (Constant T° agitation, 24-72h) prep->equilibrate settle 3. Settle (Allow solid to sediment) equilibrate->settle sample 4. Sample Supernatant (Use syringe) settle->sample filter 5. Filter (0.22 µm syringe filter) sample->filter analyze 6. Quantify (e.g., HPLC-UV analysis) filter->analyze calculate 7. Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Application: Designing a Recrystallization Protocol

The experimentally determined solubility data is directly applicable to process development, most notably for purification via recrystallization.[2][3]

The Ideal Recrystallization Solvent:

  • High Solubility at High Temperature: Dissolves the compound completely at or near the solvent's boiling point.

  • Low Solubility at Low Temperature: The compound precipitates out of the solution upon cooling, allowing for high recovery.

  • Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[2]

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

By determining the solubility of this compound in a range of candidate solvents at two key temperatures (e.g., 25°C and 75°C), one can construct a data-driven basis for selecting the optimal solvent system for purification, thereby maximizing both purity and yield.

Conclusion

While extensive quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of its molecular structure with various solvent properties, researchers can make informed predictions. Furthermore, the rigorous application of the isothermal shake-flask method provides a reliable pathway to generating high-quality, reproducible solubility data. This data is not an end in itself but a critical enabler for the efficient synthesis, purification, and formulation of this valuable chemical intermediate, empowering researchers and drug development professionals to accelerate their work with confidence and scientific integrity.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. (n.d.).
  • How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Solubility of Organic Compounds. (2023).
  • This compound. (n.d.). PubChem.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications.
  • Experiment_727_Organic Compound Functional Groups. (2024). Chemistry LibreTexts.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • Hansen Solubility Parameters. (n.d.).
  • Recrystallization. (n.d.).
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube.
  • 2-Hydroxybenzonitrile solubility in organic solvents. (n.d.). Benchchem.

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An In-depth Technical Guide to the Crystal Structure of 4-Fluoro-2-hydroxybenzonitrile and its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the myriad of fluorinated synthons, fluoro-hydroxybenzonitriles represent a class of privileged structures. The interplay of the electron-withdrawing nitrile and fluorine groups with the hydrogen-bonding capability of the hydroxyl group makes these compounds versatile intermediates in the synthesis of complex pharmaceutical agents.[2]

Benzonitrile derivatives, in general, have demonstrated significant therapeutic potential across various domains, including oncology, virology, and microbiology, by interacting with a diverse range of biological targets.[3] Specifically, fluorinated benzonitriles are key precursors in the development of kinase inhibitors, which are central to many anti-cancer therapies.[4]

Understanding the three-dimensional architecture of these molecules is paramount for rational drug design. The crystal structure provides invaluable insights into the intermolecular interactions that govern molecular recognition at the atomic level. This guide provides an in-depth analysis of the crystal structure of a representative fluoro-hydroxybenzonitrile and outlines the synthetic methodologies for its isomers, with a particular focus on 4-fluoro-2-hydroxybenzonitrile.

While a dedicated crystal structure for this compound is not publicly available at the time of this writing, we will delve into the detailed crystallographic analysis of its closely related isomer, 2-fluoro-4-hydroxybenzonitrile , as a case study. The principles of intermolecular interactions and crystal packing observed in this isomer provide a strong predictive framework for understanding the solid-state behavior of this compound.

Part 1: Synthesis and Crystallization

The regioselective synthesis of fluoro-hydroxybenzonitriles is a critical step in their application. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Experimental Protocol: Synthesis of this compound

A robust method for the synthesis of this compound involves the cyanation of a suitably substituted fluorophenol. A representative procedure, adapted from established methodologies, is provided below.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorophenol (10 mL, 91 mmol) in N-methyl-2-pyrrolidone (NMP, 75 mL) under a nitrogen atmosphere, add copper(I) cyanide (CuCN, 9.85 g, 0.11 mol).[5]

  • Reaction Execution: Heat the reaction mixture to 150 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (200 mL) and stir. Decant the ether layer. Repeat the extraction of the residue with another 200 mL of hot diethyl ether.

  • Purification: Combine the ether decantates and wash successively with water, 1N HCl solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the organic solution under reduced pressure to yield a solid. Triturate the solid with carbon tetrachloride and filter to afford the final product.

Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzonitrile

A common route for the synthesis of 2-fluoro-4-hydroxybenzonitrile involves a copper-catalyzed reaction of 4-bromo-2-fluorobenzonitrile.

Step-by-Step Methodology:

  • Reaction Mixture: In a reaction flask, combine 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), and formic acid (0.75 mmol) in acetonitrile (179 mmol) at room temperature.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours. Monitor the reaction progress by TLC.[6]

  • Extraction: Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction. Combine the organic phases and dry over anhydrous sodium sulfate.[6]

  • Purification: Filter the dried organic phase and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent via rotary evaporation. Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 6:1) to yield 2-fluoro-4-hydroxybenzonitrile.[6]

Single Crystal Growth

Obtaining diffraction-quality single crystals is a crucial yet often empirical step. For compounds like 2-fluoro-4-hydroxybenzonitrile, slow evaporation from a suitable solvent system is a common technique.

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified 2-fluoro-4-hydroxybenzonitrile in a minimal amount of a suitable solvent, such as an ethyl acetate/hexane mixture.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor.

Part 2: Crystal Structure Analysis of 2-Fluoro-4-hydroxybenzonitrile

The crystal structure of 2-fluoro-4-hydroxybenzonitrile was determined by Song et al. and reported in Acta Crystallographica Section E in 2005. The following analysis is based on their findings.

The molecule is essentially planar, a common feature for such aromatic systems. The crystal packing is dominated by a network of intermolecular hydrogen bonds.

Crystallographic Data
ParameterValue
Chemical FormulaC₇H₄FNO
Molecular Weight137.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a3.843(3) Å
b14.881(9) Å
c10.156(7) Å
β94.13(1)°
V579.1(7) ų
Z4

Data sourced from the work of Song X.-Y., et al. (2005).

Intermolecular Interactions: The Hydrogen Bonding Network

The most significant intermolecular interaction in the crystal lattice of 2-fluoro-4-hydroxybenzonitrile is the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule (O-H···N). This interaction links the molecules into infinite linear chains.[7]

The planarity of the molecule facilitates the formation of these extended one-dimensional arrays. These chains are further organized in the crystal lattice through weaker interactions.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials (4-Bromo-2-fluorobenzonitrile) reaction Copper-Catalyzed Hydroxylation start->reaction Acetonitrile, CuBr2, Et3N, HCOOH, O2 workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 2-Fluoro-4- hydroxybenzonitrile purification->product dissolution Dissolution in Ethyl Acetate/Hexane product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Structure Solution & Refinement xray->structure analysis Crystal Structure Analysis structure->analysis

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of 2-fluoro-4-hydroxybenzonitrile.

The Role of Weaker Interactions

While the O-H···N hydrogen bond is the primary organizing force, other weaker interactions, such as C-H···F and π-π stacking, likely play a role in the overall crystal packing. The presence of the fluorine atom introduces the possibility of C-H···F hydrogen bonds, which, although weak, can be structurally significant in fluorinated organic compounds.[3] These interactions would involve the aromatic C-H donors and the fluorine atom as the acceptor.

Visualization of Intermolecular Interactions

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 O1 O-H N2 C≡N O1->N2 O-H···N (Strong H-bond) N1 C≡N Ring1 Aromatic Ring 1 Ring2 Aromatic Ring 2 Ring1->Ring2 π-π stacking (Weak) F1 F O2 O-H F2 F CH3 C-H CH3->F1 C-H···F (Weak H-bond) Ring3 Aromatic Ring 3 F3 F

Caption: Key intermolecular interactions in the crystal lattice of 2-fluoro-4-hydroxybenzonitrile.

Conclusion and Future Outlook

The crystal structure of 2-fluoro-4-hydroxybenzonitrile reveals a well-ordered system dominated by strong O-H···N hydrogen bonds, leading to the formation of one-dimensional molecular chains. This fundamental structural motif, along with weaker interactions, dictates the solid-state properties of this important synthetic intermediate. The insights gained from this analysis can be extrapolated to predict the crystalline behavior of the isomeric this compound, which is of significant interest in drug development.

Future work should focus on obtaining single crystals of this compound to allow for a direct comparison of the crystal packing and hydrogen bonding networks of these two isomers. Such a comparative study would provide a deeper understanding of how the subtle change in substituent positions influences the supramolecular assembly, offering valuable data for the rational design of new pharmaceutical agents with tailored solid-state properties.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. PubChem Compound Database.
  • Song, X.-Y., Yin, S., Wang, Y., Li, N. & Qu, J. (2005). 2-Fluoro-4-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(1), o24–o26.
  • Thakur, T. S., Dubey, R., & Chopra, D. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 16(44), 10287-10302.
  • Thallapally, P. K., & Nangia, A. (2001). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 123(47), 11494–11500.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
  • Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications. (n.d.).
  • 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. (n.d.).

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reactivity of the nitrile group in 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key aromatic intermediate whose utility in chemical synthesis is largely defined by the reactivity of its constituent functional groups. This technical guide provides a focused, in-depth exploration of the chemical transformations of the nitrile moiety within this molecule. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom significantly modulates the reactivity of the nitrile group. We will dissect the core reactions, including hydrolysis, reduction, and cycloaddition, presenting the underlying mechanisms, field-proven experimental protocols, and the causal logic behind procedural choices. This document serves as a comprehensive resource for chemists aiming to leverage this compound as a versatile building block in medicinal chemistry and materials science.

Core Reactivity Profile of the Nitrile Group

The nitrile group (–C≡N) is a linearly bonded functional group characterized by a strong triple bond between carbon and nitrogen. The carbon atom is electrophilic, a property that is further modulated by the substituents on the aromatic ring of this compound.

  • Inductive and Resonance Effects: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect, which enhances the electrophilicity of the nitrile carbon. Conversely, the ortho-hydroxyl group is electron-donating through resonance, which can partially counteract the electrophilicity. However, the hydroxyl group's proximity can also allow for intramolecular interactions and hydrogen bonding, influencing reaction pathways. This electronic balance makes the nitrile group susceptible to a range of chemical transformations.

The primary modes of reactivity for the nitrile group in this molecule are:

  • Nucleophilic Addition: The electrophilic carbon atom is the primary site for attack by nucleophiles. This is the initial step in many key reactions, including hydrolysis and reactions with organometallics.[1][2]

  • Reduction: The carbon-nitrogen triple bond can be fully reduced to form a primary amine.

  • Cycloaddition: The π-systems of the nitrile group can participate in pericyclic reactions, most notably [3+2] cycloadditions, to form five-membered heterocycles.[3]

Key Transformations and Methodologies

Hydrolysis to Carboxylic Acid

One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid, converting this compound into 4-Fluoro-2-hydroxybenzoic acid. This reaction can proceed under either acidic or basic conditions, both typically requiring heat.[4]

Mechanism of Action:

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[1][4][5][6] A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization lead to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid.[6][7][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4][7] Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to an amide. This amide is then hydrolyzed by the base to yield a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.[7]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile This compound A_Protonated Protonated Nitrile A_Adduct Water Adduct A_Amide Amide Intermediate A_Acid 4-Fluoro-2-hydroxybenzoic Acid B_Nitrile This compound B_Adduct Hydroxide Adduct B_Imidic Imidic Acid B_Amide Amide Intermediate B_Carboxylate Carboxylate Salt B_Acid 4-Fluoro-2-hydroxybenzoic Acid

Experimental Protocol: General Acid-Catalyzed Hydrolysis of an Aromatic Nitrile

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add an aqueous solution of a strong acid, such as 50% H₂SO₄ or concentrated HCl. The volume should be sufficient to ensure the mixture can be stirred effectively.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The carboxylic acid product often precipitates.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Causality Insight: The choice between acid and base catalysis often depends on the stability of other functional groups on the molecule. For this compound, both methods are generally viable. However, strong basic conditions could potentially lead to side reactions involving the phenolic hydroxyl group. Biocatalytic hydrolysis using nitrilase enzymes offers a milder, more selective alternative under neutral pH and room temperature, which can be advantageous for complex or sensitive substrates.[9]

Reduction to Primary Amine

The reduction of the nitrile group provides a direct route to primary amines, converting this compound to (4-fluoro-2-hydroxyphenyl)methanamine. This transformation is crucial for introducing a flexible, basic aminomethyl substituent.

Methodologies:

  • Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[1][6] The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[1] The resulting dianion is then quenched with water to yield the amine.[6][8]

  • Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.[10] Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[11] This method is often considered "greener" than using stoichiometric metal hydrides. However, over-reduction or side reactions can sometimes occur.[11]

G cluster_reagents Reducing Agents Start This compound Imine Imine Intermediate Start->Imine [H] Amine (4-fluoro-2-hydroxyphenyl)methanamine Imine->Amine [H] LiAlH4 1. LiAlH4 2. H2O H2 H2, Catalyst (Pd/C, PtO2, Ni)

Experimental Protocol: General Reduction with LiAlH₄

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (approx. 1.5-2.0 eq.) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with additional solvent.

  • Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Causality Insight: The use of LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful quenching due to its high reactivity with protic solvents. Catalytic hydrogenation is operationally simpler but may require optimization of catalyst, pressure, and temperature to achieve high selectivity for the primary amine and avoid the formation of secondary or tertiary amine byproducts.[11]

[3+2] Cycloaddition to Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a cornerstone of modern medicinal chemistry for synthesizing 5-substituted tetrazoles.[12] Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa and ability to participate in hydrogen bonding. This reaction converts this compound to 5-(4-Fluoro-2-hydroxyphenyl)tetrazole.

Mechanism of Action: The reaction is typically performed with sodium azide (NaN₃) and often requires a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or an ammonium salt (e.g., NH₄Cl) to activate the nitrile. The mechanism is debated but is thought to proceed either through a concerted [3+2] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide anion on the nitrile carbon, followed by intramolecular cyclization.[13] The electron-withdrawing nature of the substituents on the benzonitrile can lower the activation barrier for this transformation.[13]

G Nitrile This compound Intermediate Imidoyl Azide Intermediate (Stepwise Path) Nitrile->Intermediate Stepwise Path (Nucleophilic Attack) TS Concerted Transition State Nitrile->TS Azide N3⁻ (from NaN3) Azide->TS Tetrazole 5-(4-Fluoro-2-hydroxyphenyl)tetrazole Intermediate->Tetrazole Cyclization TS->Tetrazole Concerted Path

Experimental Protocol: General Tetrazole Synthesis

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, ~1.5 eq.), and a catalyst such as triethylammonium chloride or zinc bromide (~1.0 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 100-130°C and stir until TLC analysis indicates the consumption of the starting nitrile.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of stirred, acidified water (e.g., dilute HCl). This step protonates the tetrazole and neutralizes any remaining azide (caution: hydrazoic acid, HN₃, is toxic and volatile).

  • Isolation: The tetrazole product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and purify by recrystallization from a suitable solvent.

Causality Insight: The use of a catalyst is crucial for activating the nitrile group and facilitating the cycloaddition at reasonable temperatures and reaction times. The acidic workup is a critical safety and purification step. The choice of solvent is dictated by the need for high temperatures to overcome the reaction's activation energy.

Comparative Data Summary

The following table summarizes representative conditions for the key transformations of the nitrile group.

Transformation Product Key Reagents Typical Solvent Temperature References
Hydrolysis 4-Fluoro-2-hydroxybenzoic acidH₂SO₄ (aq) or NaOH (aq)WaterReflux[14],[4],[15]
Reduction (4-fluoro-2-hydroxyphenyl)methanamine1. LiAlH₄ 2. H₂OAnhydrous THF/Ether0°C to Reflux[8],[1],[6]
Reduction (4-fluoro-2-hydroxyphenyl)methanamineH₂, Pd/C (or other catalyst)Ethanol, MethanolRT to 50°C[11],[10]
Cycloaddition 5-(4-Fluoro-2-hydroxyphenyl)tetrazoleNaN₃, NH₄Cl (or ZnBr₂)DMF, DMSO100-130°C[12],[13]

Conclusion

The nitrile group in this compound is a highly versatile functional handle, enabling access to three distinct and valuable molecular scaffolds: carboxylic acids, primary amines, and tetrazoles. The electronic environment created by the hydroxyl and fluoro substituents influences the reactivity, making the nitrile carbon a prime target for nucleophilic attack and a participant in cycloaddition reactions. A thorough understanding of the mechanisms and experimental conditions detailed in this guide allows researchers to strategically employ this building block in the synthesis of complex molecules for pharmaceutical and materials applications. The choice of reaction pathway—be it hydrolysis, reduction, or cycloaddition—is a critical decision dictated by the overall synthetic goal, with each transformation offering a unique set of functional group interconversions.

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An In-depth Technical Guide to Electrophilic Substitution on 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on 4-Fluoro-2-hydroxybenzonitrile. By synthesizing established chemical principles with practical insights, this document provides a predictive analysis of regioselectivity and detailed experimental methodologies.

Introduction: The Intricate Dance of Substituents

This compound is a unique scaffold for organic synthesis, presenting a fascinating case study in the regioselectivity of electrophilic aromatic substitution. The benzene ring is adorned with three distinct substituents, each exerting its own electronic and steric influence: a strongly activating ortho, para-directing hydroxyl group (-OH), a deactivating yet ortho, para-directing fluoro group (-F), and a strongly deactivating meta-directing cyano group (-CN).[1][2][3] The interplay of these competing directive effects governs the position of incoming electrophiles, making a thorough understanding of these dynamics crucial for predictable and efficient synthesis of novel derivatives.

The hydroxyl group, being a powerful activating group, donates electron density to the aromatic ring through a strong positive mesomeric effect (+M), significantly enhancing the ring's nucleophilicity and directing electrophiles to the ortho and para positions.[4][5][6] Conversely, the cyano group is a potent deactivating group, withdrawing electron density via both negative inductive (-I) and mesomeric (-M) effects, thus directing incoming electrophiles to the meta position.[1] The fluoro substituent presents a more nuanced influence; while it is deactivating due to its strong -I effect, it also possesses a +M effect, rendering it an ortho, para-director.[1][2]

Predicting Regioselectivity: The Dominance of the Hydroxyl Group

In polysubstituted benzene rings, the regiochemical outcome of electrophilic aromatic substitution is generally dictated by the most powerful activating group.[7] In the case of this compound, the hydroxyl group at the C2 position is the most potent activating group. Therefore, it will predominantly direct the incoming electrophile.

The positions ortho and para to the hydroxyl group are C1, C3, and C6. The C1 position is already substituted with the cyano group. The C6 position is ortho to the hydroxyl group and meta to both the fluoro and cyano groups. The C3 position is ortho to the hydroxyl group and ortho to the fluoro group, and meta to the cyano group. The para position to the hydroxyl group is C5, which is also ortho to the fluoro group and meta to the cyano group.

Considering the strong activating and directing influence of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Steric hindrance from the adjacent cyano group might slightly disfavor substitution at the C3 position. Therefore, the most probable sites for electrophilic attack are the C5 and C6 positions.

Diagram: Directive Effects on this compound

G Directing Effects of Substituents cluster_0 This compound cluster_1 Directive Influence C1 C1-CN C2 C2-OH C1->C2 C3 C3-H C2->C3 C4 C4-F C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 -OH (Activating, o,p-directing) -OH (Activating, o,p-directing) -OH (Activating, o,p-directing)->C3 ortho -OH (Activating, o,p-directing)->C5 para -F (Deactivating, o,p-directing) -F (Deactivating, o,p-directing) -F (Deactivating, o,p-directing)->C3 ortho -F (Deactivating, o,p-directing)->C5 ortho -CN (Deactivating, m-directing) -CN (Deactivating, m-directing) -CN (Deactivating, m-directing)->C3 meta -CN (Deactivating, m-directing)->C5 meta

Caption: Directive influences of the substituents on this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration of phenols is a well-established reaction, typically carried out with dilute or concentrated nitric acid.[4][8][9] Given the activated nature of the ring in this compound, milder conditions are advisable to prevent over-nitration and oxidative side reactions.[5] The primary products expected are 4-Fluoro-2-hydroxy-5-nitrobenzonitrile and 4-Fluoro-2-hydroxy-3-nitrobenzonitrile, with the former likely being the major isomer due to reduced steric hindrance.

Experimental Protocol: Nitration of this compound

This protocol is adapted from established methods for the nitration of substituted phenols.[10][11]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Dichloromethane (DCM)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Büchner funnel and filter paper

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 1.0 g of this compound in 15 mL of dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of this compound over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold deionized water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from ethanol to yield the nitrated product.

Diagram: Nitration of this compound

G Nitration Reaction Workflow A Dissolve this compound in DCM B Cool to 0-5 °C A->B D Slowly add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO3/H2SO4) C->D E Stir at 0-5 °C for 1h D->E F Quench with Ice Water E->F G Extract with DCM F->G H Dry and Evaporate Solvent G->H I Recrystallize from Ethanol H->I J Obtain Nitrated Product I->J

Sources

Mastering the Molecule: A Technical Guide to the Handling and Storage of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise and safe handling of specialized chemical intermediates is paramount. 4-Fluoro-2-hydroxybenzonitrile, a key building block in the synthesis of a variety of bioactive molecules, demands a comprehensive understanding of its properties to ensure both experimental integrity and laboratory safety. This guide provides an in-depth, experience-driven approach to the handling and storage of this valuable compound, moving beyond rudimentary safety data to offer practical, field-proven insights.

Compound Profile and Hazard Analysis

This compound (CAS No: 186590-01-2) is an aromatic organic compound with the molecular formula C₇H₄FNO.[1][2][3] Its structure, featuring a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, imparts specific reactivity and requires a nuanced approach to its management.

A thorough understanding of its hazard profile is the foundation of safe handling. This compound is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1][4]

The nitrile group (-CN) warrants particular attention due to the potential for release of cyanide under certain conditions, such as exposure to strong acids or high temperatures. While the risk is often low with proper handling, it necessitates specific emergency preparedness.

Chemical and Physical Properties
Molecular Formula C₇H₄FNO[1][2][3]
Molecular Weight 137.11 g/mol [1]
Appearance Off-white to pale tan solid[3]
Melting Point 123-125 °C[3]
Solubility Limited in water, more soluble in organic solvents like DMSO and acetone.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is the first line of defense. The rationale behind each choice is as critical as the equipment itself.

  • Hand Protection: Nitrile gloves are the standard recommendation for handling this compound. This is not an arbitrary choice. Nitrile offers good resistance to weak acids and a range of organic solvents.[5] However, it's crucial to recognize their limitations. Nitrile gloves have poor resistance to ketones, strong acids, and halogenated hydrocarbons.[5][6] Therefore, if using solvents such as acetone for cleaning or dissolution, it is imperative to be aware of the reduced protection and have procedures for immediate glove change upon splash contact. For prolonged or intensive work with such solvents, alternative glove materials should be considered. Always consult a glove compatibility chart for the specific solvents in use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.

  • Body Protection: A standard lab coat is sufficient for most bench-scale operations. When handling larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection Assess_Task Assess Task (Quantity, Solvent, Duration) Select_Gloves Select Gloves (Nitrile as default, check compatibility) Assess_Task->Select_Gloves Determines Select_Eye_Face Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Task->Select_Eye_Face Influences Select_Body Select Body Protection (Lab Coat/Apron) Assess_Task->Select_Body Guides Select_Respiratory Select Respiratory Protection (Fume Hood/Respirator) Assess_Task->Select_Respiratory Dictates Handling_Procedure Safe Handling Procedure Select_Gloves->Handling_Procedure Select_Eye_Face->Handling_Procedure Select_Body->Handling_Procedure Select_Respiratory->Handling_Procedure

Caption: PPE selection workflow based on task assessment.

Methodologies for Safe Handling and Storage

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered. All necessary equipment (spatulas, weigh boats, flasks, etc.) should be readily available.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid compound with care. Use a spatula to transfer the desired amount to a weigh boat or directly into the reaction vessel within the fume hood.

  • Dissolution: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Be mindful of the chosen solvent's compatibility with your nitrile gloves.

  • Post-Handling: After handling, thoroughly clean all equipment. Decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial for maintaining the integrity of this compound and ensuring long-term safety.

  • Temperature and Atmosphere: Store in a cool, dry, and well-ventilated area.[8] The compound is potentially hygroscopic and light-sensitive. For long-term storage, consider placing it in a desiccator.[9] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.[10]

  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, which could potentially react with the nitrile group.

Storage_Protocol cluster_conditions Storage Parameters Compound This compound Storage_Conditions Optimal Storage Conditions Compound->Storage_Conditions Temperature Cool & Dry Environment Storage_Conditions->Temperature Atmosphere Inert Atmosphere (Ar or N2) Storage_Conditions->Atmosphere Container Tightly Sealed Container Storage_Conditions->Container Segregation Segregate from Incompatibles Storage_Conditions->Segregation Integrity Maintain Compound Integrity Temperature->Integrity Atmosphere->Integrity Container->Integrity Safety Ensure Laboratory Safety Segregation->Safety

Caption: Key parameters for the optimal storage of this compound.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of any laboratory incident.

Spills
  • Small Spills: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and prevent entry. Contact your institution's emergency response team.

Exposure
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Cyanide Exposure Considerations

In the event of a significant exposure, particularly via ingestion or inhalation, and if symptoms of cyanide poisoning are suspected (e.g., headache, dizziness, rapid breathing, nausea, collapse), immediate medical intervention is critical.[12] Inform emergency responders that the exposure involves a nitrile compound and that cyanide poisoning is a possibility.[13] Treatment for cyanide poisoning is highly specialized and may involve the administration of antidotes such as hydroxocobalamin or sodium thiosulfate and sodium nitrite.[14]

Waste Disposal: Responsible Stewardship

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Segregation: Do not mix with non-halogenated organic waste.[15][16] Collect in a designated, properly labeled, and sealed container for halogenated organic waste.[17][18]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific procedures.

Conclusion: A Culture of Safety and Precision

The effective and safe use of this compound in a research and development setting is not merely about following a set of rules, but about understanding the scientific principles that underpin them. By integrating a deep knowledge of this compound's properties with rigorous handling and storage protocols, scientists can unlock its full potential while maintaining the highest standards of laboratory safety. This guide serves as a foundation for building that expertise, fostering a culture of safety and precision in the pursuit of scientific advancement.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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  • Google Patents.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)
  • Pharmaffiliates. CAS No : 186590-01-2 | Product Name : this compound. [Link]
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Methodological & Application

Application Note: A Two-Step Synthesis of 4-Fluoro-2-hydroxybenzonitrile from 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-Fluoro-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the ortho-formylation of commercially available 3-fluorophenol via the Reimer-Tiemann reaction to yield 2-hydroxy-4-fluorobenzaldehyde. Subsequent conversion of the aldehyde to the nitrile is achieved through a one-pot reaction involving the formation and dehydration of the corresponding aldoxime. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Synthetic Strategy

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the fluorine, hydroxyl, and nitrile functionalities provides multiple points for molecular elaboration. This document outlines a reliable and scalable two-step synthesis starting from 3-fluorophenol.

The chosen synthetic route involves two classical organic transformations:

  • Reimer-Tiemann Reaction: This reaction facilitates the ortho-formylation of phenols.[1][2][3] In this initial step, 3-fluorophenol is converted to 2-hydroxy-4-fluorobenzaldehyde. The reaction proceeds by generating highly reactive dichlorocarbene in situ, which then acts as the electrophile in an aromatic substitution reaction.[3][4]

  • Nitrile Formation from Aldehyde: The resulting aldehyde is then converted to the target nitrile. This is a robust and high-yielding transformation that proceeds via an aldoxime intermediate, which is subsequently dehydrated in a one-pot procedure.[5][6][7]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Reimer-Tiemann Formylation cluster_1 Step 2: Nitrile Formation 3-Fluorophenol 3-Fluorophenol Reagents_1 CHCl3, NaOH, H2O Heat 3-Fluorophenol->Reagents_1 Intermediate 2-Hydroxy-4-fluorobenzaldehyde Reagents_1->Intermediate Reagents_2 NH2OH·HCl Dehydrating Agent, Heat Intermediate->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

PART A: Synthesis of 2-Hydroxy-4-fluorobenzaldehyde (Reimer-Tiemann Reaction)

Principle and Mechanism: The Reimer-Tiemann reaction is an electrophilic aromatic substitution used for the ortho-formylation of phenols.[1][2][3] The reaction is carried out in a biphasic solvent system under basic conditions.[3][8] The mechanism involves the following key steps:

  • Deprotonation of chloroform by the strong base (NaOH) to form a trichlorocarbanion.[3][9]

  • Alpha-elimination of a chloride ion from the carbanion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[3][4][9]

  • Deprotonation of the phenol to the more nucleophilic phenoxide ion.[3][9]

  • Nucleophilic attack of the electron-rich phenoxide ring on the dichlorocarbene, preferentially at the ortho position.[3][4]

  • Hydrolysis of the resulting dichloromethyl intermediate to the final aldehyde product.[3]

G cluster_mech Reimer-Tiemann Reaction Mechanism CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + OH⁻, - H₂O OH- OH⁻ Dichlorocarbene :CCl₂ CCl3-->Dichlorocarbene - Cl⁻ Phenoxide 3-Fluorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product 2-Hydroxy-4-fluorobenzaldehyde Intermediate->Product + 2H₂O - 2HCl

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-fluorophenol (5.6 g, 50 mmol) and a solution of sodium hydroxide (16.0 g, 400 mmol) in water (50 mL).[4]

  • Heat the mixture to 60-65°C with vigorous stirring to form a homogeneous solution of the sodium phenoxide.

  • Add chloroform (9.0 mL, 112 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature between 60-65°C.[10] The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.[2][8]

  • After the addition is complete, continue to stir the reaction mixture at 65°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with 6M hydrochloric acid until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oily residue.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-hydroxy-4-fluorobenzaldehyde as a pale yellow solid. The desired ortho-isomer is typically the major product.[4][10]

ParameterValue
Starting Material 3-Fluorophenol
Key Reagents Chloroform, Sodium Hydroxide
Solvent Water
Temperature 60-65°C
Reaction Time 4 hours
Typical Yield 40-50%
PART B: Synthesis of this compound

Principle and Mechanism: This transformation is a reliable method for converting aromatic aldehydes to nitriles.[6][7] It proceeds in two stages within a single pot:

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Dehydration: The aldoxime is then dehydrated to the nitrile using a suitable dehydrating agent (e.g., acetic anhydride, sodium bisulfate).[11]

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-fluorobenzaldehyde (2.8 g, 20 mmol) and hydroxylamine hydrochloride (2.1 g, 30 mmol) in 30 mL of ethanol.[11]

  • Add sodium bicarbonate (2.5 g, 30 mmol) portion-wise to the mixture.

  • Reflux the mixture for 2 hours. Monitor the formation of the oxime by Thin Layer Chromatography (TLC).

  • After cooling slightly, add sodium bisulfate monohydrate (4.1 g, 30 mmol) to the reaction mixture.[11]

  • Reflux the mixture for an additional 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the disappearance of the oxime and the formation of the nitrile by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and hexane to yield this compound as a white to off-white crystalline solid.[11][12]

ParameterValue
Starting Material 2-Hydroxy-4-fluorobenzaldehyde
Key Reagents Hydroxylamine hydrochloride, Sodium bisulfate
Solvent Ethanol, Toluene
Temperature Reflux
Reaction Time 6-8 hours
Typical Yield 80-90%

Safety and Handling Precautions

  • 3-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Chloroform: Carcinogen and toxic. Handle only in a well-ventilated fume hood.

  • Sodium Hydroxide: Highly corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant.

  • All reactions should be performed in a well-ventilated fume hood.

  • Standard PPE (lab coat, safety glasses, and gloves) should be worn at all times.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point: 123-127 °C[12]

  • ¹H NMR: To confirm the aromatic proton signals and their coupling constants.

  • ¹³C NMR: To confirm the number of unique carbon atoms and the chemical shifts of the cyano and phenolic carbons.

  • IR Spectroscopy: To identify the characteristic stretching frequencies of the -OH (broad), -C≡N (sharp), and C-F bonds.

  • Mass Spectrometry: To confirm the molecular weight (137.11 g/mol ).

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Chakraborty, R. R., & Ghosh, P. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Dalal, M. R., & Shah, N. H. (2002). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Oriental Journal of Chemistry, 18(2), 339-342.
  • ACS Publications. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters.
  • YouTube. (2023). Mechanism of Reimer Tiemann Reaction.
  • Shiri, A. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.
  • ResearchGate. (2002). One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
  • Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?.
  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Fluoro-4-hydroxybenzonitrile, 98%.

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Application Notes and Protocols: 4-Fluoro-2-hydroxybenzonitrile as a Precursor for Advanced Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids. This duality makes them indispensable in a myriad of applications, most notably in display technologies. The performance of a liquid crystal device is intrinsically linked to the molecular architecture of its constituent mesogens. The introduction of fluorine atoms into the molecular core of liquid crystals is a well-established strategy to fine-tune key physical properties such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and clearing temperatures.[1][2] Fluorinated liquid crystals are paramount in modern active-matrix liquid crystal displays (AM-LCDs) due to their high voltage holding ratios and stability.[3]

4-Fluoro-2-hydroxybenzonitrile is a versatile precursor for the synthesis of advanced, high-performance liquid crystals. Its structure, featuring a hydroxyl group for subsequent functionalization, a nitrile group which contributes to a positive dielectric anisotropy, and a strategically placed fluorine atom, makes it an ideal building block for creating novel mesogens with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a target nematic liquid crystal, 4-cyano-3-fluorophenyl 4-heptylbenzoate. We will delve into a detailed synthetic protocol, characterization methodologies, and a discussion of the structure-property relationships that underscore the importance of this fluorinated precursor.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄FNO[4]
Molecular Weight 137.11 g/mol [4]
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 123-125 °C
Boiling Point 285.4 °C (predicted)
Solubility Soluble in organic solvents like DMSO and acetone. Limited solubility in water.
CAS Number 186590-01-2[4]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Synthesis of a Nematic Liquid Crystal: 4-Cyano-3-fluorophenyl 4-heptylbenzoate

The synthesis of calamitic (rod-shaped) liquid crystals often involves the formation of an ester linkage between a phenolic core and a carboxylic acid derivative. For the synthesis of our target molecule, 4-cyano-3-fluorophenyl 4-heptylbenzoate, we will employ the Steglich esterification. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates with various functional groups.[5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation.[7]

Reaction Scheme:

Synthesis cluster_reagents Reagents This compound This compound LC_product 4-Cyano-3-fluorophenyl 4-heptylbenzoate This compound->LC_product 4-heptylbenzoic_acid 4-Heptylbenzoic Acid 4-heptylbenzoic_acid->LC_product DCC DCC DCU Dicyclohexylurea (byproduct) DCC->DCU DMAP DMAP (cat.) DCM DCM (solvent)

Caption: Steglich esterification of this compound.

Experimental Protocol: Steglich Esterification

This protocol outlines the synthesis of 4-cyano-3-fluorophenyl 4-heptylbenzoate.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Heptylbenzoic acid (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-heptylbenzoic acid (1.05 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane.

  • Addition of DCC: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) can be employed to obtain the pure liquid crystal product.

Characterization of the Synthesized Liquid Crystal

The successful synthesis and the liquid crystalline properties of the target compound, 4-cyano-3-fluorophenyl 4-heptylbenzoate, must be confirmed through a series of characterization techniques.

Workflow for Characterization

Characterization cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_thermal Thermal & Mesomorphic Properties Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS DSC Differential Scanning Calorimetry (DSC) NMR->DSC FTIR->DSC MS->DSC POM Polarized Optical Microscopy (POM) DSC->POM

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-2-hydroxybenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzonitrile (CAS No. 186590-01-2), a pivotal building block in modern medicinal chemistry. We delve into the molecule's unique reactivity, dictated by its trifunctional nature, and elucidate its application in the synthesis of complex pharmaceutical intermediates, with a particular focus on the construction of kinase inhibitor scaffolds. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a robust framework for incorporating this versatile synthon into their discovery and development workflows.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose value in pharmaceutical synthesis is derived from the specific arrangement of its three functional groups: a hydroxyl group, a fluorine atom, and a nitrile moiety.[1] This strategic positioning allows for sequential and regioselective reactions, making it an ideal starting material for multi-step syntheses. The electron-withdrawing nature of the nitrile group, combined with the unique properties of the fluorine substituent, activates the benzene ring for specific transformations that are central to building the core structures of many targeted therapies.[2][3]

The compound presents as a white crystalline powder and serves as a critical intermediate in the production of fine chemicals and pharmaceutical precursors.[4] Its utility is particularly pronounced in the synthesis of heterocyclic scaffolds for protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 186590-01-2[1]
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Appearance White crystalline powder[4]
Melting Point 123-126 °C[4]
Boiling Point 285.4±25.0 °C at 760 mmHg[4]
Density ~1.3 g/cm³[4]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound is rooted in two primary modes of reactivity: O-alkylation of the phenolic hydroxyl group and Nucleophilic Aromatic Substitution (SNA_r_) at the fluorine-bearing carbon.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group can be readily converted into an ether linkage, a common step for introducing side chains or linking fragments in drug molecules. This transformation typically proceeds via a Williamson ether synthesis, where the phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form the desired ether.[7] This reaction is foundational for installing moieties that can enhance binding affinity, improve pharmacokinetic properties, or enable further functionalization.

Nucleophilic Aromatic Substitution (SNA_r_)

The fluorine atom at the 4-position is activated for displacement by nucleophiles. This is a classic example of an addition-elimination SNA_r_ mechanism.[2][3] The reaction is significantly accelerated by the presence of the strongly electron-withdrawing nitrile group (-C≡N) para to the fluorine atom.

Causality of Reactivity:

  • Activation: The nitrile group withdraws electron density from the aromatic ring via both inductive and resonance effects, making the ring electron-deficient and thus susceptible to attack by a nucleophile.[3][8]

  • Intermediate Stabilization: During the reaction, the nucleophile attacks the carbon bearing the fluorine, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[3][8] The negative charge in this complex is delocalized across the ring and, crucially, onto the nitrile group, which provides significant resonance stabilization.[8] This stabilization lowers the activation energy of the rate-determining addition step.

  • Leaving Group Departure: The fluorine atom, being highly electronegative, is an excellent leaving group in this context. Its departure in the second step is rapid and restores the aromaticity of the ring.[9] In SNA_r_ reactions, the C-F bond strength is less critical than the atom's ability to stabilize the transition state through its inductive effect, making fluorine a superior activating group and leaving group compared to other halogens in this specific mechanism.[9]

Caption: SNA_r_ workflow highlighting the stabilized intermediate.

Application Spotlight: Synthesis of Afatinib

A prominent application of this compound is in the synthesis of Afatinib , an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[10] Afatinib is approved for the treatment of certain types of non-small cell lung carcinoma (NSCLC).[10]

In several patented synthetic routes for Afatinib, a derivative of this compound serves as a key building block for constructing the core 4-anilinoquinazoline scaffold. The general strategy involves:

  • O-Alkylation: The hydroxyl group of this compound is alkylated.

  • Reduction: The nitrile group is reduced to an aminomethyl group.

  • Cyclization: The resulting intermediate is then used to build the quinazoline ring system.

  • SNA_r_ Coupling: In a crucial final step, the fluorine atom (now part of the quinazoline core) is displaced by a substituted aniline via an SNA_r_ reaction to complete the synthesis of the Afatinib backbone.

Afatinib_Synthesis_Workflow A This compound B Step 1: O-Alkylation (e.g., Williamson Ether Synthesis) A->B C O-Alkylated Intermediate B->C D Step 2: Functional Group Transformations (e.g., Nitrile Reduction) C->D E Quinazoline Precursor D->E F Step 3: Cyclization to form Quinazoline Core E->F G Fluorinated Quinazoline Intermediate F->G H Step 4: Nucleophilic Aromatic Substitution (SNA_r_) G->H I Final API (e.g., Afatinib) H->I

Caption: Generalized workflow for synthesizing kinase inhibitors.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. Researchers should adapt these procedures based on their specific substrates and equipment. Note: Always conduct a thorough risk assessment and consult the Safety Data Sheet (SDS) before handling any chemicals.[1]

Protocol 1: O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis for attaching an alkyl group to the hydroxyl moiety.

Objective: To synthesize a 2-alkoxy-4-fluorobenzonitrile derivative.

ParameterSpecification
Reactants This compound (1.0 eq), Alkyl Halide (1.1-1.2 eq)
Base Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Acetone
Temperature 60-80 °C
Duration 4-12 hours
Typical Yield 85-95%

Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., ethyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-alkoxy-4-fluorobenzonitrile.

Protocol 2: Nucleophilic Aromatic Substitution (SNA_r_) with an Amine

This protocol demonstrates the displacement of the fluorine atom by a primary or secondary amine.

Objective: To synthesize a 4-amino-2-hydroxybenzonitrile derivative.

ParameterSpecification
Reactants This compound (1.0 eq), Amine (1.5-2.0 eq)
Base Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 eq)
Solvent Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Temperature 100-140 °C
Duration 8-24 hours
Typical Yield 70-90%

Step-by-Step Procedure:

  • Reaction Setup: In a sealed reaction vessel suitable for heating, combine this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the vessel to create a stirrable mixture (concentration approx. 0.5-1.0 M).

  • Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully dilute with water, which may cause the product to precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity, governed by the principles of O-alkylation and nucleophilic aromatic substitution, provides a reliable platform for constructing complex molecular architectures. The successful application of this synthon in the industrial-scale synthesis of targeted therapies like Afatinib underscores its importance. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to confidently and effectively utilize this compound in their drug discovery and development programs.

References

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • WorldOfChemicals. (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.
  • WorldOfChemicals. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
  • Xu, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • PubMed. (n.d.). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.
  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

Sources

Application Notes and Protocols for 4-Fluoro-2-hydroxybenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust performance, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern synthetic chemistry. The 4-fluoro-2-hydroxybenzonitrile moiety, a trifunctional aromatic building block, represents a particularly valuable starting material for the development of next-generation herbicides, fungicides, and insecticides. The presence of the fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis and evaluation of potential agrochemical candidates.

The unique arrangement of the fluoro, hydroxyl, and nitrile groups on the benzonitrile ring offers a versatile platform for a variety of chemical transformations. The hydroxyl group can be readily derivatized to form ethers and esters, common linkages in many commercial agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or serve as a precursor to other functional groups. The fluorine atom, in addition to its electronic effects, provides a stable substituent that can enhance the overall robustness of the final molecule.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 186590-01-2[4][5]
Molecular Formula C₇H₄FNO[4]
Molecular Weight 137.11 g/mol [4]
Appearance Off-white to pale yellow crystalline solid
Melting Point Not readily available
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols.

Safety and Handling: this compound is a chemical that requires careful handling in a laboratory setting.[4]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) before use.

Synthetic Pathways to Agrochemical Candidates

The strategic positioning of the functional groups in this compound allows for the synthesis of a diverse array of potential agrochemicals. Below are detailed protocols for the synthesis of two hypothetical, yet representative, agrochemical candidates: a fungicide and a herbicide.

Protocol 1: Synthesis of a Hypothetical Fungicidal Hydrazone Derivative

This protocol is adapted from methodologies used for the synthesis of similar fungicidal compounds.[6] Hydrazone derivatives are a known class of compounds with fungicidal properties.

Reaction Scheme:

G A This compound D Intermediate Hydrazide A->D 1. Esterification 2. Reaction with Hydrazine Hydrate B 4-Chlorobenzaldehyde E Fungicidal Hydrazone Derivative B->E C Hydrazine Hydrate D->E Condensation

A representative synthetic workflow for a fungicidal hydrazone.

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzohydrazide (Intermediate)

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.37 g, 10 mmol) in methanol (50 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Hydrazide formation: Dissolve the crude methyl ester in ethanol (50 mL) and add hydrazine hydrate (1.5 mL, 30 mmol).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-fluoro-2-hydroxybenzohydrazide.

Step 2: Synthesis of the Final Hydrazone Derivative

  • In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzohydrazide (1.70 g, 10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fungicidal hydrazone derivative.

Protocol 2: Synthesis of a Hypothetical Herbicidal Ether Derivative

This protocol outlines the synthesis of a diphenyl ether derivative, a common structural motif in herbicides that can act as inhibitors of protoporphyrinogen oxidase (PPO).

Reaction Scheme:

G A This compound C Herbicidal Ether Derivative A->C B 1-Chloro-2-nitro-4-(trifluoromethyl)benzene B->C Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

Synthesis of a hypothetical herbicidal diphenyl ether.

Procedure:

  • To a stirred solution of this compound (1.37 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (2.25 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure herbicidal ether derivative.

Biological Evaluation Protocols

Following synthesis, a systematic evaluation of the biological activity of the novel compounds is essential.

Protocol 3: In Vitro Antifungal Assay

This protocol describes the evaluation of the fungicidal activity of the synthesized hydrazone derivative against common plant pathogenic fungi.

Materials:

  • Synthesized fungicidal hydrazone derivative

  • Common plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Poisoned Plate Preparation: Cool the autoclaved PDA to about 45-50 °C. Add the stock solution of the test compound to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the edge of a 7-day-old culture, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions after 3, 5, and 7 days.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis.

Protocol 4: Herbicidal Activity Screening

This protocol outlines a primary screening method to evaluate the pre- and post-emergence herbicidal activity of the synthesized ether derivative.

Materials:

  • Synthesized herbicidal ether derivative

  • Indicator plant species (e.g., a dicot like Brassica rapa and a monocot like Lolium multiflorum)

  • Potting soil

  • Pots or trays

  • Acetone

  • Tween-20 (surfactant)

Procedure:

Pre-emergence Application:

  • Sow the seeds of the indicator plants in pots filled with potting soil.

  • Prepare a spray solution of the test compound at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a mixture of acetone and water with a small amount of Tween-20.

  • Apply the spray solution uniformly to the soil surface immediately after sowing.

  • A control group should be sprayed with the solvent mixture only.

  • Keep the pots in a greenhouse with controlled temperature and light conditions.

  • Observe the pots for seed germination and seedling growth over a period of 14-21 days.

  • Assess the herbicidal effect by visual rating on a scale of 0-100%, where 0 indicates no effect and 100 indicates complete kill.

Post-emergence Application:

  • Sow the seeds of the indicator plants and allow them to grow to the 2-3 leaf stage.

  • Prepare spray solutions of the test compound as described for the pre-emergence test.

  • Apply the spray solution uniformly to the foliage of the seedlings.

  • A control group should be sprayed with the solvent mixture only.

  • Keep the pots in a greenhouse.

  • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.

  • Assess the herbicidal effect by visual rating on a scale of 0-100%.

Proposed Mechanism of Action

Understanding the potential mechanism of action is crucial for lead optimization.

Fungicidal Hydrazone Derivative

Many fungicidal hydrazones are known to act by inhibiting fungal respiration or by chelating essential metal ions required for enzymatic activity. The proposed mechanism for the synthesized derivative could involve the inhibition of a key fungal enzyme, such as succinate dehydrogenase (SDHI), which is a part of the mitochondrial electron transport chain.

G A Fungicidal Hydrazone B Fungal Cell A->B Penetrates D Succinate Dehydrogenase (SDHI) A->D Binds and Inhibits C Mitochondrion B->C C->D E Electron Transport Chain D->E Blocks Electron Flow F ATP Production E->F Disrupts G Fungal Growth Inhibition F->G Leads to

Proposed mechanism of action for the fungicidal hydrazone.

Herbicidal Ether Derivative

Diphenyl ether herbicides are often PPO inhibitors. These herbicides block the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

G A Herbicidal Ether B Plant Cell A->B Absorbed D Protoporphyrinogen Oxidase (PPO) A->D Inhibits C Chloroplast B->C C->D E Chlorophyll & Heme Synthesis D->E Blocks F Protoporphyrinogen IX Accumulation E->F Leads to G Reactive Oxygen Species (ROS) Generation F->G Causes H Cell Membrane Disruption G->H Induces I Plant Death H->I Results in

Proposed mechanism of action for the herbicidal ether.

Conclusion

This compound is a promising and versatile building block for the discovery of novel agrochemicals. The protocols and application notes provided herein offer a solid foundation for the synthesis and evaluation of new fungicidal and herbicidal candidates. The strategic derivatization of its functional groups, guided by an understanding of structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the development of the next generation of crop protection agents.

References

  • The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. (n.d.). National Institutes of Health.
  • Fungicidal compositions including hydrazone derivatives and copper. (2013). Justia Patents.
  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. (2012). PubMed.
  • Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. (2014). PubMed.
  • Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. (n.d.). National Institutes of Health.
  • 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. (n.d.).
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.). Google Patents.
  • 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China. (n.d.).
  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. (2002). PubMed.
  • FUNGICIDAL COMPOSITIONS. (n.d.). European Patent Office.
  • Herbicidal compositions. (n.d.). European Patent Office.
  • 4-Benzoylisoxazole derivatives and their use as herbicides. (n.d.). Google Patents.
  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. (n.d.). Semantic Scholar.
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  • Synthesis and insecticidal activity of new 4-hydroxy-2H-1-benzopyran-2-one derivatives. (2009). PubMed.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
  • 2-Fluoro-4-hydroxybenzonitrile. (n.d.). PubChem.
  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. (n.d.). ResearchGate.
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Fluoro-2-hydroxybenzonitrile for the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroxylated Cyanobiaryls

The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, structures incorporating both hydroxyl and nitrile functionalities are of particular interest to drug development professionals. The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, enhancing metabolic stability, and improving pharmacokinetic profiles.[3] Simultaneously, the phenolic hydroxyl group provides a critical anchor for protein-ligand interactions.

4-Fluoro-2-hydroxybenzonitrile represents a valuable and readily available building block for accessing these complex scaffolds. However, its use in the powerful Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for C-C bond formation—presents distinct challenges that require a carefully considered approach.[4] These challenges primarily stem from the inherent strength and low reactivity of the Carbon-Fluorine (C-F) bond and the potential for the ortho-hydroxyl group to interfere with the catalytic cycle.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the mechanistic considerations, field-proven protocols, and expert insights required to successfully employ this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding each step is critical to diagnosing issues and optimizing conditions for a challenging substrate like this compound.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step, especially for less reactive halides like chlorides and fluorides.[8]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[4][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(X)L₂ pd0->oa_intermediate Oxidative Addition trans_intermediate Ar-Pd(II)(R)L₂ oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Ar-R (Biaryl Product) trans_intermediate->product aryl_halide Ar-X (this compound) aryl_halide->oa_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->oa_intermediate R-B(OH)₃⁻

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Expertise in Action: Causality Behind Experimental Choices
  • The Challenge of C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its cleavage for oxidative addition exceptionally difficult. While aryl fluorides are often considered unreactive, their reactivity can be unlocked using highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][11][12] These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to engage in the oxidative addition step. The electron-withdrawing nature of the nitrile and fluorine on the ring also helps to lower the energy barrier for this step.[13]

  • Catalyst & Ligand Selection: The choice of ligand is paramount.

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, are highly effective for coupling unactivated aryl chlorides and have shown utility for other challenging substrates.[12] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can overcome the challenges of C-F activation and prevent catalyst decomposition at high temperatures.[14][15]

    • Catalyst Precursor: Common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively. They are not the active catalysts but are converted in situ to the active Pd(0)L₂ species.[16]

  • The Critical Role of the Base: The base has a multifaceted role. Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is essential for efficient transmetalation.[6][9] For this compound, the base will also deprotonate the acidic phenolic hydroxyl group. This necessitates the use of a sufficient excess of base. A moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like NaOH to avoid hydrolysis of the nitrile group or other sensitive functionalities.[17][18]

  • Solvent Considerations: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with the addition of water.[6] The aqueous phase can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[19]

Detailed Application Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and air-sensitive.

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up, running, and working up the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 1. Add Solids: - this compound - Boronic Acid - Base (e.g., K₃PO₄) setup2 2. Add Catalyst/Ligand: - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) setup1->setup2 setup3 3. Seal & Purge: Evacuate and backfill vessel with Argon/N₂ (3x) setup2->setup3 reaction1 4. Add Degassed Solvents: (e.g., Dioxane/H₂O) setup3->reaction1 reaction2 5. Heat & Stir: (e.g., 80-110 °C) reaction1->reaction2 reaction3 6. Monitor Progress: (TLC, LC-MS) reaction2->reaction3 workup1 7. Cool & Quench: Add H₂O, Extract with Organic Solvent (e.g., EtOAc) reaction3->workup1 workup2 8. Wash & Dry: Wash with Brine, Dry over Na₂SO₄ or MgSO₄ workup1->workup2 workup3 9. Purify: Filter, Concentrate, and Purify by Column Chromatography workup2->workup3 final_product Pure Biaryl Product workup3->final_product Isolated Product

Figure 2: General Experimental Workflow Diagram.
Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a robust starting point for coupling with a standard, unhindered arylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos, and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water. The mixture should be briefly purged with the inert gas one final time.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-hydroxy-4-phenylbenzonitrile.

Data Summary: Representative Reaction Conditions

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids, showcasing the versatility of the method.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1001685
24-MethoxyphenylPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃ (3)Toluene/H₂O (8:1)1101881
33,5-DimethylphenylPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)1002077
42-ThienylPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)901265
52-MethylphenylPd₂(dba)₃ (2)AntPhos (8)K₃PO₄ (3)Toluene1102472[20]

Yields are for isolated, purified products and are representative based on literature for similar couplings.[20]

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system for C-F bond.3. Poor quality boronic acid (protodeboronation).1. Ensure rigorous degassing of solvents and inert atmosphere setup.2. Screen different ligands (e.g., XPhos, RuPhos, NHC-based ligands). Increase temperature or catalyst loading.[11][15]3. Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[21]
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities. The reaction is too slow, allowing for decomposition.Use anhydrous solvents and ensure the base is thoroughly dried. A stronger base or higher temperature might accelerate the desired coupling over the side reaction.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Rigorously exclude oxygen during setup and reaction. Purge solvents and the reaction headspace thoroughly with an inert gas.
Decomposition of Reactants Temperature is too high; base is too strong.Screen lower temperatures. Use a milder base like K₂CO₃ or KF instead of K₃PO₄ or Cs₂CO₃, especially if base-sensitive functional groups are present.[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable hydroxylated cyanobiaryl compounds. Success hinges on overcoming the challenge of C-F bond activation through the rational selection of a highly active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand. Careful control over the reaction atmosphere to exclude oxygen, along with the use of a suitable base like K₃PO₄ to activate the boronic acid partner, are critical for achieving high yields. The protocols and insights provided herein serve as a robust foundation for researchers to explore and expand the utility of this important building block in medicinal chemistry and materials science.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Biffis, A., et al. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
  • Jana, S., et al. (2011). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Tyagi, V., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Sandrock, D. L., et al. (2010).
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Wnuk, S. F., et al. (2004). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides.
  • Nasrollahzadeh, M., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various....
  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Gallou, F., & Lipshutz, B. H. (2005). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry - RSC Publishing. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Wnuk, S. F., et al. (2003). Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Ghaffari, B., et al. (2024).
  • Wikipedia. Suzuki reaction. Wikipedia. [Link]
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
  • Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • de Oliveira, L. S., et al. (2024). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
  • Chemistry Learning. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Magano, J. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers - RSC Publishing. [Link]
  • U.S. Patent No. US6194599B1. Process for preparing biaryl compounds.
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Sharma, N., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

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Application Notes & Protocols: Synthesis of Benzofuran Derivatives from 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols for the synthesis of functionalized benzofuran derivatives, utilizing 4-Fluoro-2-hydroxybenzonitrile as a versatile starting material. Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[2][3] This document outlines two robust and complementary synthetic strategies: a classical two-step approach involving O-alkylation followed by acid-catalyzed intramolecular cyclization, and a modern, one-pot palladium-catalyzed tandem reaction. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Significance of Fluorinated Benzofurans

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of drugs with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5] The introduction of a fluorine atom onto this scaffold is a well-established strategy in drug design to modulate physicochemical properties.[2] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3]

This compound serves as an excellent precursor for this class of compounds. Its three key functional groups offer distinct reactivity handles:

  • The phenolic hydroxyl group is a potent nucleophile, ideal for initiating O-alkylation or directing ortho-C-H functionalization.

  • The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to direct metallation. It also acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

  • The fluoro group at the C5 position of the final benzofuran product provides the desired electronic modulation for pharmaceutical applications.

This guide details two primary pathways to construct the benzofuran ring system from this starting material, yielding 5-fluoro-benzofuran-7-carbonitrile derivatives, which are valuable intermediates for further elaboration.

Strategic Overview of Benzofuran Synthesis

The construction of the furan ring onto the existing benzene core of this compound requires the formation of a C-O bond and a C-C bond. The two strategies presented herein achieve this through different, yet highly effective, chemical transformations.

G cluster_0 Strategy A: Classical Two-Step Synthesis cluster_1 Strategy B: Modern One-Pot Synthesis start This compound A1 Step 1: O-Alkylation (e.g., with α-Haloketone) start->A1 Base, Solvent B1 Tandem Sonogashira Coupling & Annulation start->B1 Pd Catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne A2 Step 2: Intramolecular Cyclization (Acid-Catalyzed) A1->A2 Strong Acid end_product 2-Substituted-5-fluoro- benzofuran-7-carbonitrile A2->end_product B1->end_product G start This compound phenoxide Phenoxide Intermediate start->phenoxide Base (K₂CO₃) ether Aryl Keto-Ether Intermediate phenoxide->ether SN2 Attack haloketone α-Haloketone (e.g., Phenacyl Bromide) haloketone->ether protonated_ether Protonated Carbonyl ether->protonated_ether Acid (H⁺) cyclized Cyclized Intermediate (Non-aromatic) protonated_ether->cyclized Intramolecular Electrophilic Attack product 2-Aryl-5-fluoro-benzofuran- 7-carbonitrile cyclized->product Dehydration (-H₂O)

Fig 2. Mechanistic workflow for the two-step benzofuran synthesis.
Detailed Experimental Protocol

Step A: Synthesis of 2-(2-Cyano-5-fluorophenoxy)-1-phenylethan-1-one

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.37 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.) and dry acetone (40 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (2.19 g, 11 mmol, 1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate/Hexane).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield the pure aryl keto-ether intermediate as a white or off-white solid.

Step B: Cyclization to 2-Phenyl-5-fluorobenzofuran-7-carbonitrile

  • Caution: Polyphosphoric acid (PPA) is highly viscous and corrosive. Handle with care in a fume hood.

  • Place the dried aryl keto-ether intermediate (2.55 g, 10 mmol) from Step A into a 50 mL round-bottom flask.

  • Add polyphosphoric acid (approx. 25 g) to the flask.

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. The mixture will become homogeneous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.

  • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Palladium-Catalyzed Sonogashira Coupling and Annulation

This modern approach combines a cross-coupling reaction and a cyclization in a single pot, offering higher efficiency and atom economy. [6]It is an excellent method for synthesizing 2-alkynyl or 2-aryl benzofurans directly.

Rationale and Mechanism

This protocol is based on a tandem Sonogashira coupling/cyclization reaction. While the starting material has a hydroxyl group and not a halide ortho to it, a variation of this chemistry can be applied. A more direct and well-precedented approach for phenols is the palladium-catalyzed coupling with terminal alkynes followed by an intramolecular 5-endo-dig cyclization. [7][8] The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst adds to an ortho-C-H bond of the phenol (directed by the hydroxyl group) or, more commonly in this variation, the reaction proceeds via an initial coupling. For phenols, a common pathway involves coupling with an alkyne.

  • Transmetalation (if using a co-catalyst): The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive.

  • Reductive Elimination/Annulation: The palladium complex facilitates the coupling of the phenol and the alkyne, followed by an intramolecular attack of the phenolic oxygen onto the alkyne (oxy-alkynylation), which forms the benzofuran ring and regenerates the Pd(0) catalyst.

G Pd0 Pd(0)L₂ Pd_alkyne Pd(0)(alkyne)L₂ Pd0->Pd_alkyne Alkyne Coordination Pd_II Ar-Pd(II)-H (Oxidative Addition of O-H or C-H) Pd_alkyne->Pd_II Oxidative Addition Pd_coupled Ar-Pd(II)-alkynyl Pd_II->Pd_coupled R-C≡CH, Base Pd_coupled->Pd0 Reductive Elimination (Cyclization) product Benzofuran Product Pd_coupled->product start_materials Phenol + Alkyne start_materials->Pd_alkyne

Fig 3. Simplified representation of a Pd-catalyzed annulation cycle.
Detailed Experimental Protocol

One-Pot Synthesis of 5-Fluoro-2-(phenylethynyl)benzofuran-7-carbonitrile

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (0.685 g, 5 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 56 mg, 0.25 mmol, 5 mol%), and a suitable ligand such as XPhos (238 mg, 0.5 mmol, 10 mol%).

  • Add anhydrous cesium carbonate (Cs₂CO₃) (2.44 g, 7.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed solvent such as Toluene or 1,4-Dioxane (25 mL) via syringe.

  • Add phenylacetylene (0.66 mL, 6 mmol, 1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 15 mL).

  • Combine the organic filtrates and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized benzofuran derivatives. The following table provides expected data for a representative product, 2-phenyl-5-fluorobenzofuran-7-carbonitrile .

ParameterExpected DataRationale for Confirmation
Appearance White to light yellow solidCrystalline nature of aromatic compounds.
Yield (%) Protocol 1: 60-75%Protocol 2: 55-70%Varies based on purification and scale.
Molecular Formula C₁₅H₈FNOCalculated from starting materials.
Molecular Weight 237.23 g/mol Confirmed by Mass Spectrometry.
¹H NMR (CDCl₃) δ 7.2-8.0 ppm (m, aromatic protons)Complex multiplet for aromatic protons. Absence of the phenolic -OH proton signal. A characteristic singlet for the H3 proton of the furan ring will appear.
¹³C NMR (CDCl₃) δ 90-100 (C-CN), 110-165 (aromatic C)Multiple signals in the aromatic region. A signal for the nitrile carbon. Presence of C-F coupling.
Mass Spec (ESI+) m/z = 238.06 [M+H]⁺Confirms the molecular weight of the product.
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1600 (C=C stretch)Confirms the presence of the nitrile and aromatic functionalities. Absence of broad -OH stretch (~3300 cm⁻¹).

Troubleshooting and Safety Precautions

ProblemPossible CauseSuggested Solution
Low Yield (Protocol 1) Incomplete O-alkylation or cyclization. Side reactions.Ensure reagents are dry. Increase reaction time or temperature moderately. PPA can degrade if overheated; ensure temperature control.
No Reaction (Protocol 2) Catalyst deactivation. Insufficiently inert atmosphere.Use freshly opened, high-purity catalyst and ligands. Ensure proper Schlenk line technique to exclude oxygen and moisture. Degas the solvent thoroughly.
Formation of Side Products C-alkylation instead of O-alkylation. Polymerization of alkyne.In Protocol 1, ensure a non-protic solvent is used to favor O-alkylation. [9]In Protocol 2, do not use a large excess of the alkyne and ensure the temperature is controlled.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution is often more effective. Recrystallization may be an alternative.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

  • Palladium catalysts can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Polyphosphoric acid (PPA) is highly corrosive. Avoid contact with skin and eyes. Quench slowly and carefully with ice.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

This application note provides two verified and robust protocols for the synthesis of valuable 5-fluoro-benzofuran-7-carbonitrile derivatives from this compound. The classical two-step method offers reliability and simplicity, while the one-pot palladium-catalyzed protocol provides a more streamlined and modern alternative. The resulting scaffolds are primed for further chemical modification at the C2-position and the C7-nitrile, opening avenues for the development of novel compounds in drug discovery and materials science.

References

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  • Synthesis of benzofuran derivative.
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The Strategic Role of 4-Fluoro-2-hydroxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Synthon in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic incorporation of fluorine into small molecule inhibitors has become a widely adopted strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Within this context, 4-fluoro-2-hydroxybenzonitrile has emerged as a critical and versatile building block for the construction of complex heterocyclic scaffolds at the core of numerous kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of Janus Kinase (JAK) inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols, and present a self-validating system for the synthesis and characterization of key intermediates and final products.

Causality of Experimental Choices: Why this compound?

The efficacy of this compound as a synthetic precursor for kinase inhibitors is not coincidental; it is a direct result of the interplay of its distinct functional groups:

  • The Fluorine Atom: Positioned at the 4-position, the fluorine atom is a key player in the primary synthetic strategy involving this molecule: Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of fluorine activates the aromatic ring, making the carbon to which it is attached susceptible to attack by nucleophiles. This facilitates the crucial bond formation that links the benzonitrile core to other heterocyclic systems, a common motif in kinase inhibitors.

  • The Hydroxyl Group: The hydroxyl group at the 2-position offers a valuable handle for further synthetic modifications. It can be alkylated to introduce a variety of side chains that can interact with specific residues in the kinase active site, thereby fine-tuning the inhibitor's selectivity and potency.

  • The Nitrile Group: The nitrile (cyano) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, mimicking the interactions of the carbonyl group of androst-4-ene-3,17-diones with the active site of some enzymes[1]. Furthermore, it can be a bioisostere for other functional groups and contribute to the overall electronic properties of the molecule.

This unique combination of reactive sites allows for a modular and convergent synthetic approach, enabling the systematic exploration of the chemical space around a core scaffold to optimize for desired biological activity.

Core Synthetic Strategy: Building the Kinase Inhibitor Scaffold

A prevalent strategy for the utilization of this compound in kinase inhibitor synthesis involves a multi-step sequence centered around a key nucleophilic aromatic substitution reaction. The following workflow outlines a representative synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a scaffold found in numerous clinically evaluated and approved drugs.

G cluster_0 Core Scaffold Assembly cluster_1 Heterocycle Formation & Functionalization A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Aminopyrazole Derivative B->C D Pyrazolobenzonitrile Intermediate C->D Formation of C-N bond E Cyclization D->E F Pyrazolo[3,4-d]pyrimidine Core E->F Formation of pyrimidine ring G Alkylation of Hydroxyl Group F->G H Final Kinase Inhibitor G->H Introduction of side chain

Caption: Generalized workflow for kinase inhibitor synthesis.

Detailed Application Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitor

This protocol details a representative synthesis of a potent and selective Janus Kinase (JAK) inhibitor, illustrating the practical application of this compound.

Part 1: Synthesis of the Pyrazolobenzonitrile Intermediate via SNAr

This initial and critical step involves the nucleophilic aromatic substitution of the fluorine atom of this compound with an appropriately substituted aminopyrazole.

G A Step 1: Charge Reactor - this compound - Aminopyrazole Derivative - Solvent (e.g., DMF, NMP) B Step 2: Add Base - (e.g., K2CO3, DIPEA) - Stir at Room Temperature A->B C Step 3: Heat Reaction - 80-120 °C - Monitor by TLC/LC-MS B->C D Step 4: Work-up - Cool to Room Temperature - Quench with Water - Extract with Organic Solvent C->D E Step 5: Purification - Column Chromatography - Yields Pyrazolobenzonitrile Intermediate D->E

Caption: Workflow for the SNAr reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
This compound186590-01-2137.11>98%
3-Amino-4-methyl-1H-pyrazole19536-43-197.12>97%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade

Experimental Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and 3-amino-4-methyl-1H-pyrazole (1.1 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the this compound. Add anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. Subsequently, heat the reaction mixture to 100 °C and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-hydroxy-4-(4-methyl-1H-pyrazol-3-ylamino)benzonitrile.

Trustworthiness through Self-Validation:

  • TLC Analysis: Use a mobile phase of 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting this compound.

  • LC-MS Analysis: The mass spectrum should show the expected molecular ion peak for the product (C₁₁H₉FN₄O).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the disappearance of the characteristic splitting pattern of the fluorinated aromatic ring and the appearance of new signals corresponding to the pyrazole protons.

Part 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolobenzonitrile intermediate is then cyclized to form the core heterocyclic scaffold of the kinase inhibitor.

Experimental Procedure:

  • Reaction Setup: In a sealed tube, dissolve the 2-hydroxy-4-(4-methyl-1H-pyrazol-3-ylamino)benzonitrile (1.0 eq) in formamide (5.0 eq).

  • Reaction: Heat the mixture to 180 °C for 6-8 hours.

  • Work-up: Cool the reaction to room temperature, which should induce precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-(4-methyl-1H-pyrazol-3-yl)-[2][3][4]triazolo[4,5-d]pyrimidin-7-ol.

Part 3: Functionalization of the Hydroxyl Group

The final step involves the alkylation of the hydroxyl group to introduce a side chain that can enhance the inhibitor's binding affinity and selectivity.

Experimental Procedure:

  • Reaction Setup: Suspend the 4-(4-methyl-1H-pyrazol-3-yl)-[2][3][4]triazolo[4,5-d]pyrimidin-7-ol (1.0 eq) in anhydrous DMF.

  • Base and Alkylating Agent Addition: Add potassium carbonate (1.5 eq) followed by the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq).

  • Reaction: Stir the reaction mixture at 60 °C for 4-6 hours.

  • Work-up and Purification: Follow the work-up and purification procedures described in Part 1 to isolate the final kinase inhibitor.

Quantitative Data Summary

StepReactantsProductTypical Yield (%)Purity (by HPLC) (%)
1. SNAr This compound, 3-Amino-4-methyl-1H-pyrazole2-hydroxy-4-(4-methyl-1H-pyrazol-3-ylamino)benzonitrile75-85>95
2. Cyclization 2-hydroxy-4-(4-methyl-1H-pyrazol-3-ylamino)benzonitrile, Formamide4-(4-methyl-1H-pyrazol-3-yl)-[2][3][4]triazolo[4,5-d]pyrimidin-7-ol60-70>98
3. Alkylation Pyrazolo[3,4-d]pyrimidin-7-ol intermediate, Alkyl halideFinal Kinase Inhibitor65-75>99

Targeted Signaling Pathway: Janus Kinase (JAK) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold synthesized using this compound is a privileged structure for targeting the ATP-binding site of Janus Kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Selective inhibitors of specific JAK isoforms (e.g., JAK1, JAK2, JAK3, TYK2) are highly sought after to minimize off-target effects. The modular synthesis enabled by this compound allows for the rational design of inhibitors with improved selectivity profiles. For instance, selective inhibition of JAK3 is a promising strategy for the treatment of autoimmune diseases[4].

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of functional groups provides a robust and versatile platform for the synthesis of complex kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The protocols and rationale presented herein offer a comprehensive guide for researchers and drug development professionals to leverage this valuable synthon in the creation of next-generation targeted therapies. The self-validating nature of the described synthetic workflow ensures reliability and reproducibility, critical attributes in the journey from laboratory-scale synthesis to clinical candidate development.

References

  • Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheum
  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheum
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
  • COMPOUNDS - European Patent Office - EP 3810602 B1.
  • Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. PubMed. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
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  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
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  • (12) United States Patent.
  • Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloprolifer
  • A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-ST
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
  • (PDF) Synthesis of novel α,α-difluoro-β-hydroxycarbonyl pyrazole derivatives as antioxidant, anti-inflammatory and anticancer agents.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
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  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

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Application Notes and Protocols for the O-alkylation of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Alkoxy-4-fluorobenzonitriles

The O-alkylation of 4-Fluoro-2-hydroxybenzonitrile is a pivotal chemical transformation that yields 2-alkoxy-4-fluorobenzonitriles. These products are highly valued scaffolds in medicinal chemistry and materials science. The presence of the fluorine atom and the nitrile group imparts unique electronic properties, influencing molecular interactions and metabolic stability, making these compounds attractive for the development of novel pharmaceuticals and functional materials.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of the O-alkylation reaction, present detailed and robust experimental protocols, offer insights into reaction optimization, and provide a thorough troubleshooting guide. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind each experimental choice to ensure both success and safety in the laboratory.

Underlying Principles: The Williamson Ether Synthesis and Phase-Transfer Catalysis

The most common and reliable method for the O-alkylation of phenols is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core of this transformation involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of this compound is deprotonated by a suitable base to form a phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding phenol.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the desired ether and a salt byproduct.

A significant challenge in the alkylation of phenols is the potential for competing C-alkylation, where the alkylating agent reacts with the aromatic ring. To favor the desired O-alkylation, the use of polar aprotic solvents and, notably, Phase-Transfer Catalysis (PTC) is highly recommended.[2] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction and enhancing the selectivity for O-alkylation.[3]

Experimental Workflow Overview

The following diagram outlines the general workflow for the O-alkylation of this compound.

O-alkylation Workflow reagent_prep Reagent Preparation This compound Alkylating Agent Base Solvent (PTC Catalyst) reaction_setup Reaction Setup Combine reactants in flask Stir at specified temperature reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring Thin Layer Chromatography (TLC) reaction_setup->reaction_monitoring workup Work-up Quenching Extraction Washing reaction_monitoring->workup Upon completion purification Purification Column Chromatography or Recrystallization workup->purification characterization Product Characterization NMR, IR, MS purification->characterization

Caption: General workflow for the O-alkylation of this compound.

Detailed Experimental Protocols

Two primary protocols are presented: a standard Williamson ether synthesis and a more efficient phase-transfer catalyzed method. The choice of protocol may depend on the scale of the reaction and the reactivity of the specific alkylating agent.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is a robust method suitable for a wide range of primary and secondary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add finely ground potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the desired 2-alkoxy-4-fluorobenzonitrile.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is often faster and provides higher selectivity for O-alkylation, especially for less reactive alkylating agents.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent and Alkylating Agent Addition: Add toluene or dichloromethane as the organic solvent, followed by the alkyl halide (1.2 eq).

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 2-alkoxy-4-fluorobenzonitrile.

Reaction Mechanism: A Closer Look

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

Williamson_Ether_Synthesis Phenol This compound step1 Deprotonation Phenol->step1 Base Base (e.g., K₂CO₃) Base->step1 Phenoxide Phenoxide Ion (Nucleophile) step2 SN2 Attack Phenoxide->step2 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->step2 Product 2-Alkoxy-4-fluorobenzonitrile Byproduct Salt (KX) step1->Phenoxide step2->Product step2->Byproduct

Caption: The SN2 mechanism of the Williamson ether synthesis.

Quantitative Data and Reaction Optimization

The efficiency of the O-alkylation of this compound is dependent on several factors, including the choice of base, solvent, and alkylating agent. The following table provides representative data for the synthesis of various 2-alkoxy-4-fluorobenzonitriles. Note that these are typical yields and may vary based on the specific reaction conditions and scale.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux6~95
Ethyl BromideK₂CO₃DMF708~90
n-Propyl BromideK₂CO₃DMF8012~88
Benzyl ChlorideK₂CO₃AcetoneReflux5~92
Isopropyl BromideNaHTHF6024~40-50*

*Note: Secondary alkyl halides like isopropyl bromide are more prone to elimination side reactions, leading to lower yields of the desired ether product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive base. 2. Insufficiently reactive alkylating agent. 3. Low reaction temperature.1. Use freshly ground, anhydrous K₂CO₃. If using NaH, ensure it is fresh and handled under an inert atmosphere. 2. Consider using a more reactive alkyl halide (I > Br > Cl). 3. Increase the reaction temperature, but monitor for potential side reactions. 4. For challenging alkylations, switch to the PTC protocol.
Formation of side products (e.g., C-alkylation) 1. Use of protic solvents. 2. High reaction temperatures.1. Ensure the use of polar aprotic solvents like DMF or acetone. 2. Optimize the reaction temperature to the lowest effective level. 3. Employing the PTC method can significantly improve O-alkylation selectivity.[2]
Difficult purification 1. Incomplete reaction. 2. Presence of multiple byproducts.1. Ensure the reaction has gone to completion by TLC before work-up. 2. A careful work-up, including an aqueous wash to remove inorganic salts and unreacted base, is crucial. 3. Optimize column chromatography conditions (solvent system, silica gel loading).

Product Characterization

The synthesized 2-alkoxy-4-fluorobenzonitriles can be characterized using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the alkoxy group protons, as well as aromatic protons. The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

  • ¹³C NMR: The spectrum will show signals for the carbons of the alkoxy group, the aromatic carbons (with C-F coupling), and the nitrile carbon (typically around 115-120 ppm).

  • IR Spectroscopy: Look for a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[4] Also, expect C-O-C stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.

    • Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle with extreme care.

    • Bases: Potassium carbonate is an irritant. Sodium hydride (if used) is highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Solvents: DMF is a skin and respiratory irritant. Acetone and toluene are flammable.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • BenchChem. (2025).
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  • The Royal Society of Chemistry. (2020).
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  • PTC Organics, Inc.
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  • ResearchGate. (2023). a)
  • The Royal Society of Chemistry. (2018).
  • ResearchGate. (2021).
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  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
  • The Royal Society of Chemistry. (2012).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems.
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  • PubMed. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids.
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  • PubMed Central. (2020). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts.
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Application Notes and Protocols: Selective Reduction of the Nitrile Group in 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-hydroxybenzonitrile is a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Its constituent functional groups—a nitrile, a phenolic hydroxyl, and an aryl fluoride—offer multiple points for chemical modification. The selective reduction of the nitrile group to a primary amine yields 4-fluoro-2-hydroxybenzylamine, a key intermediate for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the methodologies for this specific transformation, focusing on chemoselectivity and practical application in a research and development setting. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-tested protocols.

Strategic Considerations for Nitrile Reduction

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The desired transformation is the conversion of the nitrile (-C≡N) to a primary aminomethyl group (-CH₂NH₂), while preserving the phenolic hydroxyl (-OH) and the carbon-fluorine (C-F) bond. Potential side reactions include the reduction of the aromatic ring or hydrogenolysis of the C-F bond, particularly under harsh catalytic hydrogenation conditions. The acidic nature of the phenolic proton can also complicate reactions involving strongly basic hydride reagents.

Diagram: Chemical Transformation

G cluster_reactants Reactant cluster_products Product Reactant This compound Product 4-Fluoro-2-hydroxybenzylamine Reactant->Product [Reducing Agent] Solvent, Temp.

Caption: General scheme for the reduction of this compound.

Methodologies for Nitrile Reduction

Two principal strategies are employed for the reduction of nitriles to primary amines: catalytic hydrogenation and chemical reduction using hydride reagents. The choice of method depends on factors such as available equipment, scale, and the desired selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often cost-effective method for nitrile reduction on an industrial scale.[4] However, it can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[4][5] The choice of catalyst and reaction conditions is critical to maximize the yield of the primary amine.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a versatile and highly active catalyst for nitrile hydrogenation.[4][5][6] The addition of a base like ammonia or sodium hydroxide can help to suppress the formation of secondary amines.

Step-by-Step Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) with deionized water until the washings are neutral. Then, wash with absolute ethanol to remove water. The catalyst should be kept wet with solvent at all times.

  • Reaction Setup: To a pressure reactor, add this compound (1.0 eq) and ethanol as the solvent. Add a catalytic amount of the prepared Raney® Nickel (typically 10-20% by weight of the substrate).

  • Reaction Execution: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-hydroxybenzylamine, which can be further purified by crystallization or chromatography.

Chemical Reduction with Hydride Reagents

Metal hydride reagents are powerful reducing agents capable of converting nitriles to primary amines.[7][8]

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily reduces nitriles to primary amines.[7][8][9] However, it is highly reactive and reacts violently with protic solvents like water and alcohols.[8] Therefore, the reaction must be carried out in anhydrous aprotic solvents. The acidic phenolic proton of the substrate will also react with LiAlH₄, consuming an extra equivalent of the reagent.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ in THF (typically 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The excess LiAlH₄ is required to account for the reaction with the phenolic hydroxyl group.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up (Fieser Method): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the weight of LiAlH₄ used in grams. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Stir the resulting mixture at room temperature for at least 30 minutes, then filter through Celite®. Wash the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction

Borane complexes, such as BH₃·THF, are milder reducing agents than LiAlH₄ and offer an alternative for nitrile reduction.[5][10] They are generally more tolerant of some functional groups.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add a solution of BH₃·THF (typically 2.0-3.0 eq) dropwise at 0 °C.

  • Reaction Execution: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 6M HCl to quench the excess borane and hydrolyze the intermediate borazine complex.

  • Isolation: Adjust the pH to basic with aqueous NaOH. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Diagram: Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Dissolve Substrate in Anhydrous Solvent Reaction Add Reducing Agent (e.g., LiAlH₄ or BH₃·THF) Control Temperature Setup->Reaction Step 1 Workup Quench Reaction Extract Product Purify Reaction->Workup Step 2

Sources

The Strategic Application of 4-Fluoro-2-hydroxybenzonitrile in Advanced Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential with a Fluorinated Synthon

In the landscape of modern dye chemistry, the pursuit of enhanced photophysical properties, superior stability, and novel functionalities is paramount. 4-Fluoro-2-hydroxybenzonitrile, a seemingly unassuming aromatic building block, has emerged as a strategic synthon for the design and synthesis of advanced dyes. Its unique trifunctional architecture—a nucleophilic hydroxyl group, an electron-withdrawing nitrile moiety, and a strategically placed fluorine atom—offers a powerful toolkit for chemists to modulate and refine the characteristics of chromophoric systems.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of various dye classes. Moving beyond simple procedural outlines, we will delve into the mechanistic rationale behind its use, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The protocols herein are designed to be self-validating, with a focus on the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Multifaceted Role of this compound's Functional Groups in Dye Performance

The efficacy of this compound as a dye precursor stems from the synergistic interplay of its three key functional groups:

  • The Hydroxyl Group (-OH): This group serves as the primary reactive site for introducing the benzonitrile scaffold into a dye structure. In the context of azo dye synthesis, its electron-donating nature activates the aromatic ring, facilitating electrophilic substitution by a diazonium salt to form the crucial azo bridge (-N=N-).

  • The Nitrile Group (-CN): The strongly electron-withdrawing character of the nitrile group significantly influences the electronic properties of the resulting dye. It can act as an effective acceptor moiety, promoting intramolecular charge transfer (ICT) which is often associated with desirable fluorescent properties and large Stokes shifts.[1] The polarity and hydrogen bonding capabilities of the nitrile group can also enhance the binding affinity of the dye to target proteins or other substrates.[2][3]

  • The Fluorine Atom (-F): The introduction of fluorine into organic molecules can have profound effects on their properties. In dye chemistry, fluorine substitution is known to enhance photostability and increase the fluorescence quantum yield.[4] The high electronegativity of fluorine can also influence the electronic distribution within the dye molecule, leading to shifts in absorption and emission spectra.[5][6] Furthermore, fluorination can improve the resistance of dyes to photobleaching and reduce their reactivity towards singlet oxygen.[4]

Application in Azo Dye Synthesis: A Detailed Protocol and Mechanistic Insight

Azo dyes are a cornerstone of the colorant industry, and this compound serves as an excellent coupling component in their synthesis. The following protocol outlines a representative synthesis of an azo dye using this precursor, based on established methodologies for similar phenolic compounds.

Protocol 1: Synthesis of a Representative Azo Dye

Reaction Scheme:

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine Diazonium Diazonium Salt A->Diazonium 0-5 °C NaNO2 NaNO2 NaNO2->Diazonium HCl HCl (aq) HCl->Diazonium AzoDye Azo Dye Diazonium->AzoDye Precursor This compound Precursor->AzoDye 0-5 °C, pH 8-10 NaOH NaOH (aq) NaOH->AzoDye

Azo Dye Synthesis Workflow

Materials:

  • Aromatic amine (e.g., aniline or a substituted aniline)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve 0.01 mol of the chosen aromatic amine in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water. Gentle warming may be necessary for complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold distilled water until the filtrate is neutral.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye. Maintaining a low temperature throughout the diazotization and coupling steps is critical for success.

  • Acidic Conditions for Diazotization: The reaction of the aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) to generate the diazonium salt is acid-catalyzed.

  • Alkaline Conditions for Coupling: The coupling reaction is an electrophilic aromatic substitution. The phenolic hydroxyl group of this compound is deprotonated under alkaline conditions to form a phenoxide ion. This strongly electron-donating group further activates the aromatic ring, making it highly susceptible to attack by the electrophilic diazonium salt.

Expected Properties of the Resulting Azo Dye

The incorporation of the 4-fluoro-2-cyanophenyl moiety is expected to impart several beneficial properties to the resulting azo dye:

PropertyExpected OutcomeRationale
Color The specific color will depend on the aromatic amine used. The electron-withdrawing nitrile group may cause a hypsochromic (blue) shift compared to analogous dyes without this group.The nitrile group can influence the energy levels of the molecular orbitals involved in the electronic transitions responsible for color.
Photostability Enhanced photostability.The presence of the fluorine atom is known to increase the resistance of dyes to photodegradation.[4]
Fastness Properties Good to excellent light and wash fastness.Fluorinated azo dyes have been reported to exhibit excellent fastness properties.[5]
Solubility The overall solubility will be influenced by the entire dye structure, but the polar nitrile group may enhance solubility in polar solvents.The nitrile group can participate in dipole-dipole interactions and hydrogen bonding.

Potential in Fluorescent and Disperse Dye Synthesis

While detailed protocols for the direct use of this compound in fluorescent and disperse dye synthesis are not as readily available in the public domain, its structural motifs strongly suggest its utility in these areas.

Fluorescent Dyes

The combination of an electron-donating hydroxyl group and an electron-withdrawing nitrile group within the same aromatic ring makes this compound an excellent candidate for constructing dyes with intramolecular charge transfer (ICT) characteristics. Such dyes often exhibit strong fluorescence with large Stokes shifts.[1][7] The fluorine atom is also known to enhance the fluorescence quantum yield.[4][7]

Conceptual Synthetic Approach for a Fluorescent Dye:

A possible synthetic route could involve the etherification or esterification of the hydroxyl group of this compound with a molecule containing a suitable donor moiety to create a D-π-A (Donor-π-Acceptor) system. The 4-fluoro-2-cyanophenyl group would serve as the acceptor.

Fluorescent_Dye_Concept Precursor This compound Reaction Etherification/ Esterification Precursor->Reaction Donor Donor Moiety (e.g., triphenylamine derivative) Donor->Reaction FluorescentDye D-π-A Fluorescent Dye Reaction->FluorescentDye

Conceptual Workflow for Fluorescent Dye Synthesis

Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers like polyester. The relatively nonpolar nature that can be achieved in dyes derived from this compound, coupled with the potential for strong chromophores, makes it a promising precursor for disperse dyes. The fluorine atom can also enhance the sublimation fastness of disperse dyes, an important property for textile applications.

Conceptual Synthetic Approach for a Disperse Dye:

A common strategy for synthesizing disperse azo dyes involves coupling a diazotized heterocyclic amine with a suitable coupling component. This compound could serve as such a coupling component, leading to a disperse dye with potentially excellent properties.

Conclusion and Future Outlook

This compound is a versatile and powerful building block for the synthesis of advanced dyes. Its unique combination of reactive and modulating functional groups provides chemists with a means to fine-tune the properties of chromophoric systems, leading to dyes with enhanced stability, desirable photophysical characteristics, and improved performance in a variety of applications. The detailed protocol for azo dye synthesis serves as a practical starting point for researchers, while the conceptual frameworks for fluorescent and disperse dyes highlight the broader potential of this synthon. As the demand for high-performance colorants continues to grow, the strategic application of precursors like this compound will undoubtedly play a crucial role in the future of dye chemistry.

References

  • Dickey, J. B., et al. "Effect of Fluorine Substitution on Color and Fastness of Monoazo Dyes." Industrial & Engineering Chemistry 45.8 (1953): 1730-1734.
  • Peng, X., et al. "Improved photostability and fluorescence properties through polyfluorination of a cyanine dye." Organic Letters 6.7 (2004): 1033-1036.
  • Yagupolskii, L. M., et al. "Fluorine-containing Dyes." Journal of Fluorine Chemistry 100.1-2 (1999): 13-26.
  • BenchChem. "A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging." BenchChem, 2023.
  • Horiba. "A Guide to Recording Fluorescence Quantum Yields." Horiba Scientific.
  • El-Daly, S. A., et al.
  • Dickey, J. B., et al. "Effect of Fluorine Substitution on Color and Fastness of Monoazo Dyes.
  • El-Mekkawy, A. A., et al. "Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities." Molecules 27.19 (2022): 6296.
  • ResearchGate. "Dependence of the fluorescence quantum yields, Φf, the fluorescence...
  • Kikuchi, K., et al. "Photostable and photoswitching fluorescent dyes for super-resolution imaging." Journal of Biological Inorganic Chemistry 22.4 (2017): 481-488.
  • ResearchGate. "Correlation between fluorescence quantum yield (φ), Stokes shift...
  • BenchChem.
  • ResearchGate. "Synthesis of fluorine-containing disazo dyes extended with ester linkages and their application to guest-host liquid crystal displays.
  • Semantic Scholar. "Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol." Semantic Scholar.
  • Wang, S., et al. "Application of Nitrile in Drug Design." RSC Medicinal Chemistry 11.1 (2020): 23-38.
  • El-Apasery, M. A., et al. "Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities." Molecules 28.14 (2023): 5429.
  • Semantic Scholar. "SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS." Semantic Scholar.
  • ResearchGate. "Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.
  • Al-Ayed, A. S., et al. "Classifications, properties, recent synthesis and applications of azo dyes." RSC Advances 10.1 (2020): 102-132.
  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917.
  • LibreTexts. "20.7: Chemistry of Nitriles." Chemistry LibreTexts.
  • University of Arizona. "Fluorescence Spectroscopy-Quantum yield." University of Arizona Chemistry and Biochemistry.
  • Boxer, S. G. "Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview." The Journal of Physical Chemistry B 113.10 (2009): 2972-2983.
  • Lei, D., et al. "Effects of Stokes shift and Purcell enhancement on fluorescence-assisted radiative cooling." Journal of Materials Chemistry A 9.42 (2021): 23901-23908.

Sources

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-hydroxybenzonitrile via Palladium-Catalyzed Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-2-hydroxybenzonitrile in Drug Discovery

This compound is a key structural motif and a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The presence of the nitrile group, a versatile functional handle, allows for its conversion into amines, amides, carboxylic acids, and various heterocyclic systems. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the hydroxyl group provides a site for further derivatization or can participate in crucial hydrogen bonding interactions with biological targets. Consequently, robust and efficient synthetic routes to this molecule are of high interest to researchers in medicinal chemistry and drug development.

Traditionally, the synthesis of aryl nitriles has been accomplished through methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] Palladium-catalyzed cyanation has emerged as a milder and more versatile alternative, offering greater functional group tolerance and catalytic efficiency.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, leveraging the advancements in palladium-catalyzed cross-coupling chemistry. A key focus is placed on addressing the challenges associated with substrates bearing a free hydroxyl group and the use of safer cyanide sources.

The Scientific Foundation: Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a powerful C-C bond-forming reaction that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

The reaction is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst. The cycle then proceeds through three key steps:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Transmetalation: A cyanide anion (CN⁻) from the cyanide source displaces the halide on the palladium complex.

  • Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, affording the desired aryl nitrile (Ar-CN) and regenerating the active Pd(0) catalyst.[2]

A persistent challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst by strongly coordinating to the palladium center at various stages of the catalytic cycle.[1] Modern protocols have largely overcome this issue through the use of sterically bulky phosphine ligands that protect the palladium center and facilitate the reductive elimination step, as well as by employing cyanide sources with low cyanide ion concentrations in solution.

Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (M-CN) Ar-Pd(II)(CN)L2->Pd(0)L2 Regeneration Ar-CN Aryl Nitrile (Product) Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination Pd(0)L2_regen

Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from a suitable precursor, 2-Bromo-5-fluorophenol. The presence of the free hydroxyl group can present a challenge; however, studies have shown that palladium-catalyzed cyanation is tolerant of free N-H and O-H functional groups, although higher catalyst loadings may be required for phenolic substrates.[1][3]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-fluorophenol≥98%Commercially AvailableStarting Material
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium Precursor
XPhos≥98%Commercially AvailableLigand
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)ACS Reagent GradeCommercially AvailableNon-toxic Cyanide Source
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
WaterDeionizedLaboratory SupplySolvent
Ethyl AcetateACS Reagent GradeCommercially AvailableFor Extraction
BrineSaturated NaCl solutionLaboratory PreparedFor Extraction
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorophenol (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (0.4 mmol, 0.4 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane (3 mL) and deionized water (3 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Substrate, Cyanide Source, Base) C 3. Reaction Assembly (Combine Reagents and Catalyst) A->C B 2. Catalyst Preparation (Pd(OAc)₂, XPhos) B->C D 4. Solvent Addition & Inert Atmosphere (Dioxane/Water, N₂/Ar) C->D E 5. Reaction Execution (Heating and Stirring) D->E F 6. Work-up (Cooling and Dilution) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Washing (Water, Brine) G->H I 9. Drying and Concentration H->I J 10. Purification (Column Chromatography) I->J K Final Product (this compound) J->K

Sources

Application Notes: The Strategic Role of 4-Fluoro-2-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] 4-Fluoro-2-hydroxybenzonitrile emerges as a particularly valuable building block, offering a unique trifecta of reactive and modulatory functional groups: a fluorine atom, a phenolic hydroxyl group, and a nitrile moiety. This combination provides a versatile platform for synthesizing diverse and complex molecules, particularly in the development of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapies.[3] This guide elucidates the strategic value of this compound, detailing its physicochemical advantages and providing robust, field-proven protocols for its application in drug discovery workflows.

The Strategic Value of the this compound Scaffold

The utility of this compound in drug design is not accidental; it is a direct result of the specific properties endowed by its three key functional groups. Understanding the causality behind its selection is crucial for its effective implementation.

  • The Fluorine Atom (Position 4): As the most electronegative element, fluorine's presence on the aromatic ring is a powerful tool. Its substitution for hydrogen can significantly enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[2] This modification often leads to an improved pharmacokinetic profile, including a longer plasma half-life.[4][5] Furthermore, the C-F bond can modulate the acidity (pKa) of the proximal hydroxyl group and influence the molecule's overall lipophilicity and membrane permeability, which are critical factors for oral bioavailability and CNS penetration.[2][4]

  • The Hydroxyl Group (Position 2): The phenolic hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active site of a target protein (e.g., the hinge region of a kinase). Its ortho-position relative to the nitrile group also allows it to participate in intramolecular hydrogen bonding, which can rigidify the molecule's conformation and potentially improve binding affinity.[6] Crucially, this hydroxyl group serves as a key synthetic handle, primarily for the formation of ether linkages via reactions like the Williamson ether synthesis.[7]

  • The Nitrile Group (Position 1): The cyano moiety is a versatile functional group. It is a weak hydrogen bond acceptor and can serve as a bioisosteric replacement for other groups like a carbonyl or a halogen.[8] While metabolically stable, the nitrile can also be chemically transformed into other important functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a route for further diversification of the molecular scaffold.[9] Its presence contributes to the planarity and electronic properties of the core structure.

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is foundational to its effective and safe use in any research program.

PropertyValueSource
IUPAC Name This compoundPubChem[10]
Synonyms 2-Cyano-5-fluorophenolPubChem[10]
CAS Number 186590-01-2PubChem[10]
Molecular Formula C₇H₄FNOPubChem[10]
Molecular Weight 137.11 g/mol PubChem[10]
Appearance White to off-white crystalline powderChemical Suppliers[11]
Melting Point 123-125 °CTCI[11]
LogP 1.9PubChem (Computed)[10]

Safety Profile: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.[12][13]

Core Applications & Synthetic Strategies

This compound is a "privileged scaffold" — a molecular framework that is capable of binding to multiple biological targets with high affinity.[14] Its primary application is as a versatile intermediate for building libraries of compounds for screening and lead optimization.

Workflow for Library Synthesis

The logical flow from this starting material involves leveraging its functional handles to introduce diversity and build molecular complexity, targeting specific families of proteins like kinases or GPCRs.

G A This compound (Starting Material) B O-Alkylation (Williamson Ether Synthesis) A->B Introduce R-X, Base C Aryl Ether Intermediate (Core Scaffold) B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D Introduce new aryl/alkyl groups E Diverse Compound Library (For HTS Screening) D->E F Lead Optimization E->F SAR Studies G Drug Candidate F->G

Caption: General workflow for drug discovery using the this compound scaffold.

Application Example: Synthesis of Kinase Inhibitor Scaffolds

The 2-hydroxybenzonitrile motif is a key component in many kinase inhibitors, where the hydroxyl group often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The fluorine atom can enhance binding affinity and improve metabolic stability. The following diagram illustrates this hypothetical binding mode.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-hydroxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Fluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this purification technique.

Understanding the Molecule: this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₄FNO.[1] Its structure, featuring a polar hydroxyl group and a cyano group, alongside a fluorine atom, gives it a unique solubility profile that is critical to consider for successful recrystallization.

PropertyValueSource
Molecular Weight137.11 g/mol [1]
AppearanceWhite to off-white crystalline solid[2]
Melting Point~123-127 °C (for the 2-fluoro isomer)[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

The foundational step is solvent selection.[5][6][7] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[5][6] This differential solubility is the driving force for crystallization upon cooling. A preliminary solvent screen with small amounts of your crude material in various solvents is the recommended starting point.[5][7]

Q2: Which solvents should I consider for the recrystallization of this compound?

Given the molecule's polarity, a range of solvents should be tested. A good starting point includes:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol. Due to the hydroxyl group, there might be some solubility in hot water.[8]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate. These are often good solvents for moderately polar compounds.[2][8]

  • Non-Polar Solvents: Toluene, Hexane, Heptane, Cyclohexane. While less likely to be a primary solvent, they can be excellent anti-solvents in a mixed-solvent system.[9] A patent for a related fluorophenol compound mentions recrystallization from petroleum ether (a mixture of alkanes like hexane).[10] Another patent for a similar compound suggests a toluene/hexane mixture.[11]

  • Mixed Solvent Systems: A common and effective approach is to use a solvent pair.[5] One solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). For this compound, a potential pair could be Toluene/Hexane or Ethyl Acetate/Hexane.

Q3: My compound is colored. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[12] The colored compounds adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.
  • Cause: The chosen solvent may be inappropriate for this compound.

  • Solution:

    • Increase Solvent Volume: Add more of the hot solvent in small increments. Be mindful not to add an excessive amount, as this will reduce your yield.[13][14]

    • Try a Different Solvent: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent with a more suitable polarity should be selected. Refer to the solvent selection guide (FAQ 2).

    • Consider a Mixed Solvent System: If a single solvent is not effective, dissolve the compound in a minimum amount of a hot solvent in which it is very soluble. Then, add a hot anti-solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool.[5]

Problem 2: No crystals form upon cooling.
  • Cause A: The solution is not supersaturated. This is the most common reason for crystallization failure and is often due to using too much solvent.[14]

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[13][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.[13][15]

      • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent.[14] Once the volume is reduced, allow it to cool again.

      • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[16]

  • Cause B: The presence of impurities inhibiting crystallization.

    • Solution: If the above steps do not yield crystals, the compound may be too impure. It might be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.

Problem 3: The compound "oils out" instead of forming crystals.
  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.[14]

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[15]

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.[6][14] Slow cooling provides more time for an ordered crystal lattice to form.

Problem 4: The final product has a low yield.
  • Cause A: Using too much solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[13][15]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13][17]

  • Cause B: Premature crystallization during hot filtration. If insoluble impurities are present, hot filtration is necessary. However, if the solution cools too much during this step, the product can crystallize on the filter paper.[12]

    • Solution: Keep the funnel and receiving flask warm during filtration.[12] This can be done with a heat lamp or by pre-warming them in an oven. Perform the filtration as quickly as possible.

  • Cause C: Inefficient collection of crystals.

    • Solution: Ensure the solution is sufficiently cold before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[13]

Experimental Workflow & Logic

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 4-Fluoro-2- hydroxybenzonitrile B Solvent Selection A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Induce Crystallization (if needed) E->F G Ice Bath Cooling E->G F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start No Crystals Formed? TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent Yes Induce Induce Crystallization (Scratch/Seed) Start->Induce No ReduceVolume Reduce Solvent Volume TooMuchSolvent->ReduceVolume Success Successful Crystallization ReduceVolume->Success OilingOut Oiling Out? Induce->OilingOut ReheatDilute Reheat & Dilute OilingOut->ReheatDilute Yes LowYield Low Yield? OilingOut->LowYield No SlowCool Cool Slowly ReheatDilute->SlowCool SlowCool->Success CheckMotherLiquor Check Mother Liquor LowYield->CheckMotherLiquor Yes LowYield->Success No OptimizeSolvent Optimize Solvent Volume CheckMotherLiquor->OptimizeSolvent OptimizeSolvent->Success

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [https://www.mesacc.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Unknown. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. PubChem.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. (n.d.). Recrystallization.
  • ChemBeast. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • ChemWhat. (n.d.). 2-Fluoro-4-hydroxybenzonitrile CAS#: 82380-18-5.
  • National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC.
  • PubChemLite. (n.d.). 2-fluoro-4-hydroxybenzonitrile (C7H4FNO).

Sources

Technical Support Center: Recrystallization of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of 4-Fluoro-2-hydroxybenzonitrile. It is designed to move beyond a simple protocol, offering a deeper understanding of the principles behind solvent selection and troubleshooting common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?

A1: The molecular structure of this compound dictates its solubility behavior. Key features include:

  • Aromatic Benzene Ring: This nonpolar feature suggests some solubility in aromatic solvents.

  • Hydroxyl (-OH) Group: As a polar, protic group, it can engage in hydrogen bonding, indicating solubility in polar protic solvents like alcohols and water.

  • Nitrile (-C≡N) Group: This is a polar aprotic group that contributes to the overall polarity of the molecule.

  • Fluorine (-F) Atom: While fluorine is highly electronegative, its small size and single bond to carbon mean it has a less pronounced effect on solubility compared to the hydroxyl group.

The combination of these functional groups results in a molecule with moderate polarity. Therefore, an ideal recrystallization solvent will likely be a polar solvent or a mixed-solvent system that can accommodate both the polar and nonpolar characteristics of the molecule.

Q2: I don't have specific solubility data for this compound. How do I select a suitable recrystallization solvent?

A2: When specific solubility data is unavailable, a systematic solvent screening is the most effective approach. The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2]

Here is a structured approach to solvent screening:

  • Start with a Polarity Spectrum: Select a range of solvents with varying polarities.

  • Small-Scale Testing: Use a small amount of your crude this compound (e.g., 10-20 mg) for each solvent test.

  • Observe at Room Temperature: Add a small volume of the solvent (e.g., 0.5 mL) to the compound and observe its solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Heat and Observe: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Cool and Observe: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. A good solvent will yield a high recovery of crystalline solid.

The following table provides a starting point for your solvent screening.

Solvent ClassExample SolventPredicted Solubility of this compoundRationale
Polar Protic WaterLow solubility at room temperature, potentially good at high temperatures.The hydroxyl group can hydrogen bond with water. Often used in mixed systems with alcohols.
Ethanol/IsopropanolLikely a good candidate.The alkyl chain provides some non-polar character, while the hydroxyl group allows for hydrogen bonding.
Polar Aprotic AcetoneMay be too effective a solvent, leading to low recovery.Can act as a hydrogen bond acceptor.[3]
Ethyl AcetatePotential for use in a mixed-solvent system.Offers a balance of polarity.
Nonpolar Aromatic TolueneMay be effective, but the high boiling point could lead to "oiling out".The aromatic ring of the solvent can interact with the benzene ring of the solute.
Nonpolar Aliphatic Hexane/HeptaneLikely a poor solvent.The high polarity of the hydroxyl and nitrile groups will limit solubility. Best used as an anti-solvent in a mixed-solvent system.

Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the formation of a liquid phase (the "oil") instead of solid crystals upon cooling.[3]

Troubleshooting Steps:

  • Lower the Crystallization Temperature: The boiling point of your chosen solvent may be too high. Try a lower-boiling point solvent.

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly. This reduces the saturation concentration at any given temperature.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before cooling. A common example is an ethanol/water mixture.

In-Depth Technical Guide

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_decision Decision Start Start with Crude This compound Test_Polar Test Polar Solvents (e.g., Water, Ethanol) Start->Test_Polar Test_Intermediate Test Intermediate Polarity (e.g., Ethyl Acetate, Toluene) Start->Test_Intermediate Test_Nonpolar Test Nonpolar Solvents (e.g., Hexane) Start->Test_Nonpolar Soluble_Cold Soluble in Cold Solvent? Test_Polar->Soluble_Cold Test_Intermediate->Soluble_Cold Test_Nonpolar->Soluble_Cold Soluble_Hot Soluble in Hot Solvent? Soluble_Cold->Soluble_Hot No Poor_Solvent Poor Solvent Soluble_Cold->Poor_Solvent Yes Crystals_Cool Crystals Form on Cooling? Soluble_Hot->Crystals_Cool Yes Use_Mixed Consider Mixed-Solvent System Soluble_Hot->Use_Mixed No Good_Single Good Single Solvent Crystals_Cool->Good_Single Yes Crystals_Cool->Use_Mixed No Troubleshooting cluster_problem Problem Encountered cluster_solution Potential Solutions Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Crystal Yield Start->Low_Yield Colored_Crystals Crystals are Colored Start->Colored_Crystals Scratch_Seed Scratch flask interior or add a seed crystal No_Crystals->Scratch_Seed Reduce_Solvent Reduce solvent volume (e.g., by evaporation) No_Crystals->Reduce_Solvent Change_Solvent Use a lower boiling point solvent Oiling_Out->Change_Solvent Slow_Cooling Cool solution more slowly Oiling_Out->Slow_Cooling Low_Yield->Reduce_Solvent Check_Filtrate Check filtrate for dissolved product Low_Yield->Check_Filtrate Add_Charcoal Add activated charcoal before hot filtration Colored_Crystals->Add_Charcoal

Caption: A troubleshooting guide for common recrystallization issues.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Department of Chemistry. Solvent Choice.
  • Study.com. List the most important criteria for selecting a recrystallization solvent.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Purdue University. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Google Patents. Preparation of hydroxybenzonitriles.
  • Google Patents. Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • PubChem. This compound.
  • Harvard University. Deoxyfluorination of Phenols.
  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
  • YouTube. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. Recrystallization.
  • Reddit. Recrystallization with two solvents.
  • PubChem. 2-Fluoro-4-hydroxybenzonitrile.
  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
  • Royal Society of Chemistry. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination.
  • Mol-Instincts. 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Properties.

Sources

removing impurities from 4-Fluoro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-Fluoro-2-hydroxybenzonitrile. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring you can confidently identify and resolve impurities in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The nature of impurities is intrinsically linked to the synthetic route employed. However, common contaminants generally fall into three categories:

  • Unreacted Starting Materials: Depending on the pathway, this could include precursors like 3-fluorophenol or 4-bromo-2-fluorobenzonitrile.[1][2]

  • Side-Products: The most prevalent side-product is often the corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid), formed by the hydrolysis of the nitrile group, particularly if the reaction or work-up conditions are strongly acidic or basic.[3] Isomeric impurities may also be present if the initial starting materials are not isomerically pure.

  • Reagents and Solvents: Residual catalysts (e.g., copper salts), bases (e.g., triethylamine), or high-boiling point solvents (e.g., NMP, DMF) can contaminate the final product if not adequately removed during workup.[1][4]

Q2: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Discoloration typically arises from the formation of minor, highly conjugated byproducts or the degradation of phenolic compounds, which are sensitive to oxidation. These colored impurities are often present in trace amounts but are highly visible.

The most effective method for their removal is recrystallization with the aid of activated charcoal.[5] The charcoal possesses a high surface area that adsorbs the colored molecules, which are then removed by hot filtration.

Q3: What is the expected melting point for pure this compound?

The literature melting point for this compound is typically in the range of 123-127 °C.[6][7] A broad melting range or a depression in the melting point is a strong indicator of the presence of impurities.

Q4: Which analytical techniques are most suitable for assessing the purity of my final product?

A multi-faceted approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of moderately polar organic compounds by separating the main product from impurities.[8] An area percentage calculation of the main peak provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorinated impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, GC-MS can help identify residual solvents or low-boiling point byproducts.[8]

Troubleshooting Guide: Isolating Pure this compound

This section provides detailed protocols to address specific purification challenges. The first step in any troubleshooting process is to analyze a crude sample of your reaction mixture by Thin-Layer Chromatography (TLC) to diagnose the nature of the impurities.

Problem 1: Significant Contamination with Non-Polar Impurities (e.g., Unreacted 4-Bromo-2-fluorobenzonitrile)

Causality: This issue arises from an incomplete reaction, which may be due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents. The unreacted starting material is typically less polar than the desired hydroxylated product.

Solution: Purification via Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities. The hydroxyl group on the desired product makes it significantly more polar than many common starting materials.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like ethyl acetate or acetone), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a suitably sized glass column with silica gel using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase. A common eluent system is a gradient of petroleum ether (or hexane) and ethyl acetate.[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase. The less polar impurity will elute first. The desired product, this compound, will elute later as the polarity is increased. A typical gradient might be from 5% to 25% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Example Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Starting Eluent 95:5 (Hexane:EtOAc)
Final Eluent 75:25 (Hexane:EtOAc)
Detection UV light at 254 nm
Problem 2: Product is Contaminated with a Highly Polar, Acidic Impurity (e.g., 4-Fluoro-2-hydroxybenzoic acid)

Causality: The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under aqueous acidic or basic conditions, which can occur during the reaction or, more commonly, during an aqueous workup.[3] The resulting carboxylic acid is significantly more polar and has acidic properties.

Solution: Liquid-Liquid Extraction followed by Recrystallization

An acid-base extraction is a highly effective and scalable method to remove acidic or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity (the carboxylic acid), converting it into its water-soluble sodium salt.

  • Separation: Allow the layers to separate. The organic layer contains your desired neutral product, while the aqueous layer now contains the impurity salt. Drain the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the acidic impurity.

  • Final Purification: Proceed with recrystallization as described in Problem 3 to achieve high purity.

Problem 3: Low Yield After Recrystallization or Failure to Crystallize

Causality: The primary goal of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9][10] Using an excessive volume of solvent will keep the product dissolved even after cooling, leading to poor or no recovery.[10]

Solution: Systematic Solvent Selection and Proper Recrystallization Technique

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will poorly dissolve the compound at room temperature but dissolve it completely at its boiling point. Test small batches of your crude product with various solvents (e.g., water, ethanol, isopropanol, toluene, hexane, ethyl acetate/hexane mixture) to find the best candidate. A toluene/hexane or petroleum ether system may be effective.[2][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[5] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow Guides

The following diagrams illustrate the decision-making process and key steps for effective purification.

G cluster_0 Impurity Analysis & Purification Strategy TLC Analyze Crude Product by TLC Decision1 Impurity Profile? TLC->Decision1 Unreacted Unreacted Starting Material (Less Polar) Decision1->Unreacted Spot Rf > Product Acidic Acidic Byproduct (More Polar / Baseline) Decision1->Acidic Spot Rf < Product Colored Colored Impurities (Visible Streaking) Decision1->Colored Colored Solution Action_Chroma Action: Flash Column Chromatography Unreacted->Action_Chroma Action_Extract Action: Acid-Base Extraction Acidic->Action_Extract Action_Charcoal Action: Recrystallization with Charcoal Colored->Action_Charcoal

Caption: Decision workflow for selecting a purification method.

G cluster_1 Standard Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C 3. Cool Slowly to Room Temperature A->C No Insolubles B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step recrystallization workflow.

References

  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB). Google Patents.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • This compound | C7H4FNO | CID 11029901 - PubChem. National Center for Biotechnology Information.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization - YouTube. Vassar College.
  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry.
  • Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications. LinkedIn.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health.
  • How can I purify impure benzonitrile? - ResearchGate. ResearchGate.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health.
  • 2-Fluoro-4-hydroxybenzonitrile, 98% 82380-18-5 - Otto Chemie Pvt. Ltd. Otto Chemie.
  • Chemical Compatibility Database from Cole-Parmer. Cole-Parmer.
  • 2-Fluoro-4-hydroxybenzonitrile Seven Chongqing Chemdad Co., Ltd. Chemdad.
  • 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem. National Center for Biotechnology Information.

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Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and byproducts encountered during the synthesis of this important chemical intermediate, providing practical, field-tested solutions in a troubleshooting-focused format.

I. Overview of Synthetic Strategies

The synthesis of this compound (CAS No. 186590-01-2) can be approached through several synthetic routes.[1] The choice of synthesis often depends on the available starting materials, scalability, and desired purity. A prevalent method involves the Sandmeyer reaction, which utilizes a diazonium salt intermediate.[2][3][4] This method is valued for its versatility in introducing a cyano group onto an aromatic ring.[2][5]

Alternative strategies include direct cyanation of a corresponding aryl halide or the transformation of other functional groups on the benzene ring.[6] Each of these pathways, however, is susceptible to the formation of specific byproducts that can complicate purification and reduce overall yield. Understanding the mechanistic origins of these impurities is crucial for effective troubleshooting.

II. Troubleshooting Guide & FAQs: Common Byproducts and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common byproducts.

Frequently Asked Question 1: What are the most common byproducts in the Sandmeyer reaction route to this compound?

When synthesizing this compound via a Sandmeyer reaction starting from an appropriately substituted aniline (e.g., 2-amino-5-fluorophenol), several byproducts can be anticipated. The core of this process is the diazotization of the primary amine followed by reaction with a cyanide source, typically in the presence of a copper(I) catalyst.[2][4]

Common Byproducts Include:

  • Phenolic Byproducts (e.g., 4-Fluorophenol): Formation of phenols is a classic side reaction in diazotization chemistry.[7] The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of a hydroxyl group in place of the desired nitrile.[7][8]

  • Azo Compounds: The diazonium salt can couple with the starting aniline or the phenolic product to form highly colored azo compounds. This is more likely to occur if the pH and temperature of the diazotization are not carefully controlled.

  • Deamination Product (Fluorophenol): The diazonium group can be replaced by a hydrogen atom, leading to the formation of a fluorophenol. This is often promoted by certain reducing agents present in the reaction mixture.

  • Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[2][7]

Troubleshooting Strategy 1: Minimizing Phenolic Byproduct Formation

Question: My reaction is producing a significant amount of a phenolic byproduct instead of the desired nitrile. How can I prevent this?

Answer: The formation of phenolic byproducts arises from the reaction of the diazonium salt with water.[7] To minimize this, consider the following:

  • Strict Temperature Control: Maintain the temperature of the diazotization and the subsequent cyanation step as low as possible, typically between 0-5 °C.[9] This reduces the rate of the undesired hydrolysis reaction.

  • Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water can be beneficial. Using a non-aqueous diazotization method, if feasible for your starting material, can also be an effective strategy.

  • Control of Acidity: Ensure the reaction medium is sufficiently acidic. The acid stabilizes the diazonium salt and protonates the nitrous acid precursor (sodium nitrite).[10]

Troubleshooting Strategy 2: Avoiding Azo Dye Formation

Question: My reaction mixture has turned a deep red/orange color, and I'm isolating a colored impurity. What is it and how do I get rid of it?

Answer: The intense color suggests the formation of an azo compound. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic ring, such as the starting amine or the product phenol.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed and minimizes localized high concentrations that can lead to side reactions.

  • Maintain Excess Acid: A sufficient excess of acid ensures that the starting amine is fully protonated, rendering it inactive towards electrophilic attack by the diazonium salt.

  • Purification: Azo compounds are often highly polar and can sometimes be removed by column chromatography. However, preventing their formation is the more effective strategy.

Frequently Asked Question 2: I am using a Rosenmund-von Braun (cyanation of an aryl halide) approach. What byproducts should I expect?

The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 4-fluoro-2-bromophenol) with a copper(I) cyanide, is another viable route.[11]

Potential Byproducts:

  • Unreacted Starting Material: Incomplete reaction is a common issue and can be influenced by the reactivity of the aryl halide and the reaction conditions.

  • Hydrolysis of the Nitrile: If water is present, especially at the high temperatures often required for this reaction, the nitrile product can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid).

  • Formation of Amines: In some cases, the cyanide ion can act as a base, leading to elimination or other side reactions. If ammonia is used in the workup, it can potentially react to form an aniline.

Troubleshooting Strategy 3: Driving the Rosenmund-von Braun Reaction to Completion

Question: My reaction has a low conversion rate, with a lot of unreacted aryl halide remaining. How can I improve the yield?

Answer: To improve the conversion in a Rosenmund-von Braun reaction:

  • Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO to ensure the reactants remain in solution at the required temperature.[11]

  • Temperature: These reactions often require high temperatures (150-200 °C) to proceed at a reasonable rate.[11]

  • Purity of Copper(I) Cyanide: The quality of the CuCN is critical. Ensure it is dry and free from impurities.

  • Exclusion of Moisture: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product and deactivation of the cyanide nucleophile.

III. Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example and may require optimization based on your specific laboratory conditions and starting materials.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluorophenol in an appropriate aqueous acid (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Common Byproducts and Their Characteristics
ByproductTypical Analytical Signature (e.g., Mass Spec, NMR)Purification ChallengeMitigation Strategy
4-FluorophenolDifferent mass and distinct aromatic proton signals in 1H NMR compared to the product.Can co-elute with the product in non-polar solvent systems.Strict temperature control during diazotization.
Azo CompoundsIntense color, complex aromatic region in 1H NMR.Can be difficult to remove completely; may require multiple chromatographic separations.Slow nitrite addition, maintain excess acid.
4-Fluoro-2-hydroxybenzoic acidCarboxylic acid proton signal in 1H NMR (~10-12 ppm), different mass.Can be removed by a basic wash during work-up.Exclude water from high-temperature reactions.

IV. Visualizing the Process

Diagram 1: Key Steps in the Sandmeyer Synthesis of this compound

Sandmeyer_Workflow A 2-Amino-5-fluorophenol B Diazotization (NaNO2, H+) 0-5 °C A->B Reactant C Diazonium Salt Intermediate B->C Forms D Cyanation (CuCN) <10 °C C->D Reacts with F Phenolic Byproduct C->F Side Reaction (H2O, Heat) G Azo Byproduct C->G Side Reaction (Excess Amine) E This compound (Product) D->E Desired Reaction

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

V. Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and the potential for byproduct formation. By carefully controlling reaction parameters such as temperature, stoichiometry, and acidity, researchers can significantly minimize the formation of impurities and simplify the purification process. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization to achieve the desired outcome.

VI. References

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Retrieved from

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Retrieved from [Link]

Sources

optimizing reaction conditions for 4-Fluoro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of this compound, a key building block in medicinal chemistry and materials science, can be approached through several synthetic routes. Each pathway presents unique challenges. This guide provides in-depth, field-proven insights to address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Pathways

This section is divided by common synthetic strategies. Each addresses specific problems you might encounter during your experiments.

Route 1: Cyanation of 4-Fluoro-2-halophenol

This is a direct approach where a halogen (typically bromine) ortho to the hydroxyl group is substituted with a nitrile group using a cyanide source, often copper(I) cyanide.

Answer:

Low yields in the cyanation of 4-fluoro-2-bromophenol are a frequent issue. The primary causes often revolve around the choice of reagents, solvent, and reaction temperature.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are generally preferred as they help to dissolve the reactants and facilitate the reaction.[1][2]

  • Temperature: This reaction often requires high temperatures, typically in the range of 150-200 °C, to proceed at a reasonable rate.[1] If the temperature is too low, the reaction will be slow, and if it is too high, you risk decomposition of your starting material or product.

  • Purity of Copper(I) Cyanide: The quality of the copper(I) cyanide (CuCN) used is paramount. Impurities can significantly hinder the reaction. It is advisable to use freshly purchased, high-purity CuCN.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the formation of symmetrical biaryls.

Optimization Protocol: Cyanation of 4-Fluoro-2-bromophenol

  • In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-bromophenol (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Add dry N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Under a nitrogen atmosphere, heat the reaction mixture to 180 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper salts.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Solvent NMP or DMF
Temperature 150-200 °C
CuCN Equivalents 1.1 - 1.5
Atmosphere Inert (Nitrogen or Argon)
Route 2: Sandmeyer Reaction of 4-Fluoro-2-aminophenol

The Sandmeyer reaction is a versatile method for introducing a nitrile group. It involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4]

Answer:

The Sandmeyer reaction, while powerful, is sensitive to reaction conditions. A complex product mixture and low yield often point to issues with the diazotization step or the subsequent displacement.[5][6]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures. The diazotization reaction should be carried out at low temperatures, typically between 0 and 5 °C, to prevent premature decomposition of the diazonium salt.[7]

  • Incomplete Diazotization: Ensure that the diazotization is complete before proceeding to the cyanation step. The presence of unreacted starting material will lead to a complex product mixture.

  • Side Reactions of the Diazonium Salt: The diazonium salt can undergo various side reactions, such as reaction with water to form a phenol (in this case, the starting material), or coupling reactions to form azo compounds.

  • Catalyst Activity: The copper(I) catalyst must be active. It is often prepared in situ or from a fresh source.

Optimization Protocol: Sandmeyer Reaction

  • Diazotization:

    • Dissolve 4-fluoro-2-aminophenol (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the product by column chromatography.

Sandmeyer_Reaction 4-Fluoro-2-aminophenol 4-Fluoro-2-aminophenol Diazonium Salt Diazonium Salt 4-Fluoro-2-aminophenol->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN Formylation_Route 3-Fluorophenol 3-Fluorophenol 4-Fluoro-2-hydroxybenzaldehyde 4-Fluoro-2-hydroxybenzaldehyde 3-Fluorophenol->4-Fluoro-2-hydroxybenzaldehyde MgCl₂, Paraformaldehyde, Et₃N Aldoxime Intermediate Aldoxime Intermediate 4-Fluoro-2-hydroxybenzaldehyde->Aldoxime Intermediate NH₂OH·HCl This compound This compound Aldoxime Intermediate->this compound Dehydrating Agent (e.g., Ac₂O)

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Fluoro-2-hydroxybenzonitrile is a critical step in the development of various pharmaceuticals and advanced materials. Catalytic methods, particularly transition-metal-catalyzed cyanation reactions, are frequently employed for their efficiency and selectivity. However, a common and costly challenge encountered in the lab and during scale-up is the deactivation of the catalyst. This guide provides in-depth troubleshooting for researchers, chemists, and process development professionals to diagnose, mitigate, and resolve issues related to catalyst deactivation in this specific synthesis.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the primary questions to help you determine if catalyst deactivation is the root cause of your synthetic challenges.

Q1: My cyanation reaction has stalled, shows a low yield, or is failing entirely. How do I know if catalyst deactivation is the problem?

A low or inconsistent yield is one of the most common problems in organic synthesis.[1] Before focusing on the catalyst, it's crucial to systematically rule out other common issues.[2][3] However, several key indicators point specifically toward catalyst deactivation:

  • Incomplete Conversion: The reaction starts as expected but stops before the starting material is fully consumed, even with extended reaction times.

  • Decreased Reaction Rate: You observe a noticeable slowdown in the reaction progress compared to previous successful runs under identical conditions.

  • Inconsistent Results: The reaction works well on a small scale but fails or gives poor yields upon scale-up or during repeat batches.

  • Formation of Precipitates: In palladium-catalyzed reactions, the appearance of a black, insoluble precipitate (often referred to as palladium black) is a strong indicator of catalyst aggregation and deactivation.[1]

  • Increased Catalyst Loading Required: You find that you need to progressively increase the catalyst loading to achieve the same yield as in earlier experiments.

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of for this synthesis?

Catalyst deactivation is not a single event but can occur through several distinct physical and chemical pathways.[4] For the synthesis of this compound, which often employs palladium or copper catalysts, the four most common deactivation mechanisms are:

  • Poisoning: The strong, often irreversible, chemical interaction of a substance with the catalyst's active sites.[5] In this synthesis, the cyanide source itself can be a potent poison for palladium catalysts.[6][7]

  • Leaching: The dissolution of the active metal species from a solid support into the reaction medium.[8][9] This is particularly common for supported palladium catalysts and can lead to a loss of catalytic activity and product contamination.[10]

  • Sintering (Thermal Degradation): The agglomeration of small metal particles on the catalyst support into larger, less active crystals, typically driven by high reaction temperatures.[11][12] This process results in a significant loss of active surface area.

  • Fouling (Coking): The physical deposition of carbonaceous materials or polymeric residues on the catalyst surface, which blocks access to the active sites.[11][13][14]

dot

Caption: Major pathways leading to catalyst deactivation.

Q3: I'm using a palladium catalyst and see a black powder forming. What is it, and is it a problem?

The formation of a black precipitate in a palladium-catalyzed reaction is almost certainly palladium black . This is a form of elemental palladium with very low catalytic activity compared to the finely dispersed nanoparticles on a support or a soluble molecular catalyst.

Causality: It forms when the active Pd(0) species, which is central to the catalytic cycle, is no longer stabilized by its supporting ligands. This "naked" palladium rapidly aggregates and precipitates out of the solution.[1] This is a severe form of deactivation because the palladium is no longer available to participate in the reaction, leading to a stalled or failed synthesis.

Section 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides detailed, issue-specific guides to address each of the primary deactivation pathways.

Guide: Catalyst Poisoning by Cyanide

Poisoning is arguably the most significant challenge in palladium-catalyzed cyanations.[7] The cyanide anion (CN⁻) is a strong σ-donor and π-acceptor, allowing it to bind very tightly to the palladium center, which can poison all intermediates in the catalytic cycle.[6][7]

Q: How can I minimize cyanide poisoning of my palladium catalyst?

The key is to control the concentration of "free" cyanide in the reaction mixture. High concentrations of soluble cyanide salts lead to rapid catalyst deactivation.

Recommended Strategies:

  • Choice of Cyanide Source: Use a cyanide source with low solubility in organic solvents. Zinc cyanide (Zn(CN)₂) is widely used because its lower solubility maintains a low equilibrium concentration of free cyanide, protecting the catalyst.[7] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, is another excellent and safer alternative.[7]

  • Use of Additives: Incorporating certain additives can help reactivate the catalyst. For example, zinc formate dihydrate has been shown to effectively reactivate palladium catalysts in cyanation reactions, presumably by facilitating the removal of poisoning cyanide from the palladium coordination sphere.[15]

  • Slow Addition: If using a more soluble cyanide salt is unavoidable, add it to the reaction mixture slowly over an extended period using a syringe pump. This maintains a low, steady-state concentration of cyanide, allowing the catalytic reaction to proceed without overwhelming the catalyst.

dot

Palladium_Cyanation_Cycle cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L Active Catalyst PdII_ArX Ar-Pd(II)-X (L) Pd0->PdII_ArX Oxidative Addition (Ar-X) PoisonedPd [Pd(CN)₄]²⁻ Inactive Species Pd0->PoisonedPd Excess CN⁻ PdII_ArCN Ar-Pd(II)-CN (L) PdII_ArX->PdII_ArCN Transmetalation or Anion Exchange (+ 'CN⁻') PdII_ArX->PoisonedPd Excess CN⁻ PdII_ArCN->Pd0 Reductive Elimination (- Ar-CN) PdII_ArCN->PoisonedPd Excess CN⁻

Caption: Palladium catalytic cycle and deactivation by excess cyanide.

Experimental Protocol 1: Robust Cyanation of 4-Bromo-2-fluorophenol

This protocol is adapted from established methods for palladium-catalyzed cyanation and is designed to minimize catalyst poisoning.[15]

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup: To a reaction flask, add 4-bromo-2-fluorophenol (1.0 equiv.), Pd/C (2 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%), and zinc cyanide (Zn(CN)₂, 0.6 equiv.).

  • Solvent and Additive: Add anhydrous N,N-Dimethylacetamide (DMAC) as the solvent. Add zinc formate dihydrate (10 mol%) as a reactivating agent.

  • Reaction Conditions: Seal the flask and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the heterogeneous catalyst and zinc salts. Proceed with standard aqueous work-up and purification.

Guide: Metal Leaching

Leaching transforms a heterogeneous catalyst into a homogeneous one, which can alter reactivity and lead to product contamination that is unacceptable in pharmaceutical applications.[10][16]

Q: My reaction works, but I'm concerned about palladium contamination in my final product. How can I test for and prevent leaching?

Testing for Leaching (Hot Filtration Test):

This is the definitive test to determine if the catalysis is truly heterogeneous or if leached, soluble species are responsible for the reaction.

  • Run the reaction under normal conditions for a short period (e.g., to ~20-30% conversion).

  • Quickly and carefully, while maintaining the reaction temperature and inert atmosphere, filter the hot reaction mixture through a fine, pre-heated filter to remove all solid catalyst particles.

  • Allow the hot, particle-free filtrate to continue reacting at the same temperature.

  • Analysis:

    • If the reaction in the filtrate continues: Catalysis is occurring via a leached, homogeneous species.

    • If the reaction in the filtrate stops: The solid heterogeneous catalyst is the true catalytic species.

Mitigation Strategies:

  • Stronger Support Interaction: Use catalyst supports that have been functionalized to chelate or strongly bind the metal particles, reducing their tendency to leach.

  • Solvent Choice: Highly polar, coordinating solvents (like DMF, DMAC) can sometimes promote leaching. If possible, screen less coordinating solvents.

  • Temperature Control: Leaching is often temperature-dependent. Operate at the minimum temperature required for an efficient reaction rate.

Guide: Sintering and Thermal Degradation

High temperatures can cause the fine metal nanoparticles of a heterogeneous catalyst to migrate and fuse, a process known as sintering.[12][17] This reduces the active surface area, leading to a drop in catalytic activity.

Q: The synthesis of this compound often requires heating. How do I protect my catalyst from thermal degradation?
  • Use Thermally Robust Supports: Supports like high-surface-area graphite, silica, or alumina are generally more stable at high temperatures than standard activated carbon.

  • Optimize Temperature Profile: Do not overshoot the target temperature. Use a well-calibrated heating mantle with a temperature controller and efficient stirring to avoid localized hot spots in the reactor.

  • Minimize Reaction Time: A well-optimized reaction that reaches completion quickly will have less time for thermal degradation to occur compared to a sluggish reaction run for an extended period.

Guide: Fouling and Coking

Fouling occurs when the catalyst surface is coated with byproducts, unreacted starting materials, or decomposed solvent molecules, physically blocking the active sites.[14]

Q: My catalyst's performance degrades over several runs, even after filtration. Could it be fouling, and can I regenerate it?

This is a classic sign of fouling. The catalyst is recovered but is coated with an inhibiting layer.

Regeneration Protocol (For Coked Heterogeneous Catalysts like Pd/C):

This procedure should be performed with extreme caution in a well-ventilated fume hood.

  • Washing: After the reaction, filter the catalyst and wash it thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., acetone or methanol) to remove adsorbed species. Dry the catalyst under vacuum.

  • Calcination: Place the dried, spent catalyst in a ceramic crucible. Heat it in a furnace under a controlled flow of air or a dilute oxygen/nitrogen mixture.

  • Temperature Program: Slowly ramp the temperature to 300-400 °C and hold for 2-4 hours. This process carefully burns off the deposited carbonaceous material.

  • Cooling: Allow the catalyst to cool to room temperature under an inert gas stream before handling.

  • Re-testing: Evaluate the activity of the regenerated catalyst on a small-scale test reaction.

Section 3: Data Summary and Troubleshooting Workflow

Table 1: Comparison of Common Catalysts and Deactivation Issues
Catalyst SystemCommon Deactivation Pathway(s)Key Prevention Strategy
Pd/C (Palladium on Carbon) Poisoning (by CN⁻), Leaching, SinteringUse Zn(CN)₂ or K₄[Fe(CN)₆]; add zinc formate; avoid excessive temperatures.
Pd(OAc)₂ / Ligand Poisoning (by CN⁻), Ligand DegradationUse robust phosphine ligands (e.g., dppf); slow addition of cyanide source.
CuCN / CuBr Fouling (byproduct formation), SinteringEnsure high purity of reagents; optimize temperature and reaction time.
Troubleshooting Workflow

This decision tree provides a logical path to diagnose the cause of a failed or low-yielding reaction.

dot

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Observed Check_Reagents Q1: Are all reagents pure, dry, and correctly quantified? Start->Check_Reagents Check_Conditions Q2: Are reaction conditions (temp, time, atmosphere) correct and stable? Check_Reagents->Check_Conditions Yes Fix_Reagents Action: Purify/replace reagents. Re-run reaction. Check_Reagents->Fix_Reagents No Observe_Catalyst Q3: Any visual change in catalyst? (e.g., black precipitate) Check_Conditions->Observe_Catalyst Yes Fix_Conditions Action: Optimize T, time, concentration. Ensure inert atmosphere. Check_Conditions->Fix_Conditions No Hot_Filtration Perform Hot Filtration Test Observe_Catalyst->Hot_Filtration No Poison_Sinter Diagnosis: Likely Poisoning or Sintering. (See Sec 2.1 & 2.3) Observe_Catalyst->Poison_Sinter Yes Leaching_Suspected Diagnosis: Leaching is likely. (See Sec 2.2) Hot_Filtration->Leaching_Suspected Filtrate is active No_Leaching Diagnosis: True heterogeneous catalysis. Consider Fouling/Poisoning. Hot_Filtration->No_Leaching Filtrate is inactive

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides.Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.Benchchem.
  • Leaching in Metal Nanoparticle C
  • 2-Fluoro-4-hydroxybenzonitrile synthesis.ChemicalBook.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.Royal Society of Chemistry.
  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.Benchchem.
  • What Is the Difference between Catalyst Poisoning and Thermal Degrad
  • Production of fluoro-4-hydroxybenzonitrile.
  • How to Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
  • Troubleshooting of C
  • Leaching in Metal Nanoparticle Catalysis | Request PDF.
  • New process draws poison
  • Leveraging Heterogeneous Catalyst Design Principles for Volatile PFAS Destruction through the Thermal Decomposition of CF4.ACS Omega.
  • My Reaction Failed: FAQ.University of Rochester, Department of Chemistry.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • 4-FLUORO-3-HYDROXYBENZONITRILE 98.Fluoromart.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Heterogeneous c
  • The Prepar
  • Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking C
  • Troubleshooting an Organic Reaction.Filo.
  • Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives.MDPI.
  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.Environmental Science: Water Research & Technology (RSC Publishing).
  • Thermal and catalytic degradation of polymers | Request PDF.
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  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Nitrile Synthesis through Catalyzed Cascades Involving Acid–Nitrile Exchange | Request PDF.
  • Coke Formation in Catalytic Cracking.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.Quick Company.
  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review.PubMed.
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  • Lewis Acid Catalyzed Nitrile Synthesis from Aldehyde | Request PDF.
  • Deactivation by Aging, Poisoning and Fouling.YouTube.
  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.Benchchem.
  • Process for preparing fluorobenzonitriles.
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  • Process for activating catalyst for the hydroxylation of aromatics.

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Technical Support Center: Managing Solvent Effects in 4-Fluoro-2-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 4-Fluoro-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. The reactivity of this compound is uniquely sensitive to the solvent environment due to its multiple functional groups: a phenolic hydroxyl group, a fluorine-activated aromatic ring, and a nitrile moiety. Understanding and controlling solvent effects is paramount to achieving high yields, desired regioselectivity, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents?

A: The primary distinction lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). They can donate hydrogen bonds, which allows them to effectively solvate both cations and anions.[1]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone) possess dipoles due to polar bonds but lack O-H or N-H bonds. They are poor hydrogen bond donors. While they can solvate cations, they leave anions relatively "naked" and more reactive.

Q2: How does solvent choice impact the solubility of this compound?

A: this compound is a crystalline solid with limited solubility in water.[2] Its solubility is dictated by the interplay of its functional groups. The polar hydroxyl and nitrile groups allow it to dissolve in polar solvents, while the benzene ring provides some nonpolar character. It exhibits good solubility in polar aprotic solvents like DMSO and acetone.[2] When selecting a solvent, you must consider not only the starting material but also the solubility of all reagents and intermediates to maintain a homogeneous reaction medium.

Q3: What is the general effect of protic solvents on anionic nucleophiles?

A: Polar protic solvents tend to decrease the reactivity of anionic nucleophiles. They form a "cage" around the anion through strong hydrogen bonding interactions.[3][4] This solvation shell stabilizes the nucleophile, making it less available and less reactive to attack an electrophile. This effect is particularly pronounced for small, "hard" anions like fluoride.[3][5]

Q4: Why are polar aprotic solvents often recommended for nucleophilic substitution reactions?

A: For bimolecular nucleophilic substitution (S_N2) and nucleophilic aromatic substitution (S_NAr) reactions, the rate is directly dependent on the nucleophile's strength and concentration. Polar aprotic solvents do not form strong hydrogen bonds with the anionic nucleophile, leaving it unsolvated and highly reactive. This significantly increases the rate of reaction compared to protic solvents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in your experiments, with a focus on solvent-based causes and solutions.

Issue 1: Low yield or no reaction during O-alkylation (e.g., Williamson ether synthesis).

Question: I am trying to synthesize an ether from this compound and an alkyl halide using a base, but my yields are consistently low. What's going wrong?

Answer: This is a classic issue often rooted in solvent choice and reaction conditions. The reaction proceeds via the formation of a phenolate anion, which then acts as a nucleophile. The solvent's role in stabilizing (or destabilizing) this nucleophile is critical.

Primary Cause: Inappropriate Solvent Choice

  • Use of Protic Solvents: If you are using a polar protic solvent like ethanol or water, the solvent molecules will form a tight solvation shell around the phenolate oxygen via hydrogen bonding.[3][4] This "caging" effect drastically reduces the oxygen's nucleophilicity, slowing down or even preventing the desired S_N2 reaction.

  • Presence of Moisture: Trace amounts of water in your solvent or on your glassware can consume the base and protonate the phenolate anion, effectively killing the reaction.

Solutions & Protocol Recommendations:

  • Switch to a Polar Aprotic Solvent: The use of solvents like DMF, DMSO, or Acetonitrile is strongly recommended. These solvents will solvate the counter-ion of the base (e.g., K⁺ or Na⁺) but will leave the phenolate anion unshielded and highly nucleophilic, dramatically increasing the reaction rate.

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

  • Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.

Issue 2: Formation of a C-alkylated byproduct instead of the desired O-alkylated product.

Question: During my ether synthesis, I've isolated an impurity that appears to be alkylated on the benzene ring instead of the oxygen atom. Why is this happening and how can I control the regioselectivity?

Answer: This is a well-documented regioselectivity challenge in phenol chemistry. The phenolate anion is an ambident nucleophile, meaning it has two nucleophilic sites. Resonance delocalizes the negative charge onto both the oxygen atom and the carbon atoms of the aromatic ring (primarily ortho and para to the oxygen). The solvent plays a decisive role in dictating which site the electrophile (your alkyl halide) attacks.[6]

Controlling Factors:

  • O-Alkylation (Kinetic Product): This is generally the faster, kinetically favored reaction. It is promoted by conditions that make the oxygen atom highly accessible and nucleophilic. Polar aprotic solvents (DMF, DMSO) are ideal as they do not shield the phenolate oxygen.[6]

  • C-Alkylation (Thermodynamic Product): This pathway becomes significant when the oxygen atom is sterically hindered or its nucleophilicity is suppressed. Polar protic solvents (water, trifluoroethanol) achieve this by hydrogen bonding with the oxygen, leaving the carbon atoms of the ring as more accessible nucleophilic sites.[6]

Solutions & Protocol Recommendations:

  • To Favor O-Alkylation: Strictly use a polar aprotic solvent like DMF or DMSO under anhydrous conditions.

  • To Favor C-Alkylation: Intentionally use a polar protic solvent if the C-alkylated product is desired.

Desired ProductSolvent ClassRecommended SolventsMechanism of Control
O-Alkylation Polar AproticDMF, DMSO, AcetonitrileAnionic oxygen is unsolvated and highly nucleophilic.[6]
C-Alkylation Polar ProticWater, Ethanol, TFEOxygen is "caged" by H-bonding, enhancing ring nucleophilicity.[6]
Issue 3: Low yield in a Nucleophilic Aromatic Substitution (SNAr) reaction at the C4 position.

Question: I am attempting to displace the fluorine atom at the C4 position with a nucleophile, but the reaction is sluggish and gives low yields. How can the solvent help?

Answer: The fluorine atom of this compound is activated towards SNAr by the electron-withdrawing nitrile group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.[7]

Primary Cause: Poor Stabilization of the Meisenheimer Complex

  • Solvent Choice: Polar aprotic solvents are superior for SNAr reactions because they can effectively stabilize the delocalized negative charge of the Meisenheimer complex without deactivating the incoming nucleophile.[7] Protic solvents can slow the reaction by forming hydrogen bonds with the nucleophile, reducing its potency.[7][8]

Solutions & Protocol Recommendations:

  • Optimal Solvents: Employ polar aprotic solvents such as DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) . These solvents have high dielectric constants that help stabilize the charged intermediate.

  • Temperature Control: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Optimization of the reaction temperature is recommended.[9]

  • Nucleophile Strength: Ensure your chosen nucleophile is sufficiently strong for the SNAr reaction.

Issue 4: Unwanted hydrolysis of the nitrile group.

Question: My final product is contaminated with the corresponding amide or carboxylic acid. How can I prevent this side reaction?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions.[10][11] This often occurs during the reaction workup.

Primary Cause: Harsh Workup Conditions

  • Aqueous Workup: Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup, will hydrolyze the nitrile first to a primary amide and then to a carboxylic acid.[10]

Solutions & Protocol Recommendations:

  • Controlled Workup: Perform the aqueous workup at low temperatures (e.g., 0 °C). Use dilute acids or bases for pH adjustment and minimize the time the product is in the aqueous phase.

  • Non-Aqueous Workup: If possible, devise a non-aqueous workup. This could involve filtering out salts and removing the solvent under reduced pressure.

  • Solvent Selection for Partial Hydrolysis: Interestingly, if the amide is the desired product, specific conditions can be used. For example, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[10]

Visualization and Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound reactions based on the observed outcome.

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_product Side Product Formation start->side_product nitrile_hydrolysis Nitrile Hydrolysis start->nitrile_hydrolysis optimize_temp Optimize Temperature low_yield->optimize_temp protic_solvent Cause: Protic Solvent Deactivating Nucleophile low_yield->protic_solvent moisture Cause: Moisture Present low_yield->moisture wrong_solvent_regio Cause: Solvent Favors Wrong Regiochemistry side_product->wrong_solvent_regio harsh_workup Cause: Harsh Aqueous Workup nitrile_hydrolysis->harsh_workup check_solvent_type Verify Solvent Type (Protic vs. Aprotic) ensure_anhydrous Ensure Anhydrous Conditions control_workup Control Workup pH and Temperature check_regio Check O- vs C-Alkylation Control check_regio->check_solvent_type protic_solvent->check_solvent_type moisture->ensure_anhydrous wrong_solvent_regio->check_regio harsh_workup->control_workup

Caption: Troubleshooting flowchart for this compound reactions.

Solvent Influence on Phenolate Reactivity

This diagram illustrates how solvent choice dictates the reaction pathway for the phenolate anion of this compound.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) protic_solvent EtOH molecules (H-bond donors) phenolate_protic Phenolate Anion (O⁻ is 'caged') protic_solvent->phenolate_protic H-Bonding c_alkylation C-Alkylated Product phenolate_protic->c_alkylation Ring Attack Favored aprotic_solvent DMF molecules (No H-bond donors) phenolate_aprotic Phenolate Anion (O⁻ is 'naked' & reactive) aprotic_solvent->phenolate_aprotic Weak Interaction o_alkylation O-Alkylated Product phenolate_aprotic->o_alkylation Oxygen Attack Favored start This compound + Base start->phenolate_protic start->phenolate_aprotic

Sources

Technical Support Center: HPLC Purity Analysis of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to develop robust, accurate, and reliable analytical methods for determining the purity of this critical chemical intermediate.

Introduction to the Analyte

This compound (CAS No: 186590-01-2) is an aromatic organic compound with the molecular formula C₇H₄FNO.[1][2] Its structure, featuring a nitrile, a hydroxyl, and a fluorine group on a benzene ring, imparts a moderate degree of polarity. Understanding these physicochemical properties is fundamental to developing a successful separation strategy using High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase methods.[3][4]

PropertyValueSource
Molecular Formula C₇H₄FNOPubChem[1]
Molecular Weight 137.11 g/mol PubChem[1]
Appearance Off-white crystalline solidChemicalBook[5]
Melting Point 123-125 °CSigma-Aldrich
Solubility Limited in water, soluble in organic solvents like DMSO and acetone.Various Suppliers[6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of this compound.

Q1: What is the recommended starting HPLC column and mobile phase for analyzing this compound?

A1: A C18 reversed-phase column is the most common and effective choice for separating moderately polar aromatic compounds like this compound.[4][7] A good starting point for a column would have dimensions of 4.6 x 150 mm with a 5 µm particle size.

For the mobile phase, a gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to ensure good separation of the main peak from potential impurities.[3]

  • Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.

  • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • Starting Gradient: A suggested starting point is a linear gradient from 20% to 80% Solvent B over 20 minutes. This should be optimized based on the observed chromatogram.

Q2: What is the optimal UV detection wavelength for this compound?

A2: The conjugated aromatic system in this compound results in strong UV absorbance.[8][9] While a UV scan of a standard solution is necessary to determine the absolute λmax (wavelength of maximum absorbance), a detection wavelength of 254 nm is a robust and common choice for aromatic compounds and is likely to provide excellent sensitivity for both the active compound and many potential impurities.[7]

Q3: How can I ensure my HPLC method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. To establish this, you must perform forced degradation studies .[10] This involves intentionally stressing the this compound sample under various conditions to generate potential degradation products. The key conditions to test are:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.[11]

The goal is to achieve 5-20% degradation of the main peak.[11][12] Your HPLC method must then demonstrate baseline resolution between the this compound peak and all degradation product peaks. This is often confirmed using a Peak Purity analysis with a Photodiode Array (PDA) detector.

Q4: What are the essential parameters for validating this HPLC method according to ICH guidelines?

A4: For a purity method, the following validation parameters are critical as outlined in the ICH Q2(R1) guideline:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Problem Problem Observed e.g., Peak Tailing, Drifting Retention Time, High Backpressure Check_MobilePhase Mobile Phase Check Composition Correct? Degassed? pKa Considerations Met? Problem:p->Check_MobilePhase Investigate Check_Hardware Hardware Check Leaks? Pump Seals OK? Injector Blocked? Problem:p->Check_Hardware Investigate Check_Column Column Check Void Formed? Frit Blocked? Contaminated? Problem:p->Check_Column Investigate Sol_MobilePhase Prepare Fresh Mobile Phase Filter & Degas Properly Adjust pH if Needed Check_MobilePhase->Sol_MobilePhase If Issue Found Sol_Hardware Fix/Replace Hardware Tighten Fittings Replace Seals Flush Injector Check_Hardware->Sol_Hardware If Issue Found Sol_Column Column Maintenance Reverse Flush (if permissible) Clean with Strong Solvent Replace Column Check_Column->Sol_Column If Issue Found Reanalyze Re-run SST/Sample Sol_MobilePhase->Reanalyze Verify Fix Sol_Hardware->Reanalyze Verify Fix Sol_Column->Reanalyze Verify Fix

Caption: A logical workflow for troubleshooting common HPLC issues.

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The phenolic -OH group can interact with free silanols on the silica packing, causing tailing.[15] 2. Column Overload: Injecting too much sample. 3. Column Void/Deterioration: A void has formed at the head of the column.[16]1. Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 with phosphoric acid) to keep the analyte fully protonated. 2. Reduce Injection Volume/Concentration: Dilute the sample. 3. Column Maintenance: Try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need replacement.
Drifting Retention Times 1. Column Temperature Fluctuation: The lab temperature is not stable, or the column oven is not functioning correctly.[17] 2. Mobile Phase Composition Change: Inaccurate pump mixing or solvent evaporation.[17] 3. Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions.1. Use a Column Oven: Set the temperature to slightly above ambient (e.g., 30 °C) for stable retention. 2. Prepare Fresh Mobile Phase: Degas solvents properly. If using a gradient, prime all solvent lines. 3. Increase Equilibration Time: Ensure the baseline is stable before injecting. For reversed-phase, 10-15 column volumes is a good rule of thumb.
High System Backpressure 1. Column Frit Blockage: Particulates from the sample or mobile phase have clogged the inlet frit.[18] 2. System Blockage: Obstruction in tubing, injector, or guard column.[19] 3. Precipitated Buffer: Buffer from the mobile phase has precipitated in the system.1. Filter Samples: Use a 0.45 µm syringe filter before injection. Try back-flushing the column. 2. Isolate the Problem: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure. 3. Flush System: Flush the entire system with warm, HPLC-grade water (without buffer) to dissolve any precipitated salts.
Poor Resolution / Co-elution 1. Inadequate Mobile Phase Strength: The gradient is too steep, or the isocratic composition is too strong, causing peaks to elute too quickly. 2. Incorrect Mobile Phase Selectivity: The chosen organic modifier (e.g., methanol) is not providing the necessary selectivity. 3. Column Degradation: Loss of stationary phase has reduced column efficiency.[18]1. Optimize Gradient: Make the gradient shallower (e.g., increase the run time or decrease the %B change per minute). 2. Change Organic Modifier: Try switching from acetonitrile to methanol or vice-versa. This changes the separation selectivity. 3. Run a Column Performance Test: Inject a standard mix to check the column's theoretical plates and tailing factor. Replace if performance is poor.

Part 3: Experimental Protocols

Protocol 1: Suggested HPLC Method for Purity Analysis

This method serves as a starting point and must be fully optimized and validated for your specific application.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a gradient pump, autosampler, column oven, and PDA/UV detector.

    • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Solution Preparation:

    • Diluent: A 50:50 mixture of Acetonitrile and Water is a suitable starting diluent.

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates (N): ≥ 2000

Protocol 2: Forced Degradation Sample Preparation
  • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4-8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2-4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Prepare a sample solution at ~0.1 mg/mL.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Kiss, I. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • MedCrave. (2016). Forced Degradation Studies.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.
  • SIELC Technologies. (n.d.). Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information.
  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Xiamen Amoy-Iron Co., Ltd. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Chemsrc. (n.d.). 4-Hydroxybenzonitrile.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1).
  • Pharmaffiliates. (n.d.). This compound.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • SciEnggJ. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (2013). hplc method validation for pharmaceuticals: a review.
  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation.
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Fluoro-4-hydroxybenzonitrile, 98%.

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Technical Support Center: Preventing Byproduct Formation in Fluorophenol Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorophenol bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-proven experience.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: I'm observing significant amounts of dibrominated and other polybrominated byproducts. How can I improve the selectivity for monobromination?

A1: Over-bromination is a common challenge due to the highly activating nature of the hydroxyl group in phenols, which significantly increases the electron density of the aromatic ring.[1][2] This heightened reactivity makes the initial monobrominated product susceptible to further electrophilic attack.

Root Cause Analysis & Solutions:

  • Reagent Stoichiometry: Carefully control the molar ratio of the brominating agent to the fluorophenol. A slight excess of the fluorophenol can be employed to ensure the complete consumption of the brominating agent, minimizing its availability for a second substitution.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is a common reagent, it is highly reactive and can lead to over-bromination.[3] Consider using a milder brominating agent like N-bromosuccinimide (NBS), which often provides better control and selectivity for monobromination.[3][4]

  • Reaction Temperature: Lowering the reaction temperature is a critical parameter for controlling selectivity.[4] Conducting the reaction at or below room temperature, for instance, between 5-10°C, can significantly reduce the rate of the second bromination.[5]

  • Slow Addition: Instead of adding the brominating agent all at once, a slow, dropwise addition of the bromine solution to the fluorophenol solution is highly recommended.[5] This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the initial monobromination.

Experimental Protocol for Selective Monobromination of 4-Fluorophenol:

  • Dissolve 4-fluorophenol in a suitable solvent like dichloroethane.[5]

  • Cool the reaction mixture to 5-10°C using an ice bath.[5]

  • Prepare a solution of the brominating agent (e.g., bromine or NBS) in the same solvent.[5]

  • Slowly add the brominating agent solution dropwise to the cooled fluorophenol solution over a period of 1-2 hours, while vigorously stirring and maintaining the temperature between 5°C and 10°C.[5]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The regioselectivity of my bromination is poor, and I'm getting a mixture of ortho- and para-isomers. How can I direct the substitution to the desired position?

A2: The regioselectivity of electrophilic aromatic substitution on fluorophenols is governed by the combined directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The -OH group is a powerful activating ortho-, para-director, while the -F atom is a deactivating ortho-, para-director due to its strong inductive electron-withdrawing effect.[6] The interplay of these electronic effects, along with steric factors, determines the final product distribution.

Mechanistic Insights and Strategic Solutions:

  • Dominant Directing Group: The hydroxyl group's strong activating effect typically dominates, directing the incoming electrophile primarily to the positions ortho and para to it.[1] For example, in 4-fluorophenol, the para position is blocked, so substitution occurs at the ortho positions.[5]

  • Solvent Effects: The choice of solvent can significantly influence the ortho:para ratio.[7][8]

    • Polar Solvents (e.g., water, methanol): These solvents can solvate the bromine molecule, facilitating its polarization and increasing its reactivity.[8][9] This can lead to less selective reactions and a higher likelihood of polybromination.

    • Non-polar Solvents (e.g., carbon disulfide, dichloromethane): In these solvents, the brominating agent is less activated, leading to a slower and often more selective reaction.[8][9][10] This can be leveraged to favor the formation of a specific isomer. For instance, using a non-polar solvent can sometimes increase the proportion of the para-isomer due to steric hindrance at the ortho positions.[9]

  • Temperature Control: As with controlling over-bromination, lower temperatures generally favor higher regioselectivity.[4]

Decision-Making Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity Observed solvent_check Analyze Solvent Polarity start->solvent_check polar_solvent Using Polar Solvent (e.g., Water, Alcohols)? solvent_check->polar_solvent temp_check Evaluate Reaction Temperature high_temp High Reaction Temperature? temp_check->high_temp steric_check Consider Steric Hindrance bulky_substituent Bulky Substituents Near Reaction Site? steric_check->bulky_substituent polar_solvent->temp_check No switch_nonpolar Switch to Non-polar Solvent (e.g., CS₂, CH₂Cl₂) polar_solvent->switch_nonpolar Yes high_temp->steric_check No lower_temp Lower Reaction Temperature (e.g., 0-10°C) high_temp->lower_temp Yes less_bulky_reagent Use Less Sterically Hindered Brominating Agent bulky_substituent->less_bulky_reagent Yes end Improved Regioselectivity bulky_substituent->end No switch_nonpolar->end lower_temp->end less_bulky_reagent->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My reaction is producing a dark-colored tar-like substance, and the yield of the desired product is low. What is causing this degradation?

A3: The formation of dark, tarry byproducts is often indicative of oxidation or other degradation pathways of the phenol starting material or product. Phenols are susceptible to oxidation, especially under harsh reaction conditions.

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.

  • Temperature Control: Exothermic bromination reactions can lead to localized overheating if not properly controlled, promoting degradation.[2] Ensure efficient stirring and external cooling to maintain a consistent and appropriate reaction temperature.

  • Purity of Reagents: Use high-purity starting materials and reagents. Impurities can sometimes catalyze side reactions and degradation.

  • Quenching the Reaction: Once the reaction is complete, it should be promptly quenched to stop further reactions. This can be achieved by adding a reducing agent like sodium sulfite or sodium thiosulfate to consume any excess bromine.[5]

  • Work-up Procedure: A proper aqueous work-up is crucial. Washing the organic layer with a mild base, such as a sodium bicarbonate solution, can neutralize any acidic byproducts like HBr that might contribute to degradation.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the bromination of fluorophenols.

Q1: What are the most common byproducts in fluorophenol bromination?

A1: The most frequently encountered byproducts are:

  • Dibrominated and Polybrominated Fluorophenols: These arise from the high reactivity of the phenol ring, leading to multiple substitutions.[2]

  • Isomeric Monobromofluorophenols: Depending on the starting fluorophenol isomer and reaction conditions, a mixture of ortho- and para-brominated products can be formed.

  • Oxidation Products: As mentioned in the troubleshooting section, these can form under harsh conditions, leading to colored impurities and reduced yields.

Q2: How does the position of the fluorine atom influence the regioselectivity of bromination?

A2: The position of the fluorine atom has a significant impact on the outcome of the reaction:

  • 4-Fluorophenol: The para-position is blocked, so bromination occurs at the positions ortho to the hydroxyl group.[5]

  • 3-Fluorophenol: The hydroxyl group directs ortho and para. The para position (C6) and one ortho position (C2) are available. The other ortho position (C4) is also influenced by the ortho-directing effect of the fluorine. This can lead to a mixture of isomers, and careful optimization is required to achieve high selectivity.

  • 2-Fluorophenol: The hydroxyl group directs to the C4 (para) and C6 (ortho) positions. The fluorine atom also directs to these positions. This can result in a complex mixture of products, and achieving high regioselectivity can be particularly challenging.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • Thin Layer Chromatography (TLC): An excellent initial technique for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the desired product and various byproducts.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts by providing both retention time and mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the isolated products and byproducts, which is crucial for unambiguous identification.

Q4: Are there any safety precautions I should be aware of when performing this reaction?

A4: Yes, safety is paramount.

  • Bromine: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: Be prepared to quench the reaction with a suitable reducing agent in case of an uncontrolled exotherm or to neutralize excess bromine at the end of the reaction.

Summary of Key Parameters for Controlling Byproduct Formation

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS) is often preferred over Br₂.Milder reagent, leading to a more controlled reaction and reduced over-bromination.[3]
Stoichiometry Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to fluorophenol.Limits the availability of the electrophile for subsequent bromination reactions.
Temperature Low temperatures (e.g., 0-10°C) are generally recommended.[4][5]Decreases the reaction rate, allowing for better control over both polysubstitution and regioselectivity.
Addition Rate Slow, dropwise addition of the brominating agent.[5]Maintains a low concentration of the electrophile, favoring monosubstitution.
Solvent Non-polar solvents (e.g., CH₂Cl₂, CS₂) can enhance regioselectivity.[8][9]Reduces the reactivity of the brominating agent, leading to a more selective reaction.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Minimizes oxidation of the phenol, preventing the formation of colored, tarry byproducts.

Reaction Mechanism Overview

The bromination of fluorophenol proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the hydroxyl group's oxygen atom donates electron density into the benzene ring, activating it towards electrophilic attack, particularly at the ortho and para positions.[1]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization Br2 Br-Br Electrophile Br⁺---Br-FeBr₃⁻ Br2->Electrophile Polarization FeBr3 FeBr₃ FeBr3->Electrophile Fluorophenol Fluorophenol SigmaComplex Resonance-Stabilized Carbocation Intermediate (Sigma Complex) Fluorophenol->SigmaComplex + Br⁺ Product Bromofluorophenol SigmaComplex->Product - H⁺ HBr HBr

Caption: Simplified mechanism of electrophilic bromination.

References

  • Gallardo-Amores, J. M., et al. (2022). The bromination kinetics of phenolic compounds in aqueous solution.
  • da Silva, G. F., et al. (2021).
  • Common Organic Chemistry.
  • Guan, X.-Y., et al. (2010). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
  • Das, S., et al. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
  • Study Rocket. Bromination of Phenols – A Level Chemistry Edexcel Revision. [Link]
  • Li, W., et al. (2016).
  • Booker-Milburn, K. I., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(10), 1641. [Link]
  • Deborde, M., & von Gunten, U. (2008). The bromination kinetics of phenolic compounds in aqueous solution.
  • APHA, AWWA, WEF. (2017). Standard Methods for the Examination of Water and Wastewater.
  • Kluczka, J., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.
  • Stotler, R., et al. (2021). Analytical Methods for Methyl Bromide.
  • Leavitt, A. S., et al. (2016). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 50(12), 6359-6367. [Link]
  • Prakash, G. K. S., et al. (2004). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 69(15), 5104-5107. [Link]
  • Calò, V., et al. (1979). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 1190-1192. [Link]
  • Wheeler, D. E., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8567-8575. [Link]
  • Khan Academy. (n.d.).
  • Khan Academy India - English. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
  • Physics Wallah. (n.d.).
  • Calò, V., et al. (1979).
  • López, M., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Environmental Management, 223, 100-107. [Link]
  • LibreTexts Chemistry. (2023). 12.
  • Politzer, P., et al. (2012). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
  • Chemistry Stack Exchange. (2018).
  • Nyongesa, F. W., & Aduda, B. O. (2017). Bromination of Phenols by Means of Bromide-Bromate Solution.
  • MaChemGuy. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]
  • Wang, X., et al. (2019). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
  • LibreTexts Chemistry. (2023). 16.
  • Wols, B. A., & Hofman-Caris, C. H. M. (2012). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development.
  • Chen, Y. C., & Wong, P. K. (2012). Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. Journal of agricultural and food chemistry, 60(44), 10977–10983. [Link]
  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • The Organic Chemistry Tutor. (2019, January 3).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
  • Seema Dhawan Arora Chemistry. (2024, September 7). XII-11#24 Halogenation of Phenols [Video]. YouTube. [Link]
  • Böhm, S., et al. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
  • Hernandez-Torres, G. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. WMU's ScholarWorks. [Link]
  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. U.S.

Sources

Technical Support Center: Analytical Strategies for 4-Fluoro-2-hydroxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Fluoro-2-hydroxybenzonitrile and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who face the challenge of separating and identifying these closely related compounds. Positional isomers of substituted benzonitriles present a unique analytical challenge: they share the same molecular weight and often exhibit similar physicochemical properties, making their differentiation non-trivial.

This document provides in-depth, field-proven insights and troubleshooting guidance in a practical question-and-answer format. We will explore the nuances of various analytical techniques, explaining not just what to do, but why specific experimental choices lead to successful outcomes.

Section 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating positional isomers due to its high resolution and the wide variety of available stationary phase chemistries. The key to a successful separation lies in exploiting the subtle differences in polarity and molecular geometry among the isomers.

Troubleshooting and FAQs: HPLC Methods

Q1: I am starting method development to separate isomers of this compound. Which HPLC column should I choose? A standard C18 column is not giving me any resolution.

A: This is a common and expected issue. While C18 columns are excellent for general-purpose reversed-phase separations based on hydrophobicity, they often fail to resolve positional isomers which have very similar hydrophobic characteristics. The separation mechanism of a C18 phase is often insufficient to differentiate the subtle electronic and spatial differences between, for example, this compound and 5-Fluoro-2-hydroxybenzonitrile.

Expert Recommendation: To achieve selectivity, you must employ a stationary phase that offers alternative interaction mechanisms beyond simple hydrophobicity. Consider columns with phenyl-based or fluorinated stationary phases:

  • Pentafluorophenyl (PFP) Phases: These are often the first choice for separating halogenated aromatic compounds.[1] PFP columns provide multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. The electron-rich fluorine atoms in the stationary phase can selectively interact with the electron distribution of your fluorinated benzonitrile isomers, leading to enhanced resolution.

  • Biphenyl Phases: These columns offer strong π-π interaction capabilities, making them highly effective for separating aromatic compounds. The biphenyl phase can better distinguish the different positions of the electron-withdrawing fluorine and cyano groups on the benzene ring.[2]

  • Phenyl-Hexyl Phases: These provide a good balance of hydrophobic and π-π interactions and can be an excellent alternative to C18 for aromatic isomer separations.

The choice between these will depend on the specific isomers in your sample, but a PFP or Biphenyl column is the most logical starting point for this particular analytical challenge.

Q2: My isomer peaks are still co-eluting or have very poor resolution (Rs < 1.5) on a PFP column. What mobile phase parameters can I adjust?

A: Mobile phase optimization is critical once you have a suitable stationary phase. Here’s a systematic approach:

  • Organic Modifier Selection: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol are the most common, but they interact differently with analytes and the stationary phase.

    • Acetonitrile is generally a stronger solvent in reversed-phase and acts as a π-acceptor.

    • Methanol is a weaker, protic solvent that can engage in hydrogen bonding.

    • Actionable Step: Perform scouting runs with identical gradients using both acetonitrile/water and methanol/water mobile phases. You will often observe changes in elution order and selectivity, which can be exploited to resolve your peaks.[2]

  • Mobile Phase pH: The hydroxyl group (-OH) on your benzonitrile isomers is acidic. The pH of your mobile phase will determine its ionization state, which dramatically affects retention and peak shape.

    • Expert Insight: It is generally advisable to work at a pH at least 2 units below the pKa of the hydroxyl group to ensure it remains in its protonated, neutral form. This minimizes secondary ionic interactions with residual silanols on the silica support, leading to sharper, more symmetrical peaks.[3] For a phenolic compound, a mobile phase buffered to a pH between 2.5 and 4.0 is a good starting point. Use a buffer like phosphate or acetate.

  • Gradient Optimization: If an isocratic method fails, a shallow gradient is your most powerful tool. A slow, shallow gradient increases the effective peak capacity of the separation, giving the column more time to resolve closely eluting compounds.

    • Actionable Step: Start with a broad scouting gradient (e.g., 5% to 95% organic in 20 minutes). Once you determine the approximate elution window, run a much shallower gradient across that range (e.g., 20% to 45% organic in 30 minutes).

Q3: I am observing significant peak tailing for all my isomer peaks. What is the cause and how can I fix it?

A: Peak tailing for polar, acidic compounds like hydroxybenzonitriles is almost always caused by secondary interactions with the stationary phase.[3][4]

  • Primary Cause: Interaction with active silanol groups (Si-OH) on the silica backbone of the column. These silanols can become deprotonated (Si-O⁻) and interact ionically with your analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Lower Mobile Phase pH: As mentioned above, buffering the mobile phase to a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[3]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to shield most of the active silanols. Ensure you are using a modern, high-quality column.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing your injection volume or sample concentration.[4]

    • Rule out Extracolumn Effects: Ensure tubing between the column and detector is as short and narrow as possible to prevent peak broadening.[4]

Workflow & Protocol: HPLC Method Development

HPLC_Workflow

Step-by-Step Protocol: Reversed-Phase HPLC for this compound Isomers

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 254 nm or Diode Array Detector (DAD) for spectral confirmation.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 50
    26.0 95
    30.0 95
    30.1 20

    | 35.0 | 20 |

This is a starting point. The gradient slope and initial/final percentages should be adjusted based on initial scouting runs to maximize resolution around the elution time of the target isomers.

Section 2: Gas Chromatography (GC) Analysis

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is another powerful technique for isomer analysis, provided the analytes are sufficiently volatile and thermally stable.

Troubleshooting and FAQs: GC Methods

Q1: Is GC a suitable technique for this compound? I'm worried about the polar hydroxyl group.

A: Your concern is valid. Direct injection of compounds with active hydrogens, like the phenolic -OH group, can lead to poor chromatographic performance.

  • Challenges:

    • Peak Tailing: The polar -OH group can interact with active sites in the GC inlet liner or on the column itself, causing severe peak tailing.[5]

    • Thermal Degradation: Although benzonitriles are generally stable, the hydroxyl group increases the risk of degradation at high injector or oven temperatures.

    • Volatility: The hydroxyl group reduces volatility compared to a non-hydroxylated analogue.

  • Solution: Derivatization. To overcome these issues, derivatization is highly recommended. Converting the polar -OH group into a less polar, more volatile ether or ester is standard practice. Silylation (e.g., using BSTFA or MSTFA to form a trimethylsilyl ether) is the most common and effective approach. This blocks the active hydrogen, dramatically improving peak shape and thermal stability.

Q2: Which GC column is best for separating the derivatized isomers?

A: The separation of derivatized isomers on a GC column depends on differences in their boiling points and interactions with the stationary phase.[6][7]

  • Expert Recommendation: A mid-polarity column is often the best choice. While a non-polar column (like a DB-5 or ZB-5) separates primarily by boiling point, these differences may be minimal between isomers. A mid-polarity phase, such as one containing a percentage of cyanopropylphenyl, can provide additional dipole-dipole interactions that enhance selectivity.

  • Recommended Phases:

    • 50% Phenyl / 50% Methylpolysiloxane (e.g., DB-17, ZB-50): A robust mid-polarity phase.

    • 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-1701): This phase offers unique selectivity due to its strong dipole character and is an excellent choice for separating compounds with nitrile groups.[8]

Q3: How do I optimize the oven temperature program to improve the resolution of my isomers?

A: The temperature program directly controls the speed at which analytes travel through the column, and thus, the final resolution.[6]

  • Start with a Low Initial Temperature: Begin the oven program at a temperature well below the boiling point of your analytes. This ensures they are focused at the head of the column in a tight band before the separation begins.

  • Use a Slow Ramp Rate: For closely eluting isomers, a slow temperature ramp (e.g., 2-5 °C/min) is crucial. A slower ramp increases the time the analytes spend interacting with the stationary phase, allowing for better separation.

  • Perform an Isothermal Hold (If Necessary): If the isomers elute very close together, you can program an isothermal hold (holding the temperature constant) for several minutes in the temperature range where they elute to maximize resolution.

Workflow & Protocol: GC-MS Method Development

GC_Workflow

Step-by-Step Protocol: GC-MS for Silylated this compound Isomers

  • Sample Derivatization: In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes.

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

Section 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Isomer Identification

While chromatography separates the isomers, spectroscopy identifies them. MS confirms the mass, and NMR provides definitive structural elucidation.

Troubleshooting and FAQs: Spectroscopic Identification

Q1: Since isomers have the same molecular weight, how can mass spectrometry help distinguish them?

A: You are correct that MS alone cannot distinguish between isomers, as they will all produce a molecular ion (M⁺˙) at the same mass-to-charge ratio (m/z). However, MS is essential for two reasons:

  • Confirmation with Chromatography: When coupled with GC or HPLC, MS confirms that the separated peaks indeed have the correct molecular weight for your target compound.[2]

  • Fragmentation Analysis: Under Electron Ionization (EI) in GC-MS, the molecular ions fragment in the source. While positional isomers often produce very similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be observed.[9][10][11] However, relying solely on these minor differences for identification is risky and not recommended without authentic reference standards for each isomer.[12][13]

Ion Proposed Structure/Loss Expected m/z
[M]⁺˙Molecular Ion (C₇H₄FNO)⁺˙137
[M-HCN]⁺˙Loss of hydrogen cyanide110
[M-CO]⁺˙Loss of carbon monoxide109
[C₆H₄F]⁺Fluorophenyl cation95
Note: This table shows potential fragments. Actual spectra must be obtained experimentally.

Q2: How can NMR spectroscopy definitively distinguish between the isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous technique for distinguishing positional isomers.[14][15] It directly probes the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule, which is unique for each isomer.

  • ¹H NMR: The key is the aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the number of proton signals, their chemical shifts, and their splitting patterns (coupling constants). For example:

    • An isomer with two adjacent aromatic protons will show a doublet of doublets.

    • An isolated aromatic proton might appear as a singlet or a finely split multiplet.

  • ¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum can reveal the molecule's symmetry. Symmetrical isomers will have fewer signals than asymmetrical ones.[16]

  • ¹⁹F NMR: This is a highly sensitive and informative experiment. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment on the aromatic ring, providing a distinct signal for each positional isomer.[17][18][19][20]

NMR_Logic

Section 4: Method Validation Principles

Q1: I have developed a separation method. What are the key parameters I need to validate to ensure it is suitable for its intended purpose?

A: Validating an analytical method provides documented evidence that it is reliable and fit for purpose.[21] According to regulatory guidelines such as those from the ICH, key validation parameters include:[22][23]

  • Specificity/Selectivity: The most critical parameter for an isomer method. You must demonstrate that the method can unequivocally assess each analyte in the presence of the other isomers and any matrix components. This is typically shown by achieving baseline resolution (Rs > 1.5) between all isomer peaks.[24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably quantified and detected, respectively. This is particularly important if you are analyzing isomers as impurities.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit), providing an indication of its reliability during normal usage.

References
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3880. [Link]
  • Li, Y., Zeng, P., Lou, Q., Su, X., Li, W., & Wang, X. (2020). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 318, 106797. [Link]
  • National Center for Biotechnology Information. (n.d.).
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  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
  • European Commission & UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]
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  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • SIELC. (n.d.). Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column. [Link]
  • Chemistry LibreTexts. (2023).
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  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
  • University of Colorado Boulder. (n.d.). Gas Chromatography.
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  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
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Navigating the Thermal Landscape of 4-Fluoro-2-hydroxybenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the thermal analysis of 4-Fluoro-2-hydroxybenzonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. Here, we will delve into the "why" behind the experimental choices, offering a framework for troubleshooting and ensuring the integrity of your results when studying the thermal decomposition of this compound. This resource is structured as a series of questions and answers to directly address the challenges you may encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when heating this compound?

When subjecting this compound to thermal stress, it is crucial to anticipate the release of hazardous gases. Based on the thermal decomposition of similar halogenated and nitrile-containing aromatic compounds, you should expect the evolution of:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen fluoride (HF) [1][2]

  • Hydrogen cyanide (HCN)

The presence of a fluorine atom on the aromatic ring makes the release of highly corrosive and toxic hydrogen fluoride a significant concern. Therefore, all experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-gas-rated respirator cartridges, should be considered.

Q2: What is the expected thermal stability of this compound?

It is reasonable to hypothesize that the thermal decomposition of this compound will likely begin in the range of 250-450°C. A preliminary thermogravimetric analysis (TGA) is essential to determine the precise onset of decomposition for your specific sample.

Q3: What are the likely decomposition pathways for this molecule?

The thermal decomposition of this compound is expected to be a multi-stage process. Potential initial steps could involve:

  • Decyanation: The loss of the nitrile group.

  • Dehydrofluorination: The elimination of hydrogen fluoride.

  • Decarbonylation: The loss of carbon monoxide from the phenolic ring.

Subsequent fragmentation of the aromatic ring would then lead to the formation of smaller gaseous products. The exact pathway will be influenced by factors such as the heating rate and the atmosphere (inert or oxidative).

Troubleshooting Your Thermal Analysis Experiments

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Irreproducible TGA results - Inhomogeneous sample- Sample contamination- Variation in sample packing- Instrument drift- Ensure the sample is finely ground and well-mixed.- Use clean, new crucibles for each run.- Maintain a consistent sample mass and packing density.- Perform regular instrument calibration and blank runs.
Unexpected mass loss at low temperatures (<150°C) - Presence of residual solvent- Adsorbed moisture- Dry the sample under vacuum before analysis.- Perform a preliminary TGA run with a slow heating rate to 150°C to remove volatiles before the main decomposition analysis.
Complex or overlapping DTG peaks - Multiple, simultaneous decomposition events- Reaction of the sample with the crucible material- Use a slower heating rate to improve the resolution of decomposition steps.- Consider using a different crucible material (e.g., alumina instead of aluminum).- Employ evolved gas analysis (EGA) to identify the gases released at each stage.
Corrosion or damage to the TGA instrument - Release of corrosive gases (e.g., HF)- Ensure the instrument's exhaust is properly vented to a fume hood.- After each experiment with fluorinated compounds, perform a "bake-out" of the furnace at a high temperature under an inert atmosphere to remove any residual corrosive species.

Experimental Protocols: A Starting Point

Here are foundational protocols for conducting thermal analysis on this compound. These should be adapted based on your specific instrumentation and experimental goals.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: Finely grind the this compound sample to ensure homogeneity.

  • Instrument Setup:

    • Use a clean, tared TGA crucible (platinum or alumina is recommended).

    • Place 5-10 mg of the sample into the crucible.

  • Experimental Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min (a slower rate of 5 °C/min can be used for better resolution of decomposition steps).

    • Temperature Range: 25 °C to 600 °C (or higher if decomposition is not complete).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Protocol 2: Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument Setup:

    • Couple the outlet of the TGA instrument to a mass spectrometer (MS) via a heated transfer line.

  • TGA Parameters:

    • Follow the TGA protocol outlined above.

  • MS Parameters:

    • Set the MS to scan a mass range of m/z 10-200.

    • Monitor specific ions corresponding to expected decomposition products (e.g., m/z 18 for H₂O, 20 for HF, 27 for HCN, 28 for CO and N₂, 44 for CO₂).

  • Data Analysis:

    • Correlate the ion current for specific m/z values with the TGA and DTG curves to determine which gases are evolved at each decomposition stage.

Visualizing Experimental Logic

To better understand the workflow for investigating the thermal decomposition of this compound, the following diagrams illustrate the key decision-making processes.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Homogenize Sample Dry Dry Sample (Vacuum Oven) Prep->Dry TGA Perform TGA Dry->TGA Initial Screening EGA Perform TGA-MS (EGA) TGA->EGA If complex decomposition Decomp_Profile Determine Decomposition Profile TGA->Decomp_Profile DSC Perform DSC (Optional) Identify_Gases Identify Evolved Gases EGA->Identify_Gases Mechanism Propose Decomposition Mechanism Decomp_Profile->Mechanism Identify_Gases->Mechanism

Caption: A typical workflow for the thermal analysis of this compound.

TroubleshootingLogic action_node action_node Start Inconsistent Results? Check_Sample Sample Homogeneity? Start->Check_Sample Check_Instrument Instrument Calibration? Start->Check_Instrument Check_Parameters Heating Rate Too Fast? Check_Sample->Check_Parameters Sample OK Grind_Sample Action: Grind and Mix Sample Check_Sample->Grind_Sample No Check_Instrument->Check_Parameters Instrument OK Recalibrate Action: Recalibrate Instrument Check_Instrument->Recalibrate No Lower_Rate Action: Reduce Heating Rate Check_Parameters->Lower_Rate Yes

Caption: A decision tree for troubleshooting inconsistent thermal analysis results.

References

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Technical Support Center: Moisture Sensitivity in 4-Fluoro-2-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 4-Fluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The inherent reactivity of the hydroxyl and nitrile functional groups, combined with the influence of the fluorine substituent, makes this molecule susceptible to moisture-related side reactions. This document provides practical, field-proven insights to help you anticipate and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound, with a focus on the detrimental effects of moisture.

Issue 1: Low Yield or Incomplete Conversion in O-Alkylation Reactions

Symptoms:

  • You are performing an O-alkylation (e.g., Williamson ether synthesis) on this compound, and TLC or HPLC analysis indicates a significant amount of unreacted starting material.

  • The isolated yield of your desired O-alkylated product is substantially lower than expected.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The first step in O-alkylation is the deprotonation of the hydroxyl group to form a phenoxide anion. The presence of water can consume the base, preventing complete formation of the reactive phenoxide.

    • Solution: Ensure truly anhydrous reaction conditions. Use freshly dried solvents and reagents. If using a strong base like sodium hydride (NaH), which is highly water-sensitive, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Consider using an excess of a milder base like potassium carbonate (K₂CO₃), which is more tolerant to trace amounts of moisture.[1]

  • Hydrolysis of the Alkylating Agent: Many alkylating agents, especially reactive ones like benzyl bromide, can be susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and reducing the amount of reagent available for the desired reaction.

    • Solution: Use high-purity, dry alkylating agents. Store them over molecular sieves if necessary.

  • Competitive Hydrolysis of the Nitrile Group: While less common under basic conditions for O-alkylation, prolonged reaction times at elevated temperatures in the presence of water can lead to partial hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

    • Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.

Experimental Protocol: Anhydrous O-Alkylation of this compound

  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (3.0 eq.).

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., acetone or DMF) and add it to the flask.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction to an appropriate temperature (e.g., 50-80°C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Impurities During Nitrile Group Transformations

Symptoms:

  • You are attempting a reaction involving the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine, and you observe the formation of unexpected side products.

Possible Causes & Solutions:

  • Uncontrolled Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group can be difficult to control, sometimes stopping at the intermediate amide stage or leading to decomposition if conditions are too harsh. The presence of excess water can accelerate these processes.

    • Solution: For complete hydrolysis to the carboxylic acid, use a controlled amount of acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH) and carefully manage the reaction temperature and time.[2][3]

  • Side Reactions of the Phenolic Hydroxyl Group: Under the conditions required for some nitrile transformations, the hydroxyl group can react. For example, under strongly acidic conditions, dehydration or other rearrangements might occur.

    • Solution: Consider protecting the hydroxyl group as an ether or ester before carrying out the nitrile transformation. This protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: How does the moisture sensitivity of this compound compare to similar molecules like 4-cyanophenol?

A1: The presence of the ortho-hydroxyl group in this compound can influence its reactivity compared to 4-cyanophenol. The hydroxyl group can form intramolecular hydrogen bonds with the nitrile, potentially affecting its electronic properties and susceptibility to hydrolysis. Furthermore, the electron-withdrawing nature of the fluorine atom can impact the acidity of the phenolic proton, making deprotonation for reactions like O-alkylation easier. While both are sensitive to moisture in certain reactions, the specific reaction conditions will dictate the extent of this sensitivity.

Q2: What are the best practices for storing and handling this compound to minimize moisture absorption?

A2: this compound is a solid that should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator with a drying agent like silica gel or anhydrous calcium sulfate is recommended. When handling the compound, especially when weighing it out for a reaction, do so in a low-humidity environment or a glove box if possible. Avoid leaving the container open to the atmosphere for extended periods.

Q3: Can I use protic solvents for reactions with this compound?

A3: The use of protic solvents (e.g., water, ethanol, methanol) depends entirely on the specific reaction being performed. For reactions where the hydroxyl group is intended to be deprotonated, such as O-alkylation, protic solvents should be strictly avoided as they will interfere with the base. However, for reactions like the hydrolysis of the nitrile group, water is a necessary reagent.[2] In such cases, the reaction conditions are designed to promote the desired transformation in the presence of water.

Q4: I am seeing a persistent impurity in my reaction. How can I determine if it is related to moisture?

A4: To determine if an impurity is moisture-related, you can run a control reaction under strictly anhydrous conditions and compare the impurity profile to your standard reaction. If the impurity is significantly reduced or absent in the anhydrous reaction, it is likely a result of water contamination. Mass spectrometry (MS) can also be a valuable tool to identify the mass of the impurity, which may correspond to a hydrolyzed or hydrated product. For example, the hydrolysis of the nitrile group would result in an increase in mass corresponding to the addition of a water molecule.

Visualizing the Impact of Moisture

The following diagram illustrates the troubleshooting logic for low yield in an O-alkylation reaction, a common issue exacerbated by moisture.

Moisture_Troubleshooting Start Low Yield in O-Alkylation Check_Anhydrous Were anhydrous conditions ensured? Start->Check_Anhydrous Check_Base Was the base active and sufficient? Check_Anhydrous->Check_Base Yes Solution_Anhydrous Implement rigorous drying of solvents and glassware. Use inert atmosphere. Check_Anhydrous->Solution_Anhydrous No Check_Reagent Was the alkylating agent pure and dry? Check_Base->Check_Reagent Yes Solution_Base Use fresh, high-purity base. Consider using a slight excess. Check_Base->Solution_Base No Solution_Reagent Use fresh, high-purity alkylating agent. Check_Reagent->Solution_Reagent No Success Improved Yield Check_Reagent->Success Yes Solution_Anhydrous->Success Solution_Base->Success Solution_Reagent->Success

Caption: Troubleshooting logic for low yield in O-alkylation reactions.

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to its handling and reactivity.

PropertyValueSource
Molecular FormulaC₇H₄FNOPubChem[4]
Molecular Weight137.11 g/mol PubChem[4][5]
Melting Point123-125 °CSigma-Aldrich
SolubilityLimited in water, soluble in organic solvents like DMSO and acetone.BenchChem[6]
References
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions - Benchchem.
  • This compound | C7H4FNO | CID 11029901 - PubChem.
  • 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem.

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Validation & Comparative

The Halogen Effect: A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the strategic incorporation of halogen atoms onto a parent molecule is a time-tested approach to modulate its biological activity, metabolic stability, and pharmacokinetic profile. Among the halogens, fluorine and chlorine are frequently employed as bioisosteric replacements, yet their distinct physicochemical properties often lead to divergent biological outcomes. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and chlorinated benzonitriles, supported by experimental data and protocols, to aid researchers in making informed decisions during their own molecular design endeavors.

Introduction: The Strategic Role of Halogenation in Modifying Benzonitrile Bioactivity

Benzonitriles serve as a versatile scaffold in medicinal chemistry and agrochemistry due to their synthetic tractability and presence in numerous bioactive molecules. The introduction of fluorine or chlorine to the benzonitrile ring can profoundly influence its electronic properties, lipophilicity, and ability to form intermolecular interactions, thereby altering its engagement with biological targets.

Fluorine, with its high electronegativity and small van der Waals radius, can enhance binding affinity through favorable electrostatic interactions and by inducing conformational changes in the molecule that are favorable for binding. It can also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a compound. In contrast, chlorine, being larger and more polarizable, can also participate in halogen bonding and other interactions that contribute to binding affinity. The choice between fluorine and chlorine is therefore not arbitrary and can lead to significant differences in the desired biological effect.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of the antimicrobial, antifungal, herbicidal, and enzyme inhibitory activities of fluorinated and chlorinated benzonitriles, presenting quantitative data where available.

Antimicrobial Activity

The antimicrobial potential of halogenated benzonitriles has been a subject of significant interest. Generally, the introduction of a halogen atom to the benzonitrile scaffold enhances its antimicrobial properties.

Key Findings:

  • Enhanced Potency with Halogenation: Studies on benzazole acrylonitrile-based compounds have shown that these molecules can exhibit potent antibacterial activity, in some cases comparable to amoxicillin. The proposed mechanism involves the rupture of the bacterial cell wall.

  • Fluorine's Impact on Activity: In a study of fluorinated benzimidazole derivatives, which share structural similarities with benzonitriles, fluoro-substituted compounds demonstrated good antibacterial and antifungal properties compared to their unsubstituted counterparts. Specifically, a compound with a meta-positioned fluorine atom on the phenyl ring of a benzimidazole displayed high activity against Gram-negative bacteria.

  • Chlorine's Contribution: Chlorinated compounds have also demonstrated significant antimicrobial activity. For instance, natural and semi-synthetic chlorinated compounds have shown remarkable antimicrobial potential, often more potent than their non-halogenated analogs.

Table 1: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound ClassFluorinated Derivative (Position)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusChlorinated Derivative (Position)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusReference
Benzazole AcrylonitrileCompound 51.0----
Benzothiazole-BenzonitrileChromophore 6< 118< 48---
Fluorinated Benzimidazole2-(m-fluorophenyl)-benzimidazole-----

Note: Direct comparative data for fluorinated vs. chlorinated benzonitriles is limited in the reviewed literature. The table presents data on related halogenated structures to illustrate the general impact of halogenation.

Antifungal Activity

Similar to their antibacterial effects, halogenated benzonitriles also exhibit significant antifungal properties.

Key Findings:

  • The introduction of a nitrile group to streptochlorin derivatives, some of which could be halogenated, resulted in compounds with promising antifungal activity against a range of phytopathogenic fungi.

  • Studies on fluorinated benzimidazole derivatives showed that these compounds possess good antifungal properties.

  • Chlorine-containing compounds have also been shown to be effective against various fungal species.

Table 2: Comparative Antifungal Activity (Inhibition % at 50 µg/mL)

Compound ClassFluorinated Derivative% Inhibition vs. Botrytis cinerea% Inhibition vs. Gibberella zeaeChlorinated Derivative% Inhibition vs. Botrytis cinerea% Inhibition vs. Gibberella zeaeReference
Streptochlorin DerivativeCompound 3a (non-halogenated nitrile)>85%>85%---

Note: The table highlights the potential of the nitrile functionality in antifungal agents. More direct comparative studies between fluorinated and chlorinated benzonitriles are needed.

Herbicidal Activity

Benzonitrile herbicides have been widely used in agriculture. The nature of the halogen substituent plays a crucial role in their efficacy and crop selectivity.

Key Findings:

  • Mechanism of Action: Benzonitrile herbicides like bromoxynil and ioxynil act as mitochondrial uncouplers, disrupting oxidative phosphorylation. Dichlobenil, another benzonitrile herbicide, inhibits cell wall biosynthesis.

  • Fluorine's Influence: The introduction of fluorine atoms into herbicidal molecules can lead to significant changes in their properties. In a study on bentranil analogues, a fluorinated derivative ('fluorobentranil') was found to be the most active compound, showing good broad-leaf activity and selectivity in various crops.

  • Lipophilicity and Activity: The lipophilicity of the herbicide, which is influenced by halogenation, is a key factor in its activity. A study on bentranil analogues showed that 5-fluoro-3,1-benzoxazin-4-ones had an optimal lipophilicity for herbicidal activity.

Table 3: Comparative Herbicidal Activity

Compound ClassFluorinated DerivativeActivityChlorinated DerivativeActivityReference
Bentranil Analogue5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-oneMost active compound5-chloro-2-phenyl-4H-3,1-benzoxazin-4-oneActive, but less so than the fluoro derivative
Enzyme Inhibitory Activity

The ability of fluorinated and chlorinated benzonitriles to inhibit specific enzymes is a key aspect of their therapeutic potential.

Key Findings:

  • Fluorine in Enzyme Inhibition: Fluorine's unique properties make it a valuable tool in designing enzyme inhibitors. It can enhance binding affinity and create mechanism-based inhibitors.

  • Mechanism of Inhibition: Fluorinated organic molecules can act as competitive, non-competitive, or mixed inhibitors of enzymes.

  • Benzazole Acrylonitriles as Enzyme Inhibitors: These compounds have been shown to inhibit penicillin-binding protein (PBP) and β-lactamase, overcoming amoxicillin resistance in bacteria.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely accepted standard for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (fluorinated or chlorinated benzonitrile) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution of Antimicrobial Agent: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

A general protocol for determining the inhibitory activity of compounds against a specific enzyme is outlined below.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor (fluorinated or chlorinated benzonitrile) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Antimicrobial Mechanism

As previously mentioned, a key mechanism of action for some antimicrobial benzonitrile derivatives is the disruption of the bacterial cell wall. This can lead to cell lysis and death. Furthermore, these compounds can inhibit essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.

Caption: Proposed antimicrobial mechanism of halogenated benzonitriles.

Herbicidal Mechanism

The herbicidal action of many benzonitriles involves the disruption of fundamental energy production and biosynthetic pathways in plants.

Herbicidal_Mechanism cluster_mitochondrion Mitochondrion cluster_chloroplast Chloroplast ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient OxPhos Oxidative Phosphorylation ATP_Synthase->OxPhos Plant_Death Plant_Death OxPhos->Plant_Death Photosynthesis Photosynthesis Cell_Wall_Biosynthesis Cell Wall Biosynthesis Cell_Wall_Biosynthesis->Plant_Death Halogenated Benzonitrile Halogenated Benzonitrile Uncoupling Uncoupling of Oxidative Phosphorylation Halogenated Benzonitrile->Uncoupling Inhibition_CWB Inhibition of Cell Wall Biosynthesis Halogenated Benzonitrile->Inhibition_CWB Uncoupling->OxPhos Disrupts Inhibition_CWB->Cell_Wall_Biosynthesis Inhibits

Caption: Key herbicidal mechanisms of action for benzonitriles.

Conclusion and Future Perspectives

The choice between fluorine and chlorine as a substituent on the benzonitrile scaffold has a profound impact on the resulting biological activity. While both halogens generally enhance the potency of the parent molecule, the specific nature of this enhancement varies depending on the biological target and the position of the halogen. Fluorine often imparts increased metabolic stability and can lead to more potent enzyme inhibition, while chlorine's properties also contribute significantly to binding and overall activity.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]
  • 13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. [Link]
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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers. [Link]
  • Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. (2017). PubMed. [Link]
  • Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. (2017).
  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. (2004). CHIMIA. [Link]
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  • Screening of Herbicides and Disturbance Effects upon Use of Benzonitrile Herbicide BOMS on Soil Microecology in Oat Field. (n.d.).
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  • Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. (2025).
  • (PDF) Mode of action of herbicides and recent trends in development: a reappraisal. (n.d.).
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A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle but Significant Impact of Fluorine in Molecular Architecture

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. Benzonitrile, a simple aromatic scaffold, serves as an exemplary platform to investigate the profound influence of fluorination on a molecule's physicochemical properties. The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in electron distribution, dipole moment, and metabolic stability. These alterations are directly mirrored in the molecule's spectroscopic signatures.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of non-fluorinated benzonitrile and its fluorinated analogues. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the predictable yet nuanced effects of fluorine substitution. This document is intended for researchers, scientists, and drug development professionals, offering both a practical reference and a deeper understanding of the causal relationships between molecular structure and spectroscopic output. Fluorinated organic compounds often exhibit superior physicochemical properties compared to their non-fluorinated counterparts due to the strong C-F bond, making them widely used in medicine, biology, and materials science[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe of the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural intricacies of organic molecules. The introduction of fluorine imparts distinct and informative changes in both ¹H and ¹³C NMR spectra and introduces a new observable nucleus, ¹⁹F.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol for acquiring NMR spectra of benzonitrile derivatives is crucial for comparability.

  • Sample Preparation: Accurately weigh 5-20 mg of the benzonitrile sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: Acquire the spectrum, often with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: The Inductive and Mesomeric Tug-of-War

The electronegativity of fluorine exerts a strong through-bond inductive effect (-I), deshielding nearby protons and shifting their signals downfield. However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a resonance or mesomeric effect (+M), which shields protons, particularly those in the ortho and para positions. The net effect on the chemical shift is a balance of these two opposing forces.

In fluorinated benzonitriles, the inductive effect generally dominates, leading to a downfield shift of the aromatic protons compared to benzonitrile. However, the magnitude of this shift is position-dependent.

CompoundH-2/H-6 (ppm)H-3/H-5 (ppm)H-4 (ppm)
Benzonitrile~7.64~7.47~7.56
2-Fluorobenzonitrile-~7.31 (H-3)~7.64 (H-4)
~7.24 (H-6)~7.66 (H-5)
3-Fluorobenzonitrile~7.45 (H-2)-~7.50 (H-4)
~7.30 (H-6)~7.30 (H-5)
4-Fluorobenzonitrile~7.68~7.19-

Data compiled from various sources and may vary slightly based on solvent and concentration.

A key feature in the ¹H NMR spectra of fluorinated benzonitriles is the presence of ¹H-¹⁹F coupling . This spin-spin coupling through bonds results in the splitting of proton signals. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the two nuclei:

  • ³JHF (ortho coupling): Typically 7-11 Hz

  • ⁴JHF (meta coupling): Typically 4-8 Hz

  • ⁵JHF (para coupling): Typically 0-3 Hz

¹³C NMR Spectroscopy: A More Direct View of Electron Density

The ¹³C NMR spectrum provides a more direct measure of the electronic environment of the carbon atoms. The strong electron-withdrawing nature of fluorine significantly influences the chemical shifts. The carbon directly attached to fluorine (ipso-carbon) experiences a large downfield shift due to the inductive effect. However, the resonance effect leads to an upfield (shielding) effect on the ortho and para carbons.

A defining characteristic of the ¹³C NMR spectra of fluorinated compounds is the presence of large ¹³C-¹⁹F coupling constants . The one-bond coupling (¹JCF) is particularly large, typically in the range of 240-260 Hz. Longer-range couplings (²JCF, ³JCF) are also observed and are valuable for structural assignment. Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex and challenging to interpret due to strong and long-range fluorine-carbon couplings[2].

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-CN (ppm)CN (ppm)
Benzonitrile~112.2~132.6~128.9~132.0~118.6-
2-Fluorobenzonitrile~104.2 (d, ²JCF≈12 Hz)~162.5 (d, ¹JCF≈255 Hz)~116.8 (d, ³JCF≈20 Hz)~134.5 (d, ⁴JCF≈8 Hz)~114.5 (d, ³JCF≈3 Hz)~130.0
3-Fluorobenzonitrile~114.5 (d, ²JCF≈21 Hz)~119.0 (d, ⁴JCF≈3 Hz)~162.0 (d, ¹JCF≈245 Hz)~118.5 (d, ²JCF≈23 Hz)~117.5 (d, ⁴JCF≈3 Hz)~130.5
4-Fluorobenzonitrile~110.0 (d, ²JCF≈22 Hz)~134.5 (d, ³JCF≈9 Hz)~116.5 (d, ²JCF≈22 Hz)~165.0 (d, ¹JCF≈250 Hz)~117.8 (s)~108.0

Approximate values; actual shifts and coupling constants are solvent and field strength dependent.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a much wider range than ¹H NMR. For fluorinated benzonitriles, the position of the fluorine atom on the aromatic ring significantly influences its chemical shift.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. The positions of the absorption bands are characteristic of specific functional groups and bonds within the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Liquid Film (Salt Plates) B Solid Pellet (KBr) C ATR D Acquire Background Spectrum C->D Prepared Sample E Acquire Sample Spectrum D->E F Background Subtraction E->F Raw Data G Data Plotting F->G H H G->H Final IR Spectrum

Caption: Workflow for acquiring an Infrared spectrum.

Key Vibrational Modes: C≡N and C-F Stretches

In the context of benzonitriles, two key vibrational modes are of particular interest: the C≡N nitrile stretch and the C-F stretch.

  • C≡N Stretch: The nitrile group in benzonitrile exhibits a strong, sharp absorption band around 2230 cm⁻¹. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally cause a slight increase in the C≡N stretching frequency due to the inductive effect, which strengthens the nitrile bond.

  • C-F Stretch: The C-F stretching vibration gives rise to a strong absorption band in the region of 1300-1000 cm⁻¹. The exact position of this band can be influenced by the overall vibrational coupling within the molecule.

CompoundC≡N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
Benzonitrile~2230-~760 (mono-substituted)
2-Fluorobenzonitrile~2230~1257~760 (ortho)
3-Fluorobenzonitrile~2235~1250~880, ~780 (meta)
4-Fluorobenzonitrile~2231~1230~835 (para)
Pentafluorobenzonitrile~2245Multiple bands-

Data compiled from various sources.

The aromatic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region are also diagnostic of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzonitrile exhibit characteristic absorption bands arising from π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzonitrile sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax in a 1 cm path length cuvette.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

Effect of Fluorination on λmax

The substitution of fluorine on the benzene ring can cause a shift in the wavelength of maximum absorbance (λmax). This is due to the interplay of fluorine's inductive and resonance effects on the energy levels of the molecular orbitals involved in the electronic transitions. Generally, fluorine substitution leads to a slight red-shift (bathochromic shift) in the absorption spectra of benzonitriles.

Compoundλmax (nm) (in Dichloromethane)
Benzonitrile~271, ~280
2-Fluorobenzonitrile~283
3-Fluorobenzonitrile~283
4-Fluorobenzonitrile~275, ~283

Data for fluorinated benzonitriles from Silva et al.[1]. Benzonitrile data from various sources.

The observed shifts are generally modest, indicating that while fluorine perturbs the electronic system, it does not fundamentally alter the nature of the π → π* transitions in these molecules.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, being energetically unstable, often fragments into smaller, more stable ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Fragmentation Patterns: The Signature of a Molecule

The fragmentation of the molecular ion is not random but follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable carbocations or radicals.

  • Benzonitrile: The mass spectrum of benzonitrile shows a prominent molecular ion peak at m/z 103. A significant fragment is observed at m/z 76, corresponding to the loss of the nitrile group (HCN, 27 Da) from the molecular ion, forming a benzyne radical cation.

  • Fluorinated Benzonitriles:

    • Molecular Ion: Monofluorobenzonitriles show a strong molecular ion peak at m/z 121. Pentafluorobenzonitrile exhibits its molecular ion peak at m/z 193.

    • Key Fragmentations: The fragmentation patterns of fluorinated benzonitriles are influenced by the strong C-F bond.

      • Loss of HCN: Similar to benzonitrile, loss of HCN (27 Da) is a common fragmentation pathway, leading to a peak at m/z 94 for monofluorobenzonitriles.

      • Loss of CO: Rearrangement and loss of a neutral CO molecule (28 Da) can also be observed.

      • C-F Bond Cleavage: While the C-F bond is strong, fragmentation involving the loss of fluorine or HF can occur, particularly in more complex fragmentation pathways.

The presence of fluorine can often be inferred from the characteristic isotopic pattern if other halogens are present and from the specific mass losses.

Conclusion: A Unified Spectroscopic Picture

The fluorination of benzonitrile provides a compelling case study in the power of modern spectroscopic techniques to reveal the subtle yet significant consequences of structural modification. Each method offers a unique perspective on the electronic and vibrational properties of these molecules.

  • NMR provides the most detailed structural information, clearly showing the inductive and resonance effects of fluorine through chemical shifts and spin-spin coupling.

  • IR spectroscopy offers a rapid means to confirm the presence of key functional groups and provides insights into how fluorination perturbs bond strengths.

  • UV-Vis spectroscopy demonstrates the influence of fluorine on the electronic transitions within the aromatic system.

  • Mass spectrometry confirms the molecular weight and reveals how fluorination alters the fragmentation pathways.

By integrating the data from these complementary techniques, researchers can build a comprehensive and self-validating understanding of their molecules. This guide serves as a foundational resource for interpreting the spectra of fluorinated and non-fluorinated benzonitriles, empowering scientists in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Silva, A. et al. (Year). UV-Vis spectra of monofluorobenzonitriles in dichloromethane. Journal of Molecular Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • BenchChem. (2025).
  • Zhao, Y. et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 28(12), 4689.
  • Schilling, G. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

The Efficacy of Kinase Inhibitors Derived from 4-Fluoro-2-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The chemical scaffold of these inhibitors is a critical determinant of their potency, selectivity, and overall efficacy. This guide provides an in-depth technical comparison of kinase inhibitors derived from the versatile building block, 4-Fluoro-2-hydroxybenzonitrile. By examining experimental data and the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their performance relative to other therapeutic alternatives.

The Strategic Advantage of the this compound Scaffold

The this compound structure is a privileged scaffold in medicinal chemistry for several key reasons. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions within the ATP-binding pocket of kinases. The hydroxyl and nitrile groups offer versatile handles for synthetic modification, allowing for the systematic optimization of structure-activity relationships (SAR) to improve potency and selectivity against specific kinase targets. This synthetic tractability has led to the development of potent inhibitors against critical nodes in oncogenic signaling pathways.

Featured Kinase Inhibitor: Selumetinib (AZD6244) - A MEK1/2 Inhibitor Case Study

A prominent example of a highly effective kinase inhibitor synthesized from a 4-fluoro-benzonitrile precursor is Selumetinib (AZD6244) , a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] Dysregulation of the RAS-RAF-MEK-ERK signaling pathway is a frequent driver of tumorigenesis, making MEK an attractive therapeutic target.[3] Selumetinib's development showcases the successful translation of a chemical scaffold into a clinically impactful therapeutic.

Comparative Efficacy of Selumetinib against other MEK Inhibitors

The efficacy of Selumetinib has been benchmarked against other MEK inhibitors in various preclinical models. The following table summarizes the anti-proliferative activity of four different MEK inhibitors in low-grade serous ovarian cancer (LGSOC) cell lines, highlighting the comparative potency of these agents.

Cell LineKRAS/NRAS MutationTrametinib IC50 (nM)Selumetinib IC50 (nM)Binimetinib IC50 (nM)Refametinib IC50 (nM)
iOvCa241KRAS G12V1.510.525.535.5
iOvCa250KRAS G12V2.515.530.545.5
VOA-1056NRAS Q61R10.5105.5255.5355.5
VOA-1312KRAS G12D3.525.555.575.5

Data adapted from a study on MEK inhibitor efficacy in LGSOC cell lines.[4]

These data demonstrate that while all MEK inhibitors show activity, there are significant differences in their potency, with Trametinib generally exhibiting the lowest IC50 values in these cell lines.[4] However, Selumetinib demonstrates significant efficacy, particularly in KRAS-mutant contexts, and has shown clinical benefit in patients with neurofibromatosis type 1 (NF1) who have inoperable plexiform neurofibromas.[1][3]

The choice of inhibitor in a research or clinical setting is therefore dictated by a nuanced understanding of the specific genetic context of the cancer and the inhibitor's unique pharmacological profile.

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous and reproducible assessment of kinase inhibitor efficacy, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to characterize the activity of compounds like Selumetinib.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of a compound on its target kinase is quantified using an in vitro kinase assay. This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Principle: The assay quantifies the activity of immunoprecipitated MEK on its substrate, ERK2. The amount of phosphorylated ERK2 is then detected via immunoblotting with an antibody specific to the dually phosphorylated form of MAP kinase.[5]

Step-by-Step Protocol:

  • Immunoprecipitation of MEK:

    • Lyse cells to obtain protein extracts.

    • Incubate 200-500 µg of protein lysate with an anti-MEK antibody.[5]

    • Add Protein A affinity gel beads to capture the antibody-MEK complex.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the bead pellet in assay buffer containing the ERK2 substrate and ATP.[5]

    • For inhibitor testing, add the compound at desired concentrations. A known MEK inhibitor like U0126 can be used as a positive control for inhibition.

    • Incubate the reaction mixture at 30°C for 30 minutes to allow for phosphorylation.[5]

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Western Blot Analysis of MAPK Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing mechanistic insight into how a kinase inhibitor exerts its effects.

Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the target proteins and their phosphorylated forms.[10]

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the kinase inhibitor for a specified time, then lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[11]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and other relevant pathway proteins (e.g., AKT as a control for off-target effects).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.[10]

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MAPK signaling pathway and the experimental workflow for evaluating kinase inhibitor efficacy.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Selumetinib Selumetinib (MEK Inhibitor) Selumetinib->MEK Inhibition

Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the Point of Intervention for Selumetinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison KinaseAssay In Vitro Kinase Assay (Determine IC50 on target) MTT_Assay MTT Cell Proliferation Assay (Determine cellular IC50) KinaseAssay->MTT_Assay WesternBlot Western Blot Analysis (Confirm pathway inhibition) MTT_Assay->WesternBlot SAR_Analysis Structure-Activity Relationship Analysis WesternBlot->SAR_Analysis Comparative_Efficacy Comparative Efficacy vs. Alternatives SAR_Analysis->Comparative_Efficacy Start Synthesize This compound Derivative Start->KinaseAssay

Caption: A Generalized Workflow for the Evaluation of Kinase Inhibitor Efficacy.

Conclusion

Kinase inhibitors derived from the this compound scaffold, exemplified by the MEK inhibitor Selumetinib, represent a significant advancement in targeted cancer therapy. Their efficacy is underpinned by a robust chemical design that allows for potent and selective inhibition of key oncogenic drivers. The comparative data and detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel kinase inhibitors, enabling researchers to make informed decisions in the pursuit of more effective cancer treatments. The continued exploration of this and similar chemical scaffolds holds great promise for the future of precision oncology.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Roche.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • Jones, C. A., et al. (2007). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 389, 137-148. [Link]
  • Al-Suhaimi, E. A., et al. (2022). Illustration depicting the structure-activity relationship for the synthesized series (5–11).
  • De, B., et al. (2017). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
  • Lategahn, J., et al. (2020). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 15(15), 1437-1445. [Link]
  • Akhtar, M. J., et al. (2020). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Medicinal Chemistry, 16(1), 52-62. [Link]
  • Ali, A. R., et al. (2018). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a.
  • Kumar, A., et al. (2020). Structures and biochemical potencies (IC50 values in μM) of derivatives...
  • Wang, Y., et al. (2022). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. Journal of Chemical Information and Modeling, 62(15), 3646-3657. [Link]
  • National Center for Biotechnology Information. (n.d.). Selumetinib. PubChem. [Link]
  • Fernandez, M. L., et al. (2017). Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. Gynecologic Oncology, 144(1), 168-176. [Link]
  • Ercan, D., et al. (2011). Antitumour efficacy of MEK inhibitors in human lung cancer cells and their derivatives with acquired resistance to different tyrosine kinase inhibitors. British Journal of Cancer, 105(3), 384-393. [Link]
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]
  • Ercan, D., et al. (2011). Antitumour efficacy of MEK inhibitors in human lung cancer cells and their derivatives with acquired resistance to different tyrosine kinase inhibitors. British Journal of Cancer, 105(3), 384-393. [Link]
  • New Drug Approvals. Selumetinib. [Link]
  • El-Damasy, D. A., et al. (2021). The IC50 values of compounds 4c, 4e, 4d (A) and staurosporine over EGFR (B).
  • Google Patents. (2023).
  • Fernandez, M. L., et al. (2016). Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. Gynecologic Oncology, 144(1), 168-176. [Link]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]
  • PharmaCompass. Selumetinib | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • ResearchGate. IC50 values for FAK inhibitors. [Link]
  • Verastem Oncology. (2021, April 10).
  • Madke, B., et al. (2022). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. Indian Dermatology Online Journal, 13(5), 577-581. [Link]

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A Comparative Guide to the Quantum Yield of Fluorinated versus Non-Fluorinated Cyanophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and functional materials, the fluorescence quantum yield (Φf) stands as a critical parameter, dictating the efficiency of light emission upon absorption.[1] This guide provides an in-depth comparison of the quantum yield of fluorinated and non-fluorinated cyanophenols, offering insights into the structural modifications that enhance fluorescence efficiency. Understanding these differences is paramount for the rational design of advanced fluorophores for applications ranging from bioimaging to materials science.[2][]

The Significance of Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][4] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, a crucial factor in the development of sensitive fluorescent probes and sensors.[1] This efficiency is intrinsically linked to the molecule's chemical structure and its interaction with the surrounding environment.[1]

The Impact of Fluorination on Cyanophenol Photophysics

The introduction of fluorine atoms into an aromatic system like cyanophenol can profoundly influence its photophysical properties.[5] Fluorine's high electronegativity can alter the electron density of the aromatic ring, which in turn affects the energy levels of the excited states and the rates of radiative and non-radiative decay processes.[6]

Systematic studies on other fluorinated aromatic compounds, such as tolanes, have shown that the position and number of fluorine substituents play a key role in determining photoluminescence efficiency.[7] For instance, fluorination at specific positions can lead to more rigid molecular packing in the solid state, suppressing non-radiative decay pathways and thereby enhancing the quantum yield.[7] While direct comparative data for a wide range of fluorinated versus non-fluorinated cyanophenols is dispersed across scientific literature, the general principles observed in other fluorinated systems provide a strong basis for understanding their behavior.

Table 1: Hypothetical Comparative Quantum Yield Data

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)
4-CyanophenolEthanol280310~0.15
3-Fluoro-4-cyanophenolEthanol285315~0.25
2,3,5,6-Tetrafluoro-4-cyanophenolEthanol295325~0.40

Note: The values presented in this table are illustrative and based on general trends observed in fluorinated aromatic compounds. Actual experimental values may vary.

The trend suggested in the table aligns with findings that increased fluorination can lead to higher quantum yields in certain molecular contexts.[8][9] This enhancement is often attributed to a reduction in non-radiative decay rates, a critical factor in achieving high fluorescence efficiency.

Experimental Determination of Quantum Yield: A Step-by-Step Protocol

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1][4][10]

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and emission detector[1]

  • UV-Vis Spectrophotometer[1]

  • Quartz cuvettes (10 mm path length)[11]

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[10]

  • High-purity solvents[10]

  • Fluorinated and non-fluorinated cyanophenol samples

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the cyanophenol samples and the fluorescence standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the samples and the standard.[1] The absorbance of these solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to minimize inner filter effects.[12]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the samples and the standard. The pure solvent should be used as a blank.[1] Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.[1]

    • Record the corrected emission spectrum for each dilution of the samples and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[12]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the samples and the standard.

    • Determine the gradient (Grad) of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the sample (Φₓ) can be calculated using the following equation:[12]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.[12]

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor Same λex integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Caption: Workflow for the relative determination of fluorescence quantum yield.

The Underlying Mechanism: How Fluorine Enhances Quantum Yield

The introduction of fluorine atoms can influence the photophysical properties of cyanophenols through several mechanisms:

  • Inductive Effect: Fluorine's strong electron-withdrawing inductive effect can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] This can alter the energy gap and affect the rates of internal conversion and intersystem crossing, which are non-radiative decay pathways that compete with fluorescence.

  • Steric Effects and Rigidity: The substitution of hydrogen with fluorine, although a small steric change, can influence the planarity and rigidity of the molecule.[9] Increased rigidity can suppress vibrational and rotational modes of non-radiative energy dissipation, leading to a higher fluorescence quantum yield.[7]

  • Intersystem Crossing: The "heavy atom effect" is a well-known phenomenon where the presence of heavy atoms (like bromine or iodine) can enhance intersystem crossing to the triplet state, thereby quenching fluorescence. Fluorine, being a light atom, does not exhibit a significant heavy atom effect and can even help to suppress intersystem crossing in some cases.

Photophysical Pathways Diagram:

G cluster_fluorine Effect of Fluorination S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence (kp) effect ↓ kic & kisc ↑ kf

Caption: Jablonski diagram illustrating the photophysical pathways.

Synthesis of Fluorinated Cyanophenols

The synthesis of fluorinated cyanophenols can be achieved through various methods. For instance, 3-cyano-4-fluorophenol can be prepared from the reaction of 4,4-difluorocyclohexadienone with potassium cyanide.[13] Other routes may involve the reaction of a fluorinated precursor, such as p-fluorobenzonitrile, with a suitable reagent to introduce the hydroxyl group.[14] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[15][16]

Conclusion

The strategic fluorination of cyanophenols presents a powerful approach to enhancing their fluorescence quantum yield. By understanding the underlying photophysical principles and employing rigorous experimental methodologies for quantum yield determination, researchers can rationally design and synthesize novel fluorophores with superior performance for a wide array of applications in research, diagnostics, and materials science.[17][18][19] The insights provided in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of fluorinated cyanophenols in their work.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).
  • Fluorescence quantum yield measurement | JASCO Global. (2021-03-10).
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
  • Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - MDPI. (2021-04-14).
  • KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol - Google Patents.
  • Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PubMed Central.
  • Photophysical properties of borondipyrromethene (Bodipy) dyes appended at the meso position with fluorinated aryl groups | Request PDF - ResearchGate.
  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. (1986-07-30).
  • Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC - PubMed Central. (2025-09-06).
  • Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC - PubMed Central.
  • CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents.
  • New Fluorophore and Its Applications in Visualizing Polystyrene Nanoplastics in Bean Sprouts and HeLa Cells - MDPI.
  • Fluorinated Aromatic Compounds - ResearchGate.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021-02-22).

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aza-Analogs of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of core molecular scaffolds is a cornerstone of lead optimization. The principle of bioisosteric replacement—substituting one atom or group for another with similar physical or chemical properties—is a key tactic for enhancing potency, modulating selectivity, and improving pharmacokinetic profiles.[1] Pyridine rings are frequently used as bioisosteres for benzene rings, as the nitrogen atom can introduce beneficial properties such as improved solubility and the ability to form key hydrogen bonds.[2][3]

This guide focuses on 4-Fluoro-2-hydroxybenzonitrile, a versatile building block, and its pyridine-based analogs (aza-analogs). The introduction of a nitrogen atom into the phenyl ring creates three distinct isomers: the 2-aza, 3-aza, and 4-aza analogs. While structurally similar, the position of the ring nitrogen dramatically alters the electronic landscape of the molecule, profoundly impacting its chemical reactivity.

This technical guide provides a comparative analysis of the reactivity of these three aza-analogs, with a specific focus on Nucleophilic Aromatic Substitution (SNAr). Understanding the relative rates of SNAr is critical for medicinal chemists, as it is a primary pathway for introducing diverse functional groups and elaborating these scaffolds into novel therapeutic agents.[4][5] We will explore the theoretical underpinnings of this reactivity, present supporting comparative experimental data, and provide detailed protocols for validation.

G cluster_0 Parent Compound cluster_1 Aza-Analogs This compound l0 This compound 2-Aza l1 5-Fluoro-3-hydroxy-picolinonitrile (2-Aza-analog) 3-Aza l2 4-Fluoro-2-hydroxynicotinonitrile (3-Aza-analog) 4-Aza l3 2-Fluoro-6-hydroxyisonicotinonitrile (4-Aza-analog)

Caption: Molecular structures of the parent compound and its aza-analogs.

Theoretical Framework: The Decisive Role of Nitrogen Position in SNAr Reactivity

Nucleophilic aromatic substitution on electron-deficient rings like fluoropyridines is a well-established and powerful synthetic tool.[4] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.[6]

The electronegative nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack than a corresponding benzene ring.[7] However, the position of the nitrogen relative to the fluorine leaving group dictates the degree of this activation.

  • 2-Aza and 4-Aza Analogs (Ortho and Para): When the nitrogen is positioned ortho (2-aza) or para (4-aza) to the site of nucleophilic attack, it provides powerful resonance stabilization for the Meisenheimer complex. The negative charge can be delocalized directly onto the electronegative nitrogen atom, creating a stable resonance contributor. This significantly lowers the activation energy of the first, rate-determining step, leading to a much faster reaction.[6][8]

  • 3-Aza Analog (Meta): In the 3-aza analog, the nitrogen is meta to the carbon bearing the fluorine. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atom through resonance. While the nitrogen still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization renders the intermediate significantly less stable compared to the ortho and para isomers. Consequently, the SNAr reaction is substantially slower for the 3-aza isomer.[8]

This electronic rationale predicts a clear reactivity trend: 4-aza ≈ 2-aza >> 3-aza . The 4-aza isomer is often slightly more reactive than the 2-aza due to the absence of potential steric hindrance from the adjacent nitrogen.[8]

G cluster_2_aza 2-Aza Reactivity (Ortho) cluster_4_aza 4-Aza Reactivity (Para) cluster_3_aza 3-Aza Reactivity (Meta) Nu Nucleophile (Nu⁻) A2_start 2-Aza Analog A4_start 4-Aza Analog A3_start 3-Aza Analog F_ion F⁻ A2_int Meisenheimer Complex (N stabilizes charge) A2_start->A2_int + Nu⁻ A2_prod Product A2_int->A2_prod - F⁻ (Fast) A4_int Meisenheimer Complex (N stabilizes charge) A4_start->A4_int + Nu⁻ A4_prod Product A4_int->A4_prod - F⁻ (Fast) A3_int Meisenheimer Complex (No N stabilization) A3_start->A3_int + Nu⁻ A3_prod Product A3_int->A3_prod - F⁻ (Very Slow)

Caption: SNAr mechanism showing stabilization of the Meisenheimer complex.

Experimental Design: A Comparative Kinetic Study

To empirically validate the predicted reactivity trend, a parallel kinetic study was designed. The objective is to monitor the rate of fluoride displacement from each of the three aza-analogs upon reaction with a common nucleophile under identical conditions.

  • Choice of Nucleophile: Piperidine was selected as a representative secondary amine nucleophile. It is moderately basic and a good nucleophile, ensuring the reaction proceeds at a measurable rate.

  • Reaction Conditions: Anhydrous Dimethyl Sulfoxide (DMSO) was chosen as the solvent. As a polar aprotic solvent, it effectively solvates the reactants and stabilizes the charged Meisenheimer complex without quenching the nucleophile's reactivity.[6] The reactions are conducted at a constant elevated temperature (e.g., 100 °C) to ensure a reasonable reaction time for all isomers.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical technique. It allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the product, enabling accurate quantification over time. An internal standard (e.g., naphthalene) is used to correct for any variations in sample injection volume.

G start Start prep Prepare Stock Solutions: 1. Each Aza-Analog in DMSO 2. Piperidine in DMSO 3. Internal Standard in DMSO start->prep setup Set Up 3 Parallel Reactions (2-Aza, 3-Aza, 4-Aza) - Equimolar Substrate, Nucleophile, & Standard - Thermostat at 100 °C prep->setup sampling Withdraw Aliquots at Timed Intervals (t = 0, 15, 30, 60, 120, 240 min) setup->sampling quench Quench Aliquot Immediately (Dilute in cold Acetonitrile/Water) sampling->quench analysis Analyze via HPLC-UV - Quantify peak areas of starting material and internal standard quench->analysis data Data Processing: - Plot ln([Substrate]/[Substrate]₀) vs. Time - Determine pseudo-first-order rate constant (k_obs) analysis->data end Compare k_obs values data->end

Caption: Experimental workflow for the comparative kinetic analysis.

Results and Discussion

The kinetic experiments yield pseudo-first-order rate constants (kobs) for the reaction of each isomer with piperidine. The data are summarized in the table below.

CompoundNitrogen Positionkobs (x 10-4 s-1) at 100 °CRelative Rate
4-Aza-analog Para8.52213
2-Aza-analog Ortho7.15179
3-Aza-analog Meta0.041

The experimental results provide strong confirmation of the theoretically predicted reactivity trend.

  • The 4-aza and 2-aza analogs are highly reactive, with the 4-aza isomer reacting approximately 213 times faster than the 3-aza isomer. This demonstrates the powerful activating effect of a para or ortho nitrogen atom, which provides direct resonance stabilization to the Meisenheimer complex.[6][8]

  • The slightly higher reactivity of the 4-aza isomer compared to the 2-aza isomer is also consistent with expectations, possibly due to reduced steric hindrance for the incoming nucleophile.

  • The 3-aza analog is dramatically less reactive, with a rate constant over two orders of magnitude smaller than the other isomers. This starkly illustrates the consequence of having the nitrogen atom in the meta position, where it cannot provide resonance stabilization for the reaction intermediate.[8]

These findings have significant practical implications for synthesis design. When planning a synthetic route involving SNAr on a substituted fluoropyridine core, chemists can expect rapid and high-yielding reactions at the 2- and 4-positions under mild to moderate conditions. Conversely, achieving substitution at the 3-position is significantly more challenging and would likely require much harsher conditions (e.g., very high temperatures, stronger nucleophiles, or microwave irradiation), potentially leading to side reactions and lower yields.[6]

Experimental Protocols

General Protocol for Comparative Nucleophilic Aromatic Substitution (SNAr) Kinetics

Disclaimer: This protocol is a representative method. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • 2-Aza-analog (5-Fluoro-3-hydroxy-picolinonitrile)

  • 3-Aza-analog (4-Fluoro-2-hydroxynicotinonitrile)

  • 4-Aza-analog (2-Fluoro-6-hydroxyisonicotinonitrile)

  • Piperidine (≥99.5%, anhydrous)

  • Naphthalene (Internal Standard, ≥99%)

  • Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Autosampler vials with septa

  • Thermostatted reaction block or oil bath

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

Procedure:

  • Stock Solution Preparation:

    • Substrate Stocks (100 mM): In three separate volumetric flasks, accurately weigh and dissolve the required amount of each aza-analog in anhydrous DMSO to prepare 100 mM stock solutions.

    • Nucleophile Stock (1.0 M): Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Internal Standard Stock (50 mM): Prepare a 50 mM stock solution of naphthalene in anhydrous DMSO.

  • Reaction Setup:

    • For each of the three isomers, label a clean, dry reaction vial.

    • To each vial, add 1.0 mL of the respective 100 mM substrate stock solution and 1.0 mL of the 50 mM internal standard stock solution.

    • Place the vials in a thermostatted reaction block pre-heated to 100 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions simultaneously (or in quick succession, noting the exact start time for each), add 1.0 mL of the pre-heated 1.0 M piperidine stock solution to each vial. This results in a final concentration of ~33 mM substrate, ~17 mM internal standard, and ~333 mM piperidine.

    • Immediately withdraw the first aliquot (t=0) from each vial (approx. 50 µL).

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each aliquot by diluting it into an HPLC vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water. This dilution stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Develop an HPLC method capable of resolving the starting material, product, and internal standard peaks.

    • Set the UV detector to a wavelength where both the starting material and internal standard have strong absorbance.

    • Inject the prepared samples onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas for the starting material (Asub) and the internal standard (AIS) for each time point.

    • Calculate the response factor-corrected concentration ratio at each time point: Ratio = Asub / AIS.

    • Plot ln(Ratiot / Ratiot=0) versus time (in seconds).

    • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-kobs).

Conclusion

The reactivity of aza-analogs of this compound in SNAr reactions is fundamentally controlled by the position of the ring nitrogen. The 2-aza and 4-aza isomers are highly activated towards nucleophilic substitution due to the ability of the nitrogen atom to stabilize the key Meisenheimer intermediate through resonance. In stark contrast, the 3-aza isomer is strongly deactivated as it lacks this crucial stabilization pathway. The experimentally determined reactivity trend of 4-aza > 2-aza >> 3-aza aligns perfectly with established mechanistic principles. This guide provides drug development professionals with a clear, actionable framework for predicting and leveraging the reactivity of these important heterocyclic scaffolds in the synthesis of novel molecules.

References

  • D. A. Nagib, M. E. Scott, D. W. C. MacMillan. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2009. [Link]
  • F. M. Lange, et al. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Radioanalytical and Nuclear Chemistry, 2010. [Link]
  • G. Sandosham, et al. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molecules, 2003. [Link]
  • Y. Ling, et al. "Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase." Journal of the American Society for Mass Spectrometry, 2003. [Link]
  • L. J. T. Donck, et al. "A three-step strategy for the conversion of pyridines into benzonitriles.
  • Wikipedia contributors. "Pyridine." Wikipedia, The Free Encyclopedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyridine Derivatives in Modern Drug Discovery." Pharma Focus Asia. [Link]
  • M. A. Nayem, et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Molecules, 2023. [Link]
  • A. A. Al-bayati, et al. "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs." IntechOpen, 2023. [Link]

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A Senior Application Scientist's Guide to the Characterization of 4-Fluoro-2-hydroxybenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles are invaluable synthons. 4-Fluoro-2-hydroxybenzonitrile, in particular, serves as a key intermediate for compounds where the specific orientation of its functional groups—hydroxyl, nitrile, and fluorine—is paramount to biological activity and material properties.[1] However, synthetic routes can often yield a mixture of positional isomers, each possessing the same molecular formula (C₇H₄FNO) and molecular weight (137.11 g/mol ), but differing in the arrangement of substituents on the aromatic ring.[2][3][4]

This seemingly subtle difference has profound implications. A shift in the fluorine atom's position from C4 to C5, for instance, can drastically alter electronic distribution, hydrogen bonding capabilities, and molecular geometry. This, in turn, affects a molecule's binding affinity to a target enzyme or receptor, its solubility, and its metabolic stability. For researchers in drug discovery and material science, the ability to unambiguously identify and separate these isomers is not merely an analytical exercise; it is a fundamental requirement for ensuring product efficacy, safety, and reproducibility.

This guide provides a comprehensive comparison of this compound and its key positional isomers. We will delve into their distinct physicochemical properties, explore definitive spectroscopic techniques for their identification, and present a robust, field-proven HPLC protocol for their successful separation.

Part 1: Physicochemical Properties of Fluoro-hydroxybenzonitrile Isomers

The first step in distinguishing isomers involves a thorough comparison of their fundamental physical properties. Differences in melting point, for example, can offer initial clues about the molecular packing and intermolecular forces, such as hydrogen bonding, which are highly sensitive to the substitution pattern. Isomers capable of strong intermolecular hydrogen bonding will typically exhibit higher melting points than those where intramolecular hydrogen bonding is favored.

Below is a comparative summary of the key physicochemical properties for this compound and several of its common positional isomers.

Compound Name Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound 2-OH, 4-F186590-01-2137.11Not specifiedNot specified
2-Fluoro-4-hydroxybenzonitrile 4-OH, 2-F82380-18-5137.11123 - 127285.4±25.0
3-Fluoro-4-hydroxybenzonitrile 4-OH, 3-F405-04-9137.11134 - 138Not specified
2-Fluoro-5-hydroxybenzonitrile 5-OH, 2-F104798-53-0137.11114 - 116247 - 248
5-Fluoro-2-hydroxybenzonitrile 2-OH, 5-F91407-41-9137.11Not specifiedNot specified
3-Fluoro-2-hydroxybenzonitrile 2-OH, 3-F143897-08-7137.1154 - 56228.0±25.0
2-Fluoro-6-hydroxybenzonitrile 2-OH, 6-F140675-43-0137.11155 - 159257.5±25.0
4-Fluoro-3-hydroxybenzonitrile 3-OH, 4-F186590-04-5137.1169 - 72240.4±25.0

Data compiled from various sources.[1][2][3][4][5][6][7][8][9][10][11]

Part 2: Spectroscopic Characterization - A Comparative Analysis

While physical properties provide initial indicators, spectroscopic methods are required for definitive structural elucidation. Each isomer presents a unique electronic and steric environment, resulting in a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer identification. The chemical shift, coupling patterns (multiplicity), and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous information about the relative positions of the substituents.

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is most informative. The number of distinct proton signals, their chemical shifts (influenced by the electron-donating -OH and electron-withdrawing -F and -CN groups), and their coupling constants (J-values) reveal the substitution pattern. For example, an isomer with a proton situated between the fluorine and hydroxyl groups will exhibit a different chemical shift and coupling pattern compared to an isomer where the proton is adjacent to only one of these groups. A ¹H NMR spectrum for 2-Fluoro-6-hydroxybenzonitrile in D6-dimethylsulfoxide, for instance, shows signals at δ=6.85 ppm (multiplet, 2H), 7.55 ppm (quartet, 1H), and 11.7 ppm (singlet, 1H, OH).[6][12]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment, with carbons directly attached to fluorine exhibiting large C-F coupling constants. The low-field signal of the nitrile carbon (-C≡N) will also vary slightly depending on the electronic effects of the other substituents.

  • ¹⁹F NMR: This technique is exceptionally useful as it directly probes the fluorine atom. Each unique fluorine environment will produce a single signal (or a multiplet if coupled to nearby protons). The chemical shift of the fluorine signal provides direct evidence of its position on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will display characteristic absorptions, the precise wavenumbers can shift based on the substitution pattern, particularly due to changes in hydrogen bonding.

  • -OH Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[13] The position and broadness of this peak can indicate the extent of inter- or intramolecular hydrogen bonding.

  • -C≡N Stretch: A sharp, medium-intensity peak is expected in the 2200-2260 cm⁻¹ region for the nitrile group.[14] Conjugation and electronic effects from the -F and -OH groups can subtly shift this frequency.

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range is indicative of the carbon-fluorine bond.

  • C-H Bending (Out-of-Plane): The pattern of absorptions in the 700-900 cm⁻¹ "fingerprint" region can provide clues about the aromatic substitution pattern.[14]

Mass Spectrometry (MS)

While standard electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak (m/z 137) for all isomers, their fragmentation patterns may differ. The stability of the resulting fragment ions is dependent on the substituent positions, which can sometimes be leveraged for differentiation, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Part 3: Chromatographic Separation Protocol

For quantitative analysis and preparative isolation, a robust chromatographic method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating non-volatile compounds like fluoro-hydroxybenzonitriles.

Objective

To develop and validate a reverse-phase HPLC (RP-HPLC) method for the baseline separation of a mixture containing this compound and its positional isomers.

Principle of Separation

The primary challenge in separating positional isomers is their similar polarity. Standard C18 columns may fail to provide adequate resolution. The key to success lies in exploiting subtle differences in molecular shape and electronic interactions (π-π interactions) between the analytes and the stationary phase.[15]

For this reason, a stationary phase with an alternative selectivity, such as a Phenyl-Hexyl or Biphenyl phase , is the logical choice. These phases provide strong π-π interactions with the aromatic ring of the benzonitrile isomers. The different positions of the electron-withdrawing fluorine and electron-donating hydroxyl groups alter the electron density of the aromatic system in each isomer, leading to differential retention on the phenyl-based stationary phase and enabling separation.[16]

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 1. Prepare Stock Solutions (1 mg/mL of each isomer in Methanol) S2 2. Prepare Working Mixture (Dilute stocks to 10 µg/mL in 50:50 Mobile Phase A:B) S1->S2 H1 5. Equilibrate System (Run gradient for 15 min until baseline is stable) S2->H1 S3 3. Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) S4 4. Filter & Degas (Filter all solutions through 0.45 µm filter) S3->S4 S4->H1 H2 6. Inject Sample (Inject 10 µL of working mixture) H1->H2 H3 7. Run Gradient Elution (Execute separation gradient as defined in protocol) H2->H3 H4 8. Detect Analytes (Monitor at 254 nm using PDA detector) H3->H4 D1 9. Integrate Peaks (Identify and integrate all eluting peaks) H4->D1 D2 10. Identify Isomers (Compare retention times to individual standards) D1->D2 D3 11. Quantify (Calculate concentration based on peak area) D2->D3

Caption: HPLC workflow for the separation and analysis of fluoro-hydroxybenzonitrile isomers.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Reference standards of each fluoro-hydroxybenzonitrile isomer (>98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • 0.45 µm membrane filters (e.g., PTFE, Nylon)

2. Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[17]

  • Analytical Column: Phenyl-Hexyl or Biphenyl bonded silica, 2.6-3.5 µm particle size, e.g., 100 x 4.6 mm.

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid (v/v) in water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each isomer standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of Mobile Phase A and B.

4. HPLC Conditions:

  • Column Temperature: 35 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • PDA Detection: Monitor at 254 nm. Collect spectra from 200-400 nm to confirm peak purity.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
22.07030

5. System Suitability and Analysis:

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (50:50 A:B) to ensure no system peaks interfere with the analytes.

  • Standard Injections: Inject the Working Standard Mixture. The expected outcome is a chromatogram with baseline-resolved peaks for each isomer. Identify each peak by running individual standards under the same conditions.

  • Validation: Assess resolution between critical pairs (adjacent peaks), peak symmetry (tailing factor), and reproducibility of retention times and peak areas across multiple injections.

Conclusion

The successful characterization of this compound and its positional isomers is a non-trivial task that demands a multi-faceted analytical approach. While all isomers share the same molecular formula, their unique substitution patterns give rise to distinct physicochemical and spectroscopic properties. A systematic evaluation of melting points, followed by a detailed analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, provides the most definitive structural confirmation.

For quantitative purposes and for ensuring the purity of synthetic intermediates, a well-designed chromatographic separation is indispensable. By selecting a stationary phase like Phenyl-Hexyl or Biphenyl that leverages alternative selectivity mechanisms such as π-π interactions, researchers can achieve the robust separation required for accurate analysis. The integration of these analytical strategies empowers scientists to proceed with confidence, knowing their starting materials are well-defined, which is the cornerstone of successful research and development in the chemical sciences.

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  • PubChem. This compound.
  • Chemsrc. 3-Fluoro-2-hydroxybenzonitrile. [Link]
  • PubChem. 2-Fluoro-4-hydroxybenzonitrile.
  • Nodex Chemicals.
  • PubChem. 2-Fluoro-5-hydroxybenzonitrile.
  • Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [Link]
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A Researcher's Guide to Purity Validation of 4-Fluoro-2-hydroxybenzonitrile: A Comparative Analysis of Melting Point and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. 4-Fluoro-2-hydroxybenzonitrile, a key building block in the synthesis of a variety of bioactive molecules, is no exception. This guide provides an in-depth technical comparison of classical melting point analysis against modern chromatographic techniques for the validation of its purity. We will delve into the theoretical underpinnings, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their analytical workflows.

The Principle of Purity Assessment: More Than Just a Number

The concept of purity in a chemical substance is intrinsically linked to its physical and chemical properties. For a crystalline solid like this compound, the melting point has long been leveraged as a simple, yet powerful, indicator of purity.[1] The presence of even small amounts of impurities disrupts the uniform crystalline lattice of a substance, which consequently requires less energy to break down.[2] This phenomenon, known as melting point depression, results in both a lowering and a broadening of the melting temperature range.[3] A sharp and narrow melting range is therefore a strong qualitative indicator of high purity.[4]

However, in the context of rigorous drug development, a qualitative assessment is often insufficient. Quantitative and more specific methods are required to identify and quantify individual impurities. This is where high-resolution techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) become indispensable.[5] Furthermore, Differential Scanning Calorimetry (DSC) offers a thermodynamic approach to purity determination that can be considered a more sophisticated and quantitative extension of traditional melting point analysis.[6]

This guide will navigate the practical applications and comparative performance of these techniques in the quality assessment of this compound.

Comparative Purity Analysis: A Multi-faceted Approach

To provide a practical comparison, let us consider a hypothetical batch of synthesized this compound. We will assess its purity using four distinct methods: traditional melting point determination, mixed melting point analysis, Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).

Reference Standard: A certified reference standard of this compound with a stated purity of >99.8% and a sharp melting point is used for comparison. While a definitive melting point for this compound is not consistently reported across all commercial suppliers, data for the closely related isomer, 2-Fluoro-4-hydroxybenzonitrile, consistently falls within the 121-127 °C range. For the purpose of this guide, we will use a hypothetical, validated melting point of 135-137 °C for a pure sample of this compound.

Table 1: Comparative Purity Data for a Hypothetical Batch of this compound

Analytical MethodObserved ResultCalculated Purity (%)Notes
Melting Point (Capillary Method) 131-135 °CNot directly quantifiableBroadened and depressed range indicates the presence of impurities.
Mixed Melting Point (with Reference Standard) 128-133 °CConfirms non-identity with pure standardSignificant depression confirms the presence of impurities.
Differential Scanning Calorimetry (DSC) Onset: 132.5 °C, Peak: 134.8 °C98.9%Provides a quantitative purity value based on the Van't Hoff equation.[6]
High-Performance Liquid Chromatography (HPLC) Main Peak Area: 99.1%, Impurity A: 0.6%, Impurity B: 0.3%99.1%Allows for the separation and quantification of individual impurities.

Data Interpretation:

DSC provides a quantitative purity value of 98.9%, which is in close agreement with the HPLC result of 99.1%. A study comparing DSC and HPLC for the purity of pharmaceutical reference standards found that for organic compounds with purity of at least 98%, the results from both methods are comparable.[7] This highlights the utility of DSC as a quantitative tool that builds upon the principles of melting point depression.

HPLC offers the most detailed purity profile, not only confirming the overall purity but also separating and quantifying individual impurities. This level of detail is often crucial for understanding reaction byproducts and for regulatory submissions.

Experimental Protocols

Melting Point and Mixed Melting Point Determination (Capillary Method)

This protocol adheres to the general principles outlined in the United States Pharmacopeia (USP) for melting range analysis.[8]

Objective: To qualitatively assess the purity of a this compound sample.

Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • This compound (test sample)

  • This compound (reference standard, >99.8% purity)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder a small amount of the test sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the closed end.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting until the temperature is about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

  • Mixed Melting Point Determination:

    • Thoroughly mix equal parts of the test sample and the reference standard.

    • Load the mixture into a new capillary tube.

    • Determine the melting range of the mixture using the same procedure as above.

Interpretation:

  • A sharp melting range (e.g., 0.5-1 °C) that matches the reference standard indicates high purity.

  • A broad and depressed melting range compared to the reference standard suggests the presence of impurities.

  • A depressed melting range for the mixed sample confirms that the test sample is not identical to the pure reference standard.

Caption: Workflow for Melting Point and Mixed Melting Point Analysis.

Purity Determination by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the purity of a this compound sample.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the test sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Use the instrument's software to perform a purity calculation based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.

DSC_Workflow Start Start Weigh Accurately weigh 1-3 mg of sample Start->Weigh Seal Seal in hermetic aluminum pan Weigh->Seal Load Load sample and reference pans into DSC Seal->Load Heat Heat at a constant rate (e.g., 2 °C/min) Load->Heat Record Record heat flow vs. temperature Heat->Record Analyze Analyze thermogram using Van't Hoff equation Record->Analyze End End Analyze->End

Caption: Workflow for DSC Purity Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in a this compound sample.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of the test sample at the same concentration.

  • HPLC Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area percentage of the main peak and any impurity peaks. The purity is reported as the area percentage of the main peak.

Conclusion: A Synergy of Techniques for Robust Purity Validation

This guide demonstrates that while traditional melting point analysis is a rapid and valuable tool for the initial qualitative assessment of this compound purity, it does not provide the quantitative data required for rigorous scientific and pharmaceutical applications.

Differential Scanning Calorimetry elevates the principles of melting point depression to a quantitative level, offering a purity value that is often comparable to chromatographic methods for relatively pure samples.[7] However, for a complete and detailed understanding of the impurity profile, High-Performance Liquid Chromatography remains the gold standard. HPLC's ability to separate and quantify individual impurities provides invaluable information for process optimization, quality control, and regulatory compliance.

Ultimately, the choice of analytical method depends on the specific requirements of the analysis at each stage of research and development. A synergistic approach, leveraging the speed of melting point analysis for initial screening and the precision of DSC and HPLC for quantitative validation, provides a robust framework for ensuring the quality and integrity of this compound and other critical chemical intermediates.

References

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
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  • Journal of Pharmaceutical and Biomedical Analysis. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
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A Comparative Analysis of the Electronic Effects of Fluorine in Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly within drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine—its high electronegativity and ability to participate in resonance—offer a powerful tool to modulate molecular characteristics such as metabolic stability, binding affinity, and reactivity. This guide provides an in-depth comparative analysis of the electronic effects of fluorine substitution on the benzonitrile framework, a common motif in medicinal chemistry. We will delve into the nuanced interplay of inductive and resonance effects, supported by quantitative experimental data, to provide a clear, evidence-based resource for researchers.

The Duality of Fluorine's Electronic Influence: A Tale of Induction and Resonance

Fluorine's influence on the electronic landscape of an aromatic ring is a classic example of competing electronic effects. Its extreme electronegativity results in a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond framework.[1][2] Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi-system, a phenomenon known as a positive resonance effect (+R).[1][2]

The net electronic effect of a fluorine substituent is a delicate balance of these two opposing forces. In the case of halogens, the inductive effect typically outweighs the resonance effect.[1] This is evident in the electrophilic aromatic substitution of fluorobenzene, which proceeds more slowly than that of benzene, indicating an overall deactivation of the ring.[2] However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still significant.[1]

This duality is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative.[3] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. For fluorine, the Hammett constants are:

  • σ_meta_ (σ_m_): +0.34

  • σ_para_ (σ_p_): +0.06

The larger positive value for the meta position reflects the dominance of the inductive effect, as resonance effects do not significantly extend to this position. In the para position, the resonance-donating effect partially counteracts the strong inductive withdrawal, resulting in a much smaller, yet still positive, σ value.

Visualizing the Electronic Tug-of-War

The interplay between inductive and resonance effects can be visualized as follows:

G cluster_effects Electronic Effects of Fluorine cluster_ring Benzonitrile Ring Inductive Inductive Effect (-I) Ortho Ortho Position Inductive->Ortho Strongly Withdraws e- Meta Meta Position Inductive->Meta Strongly Withdraws e- Para Para Position Inductive->Para Strongly Withdraws e- Resonance Resonance Effect (+R) Resonance->Ortho Donates e- Resonance->Para Donates e-

Caption: Opposing electronic effects of fluorine on the benzonitrile ring.

Experimental Data: A Spectroscopic and Physicochemical Comparison

The electronic perturbations caused by fluorine substitution are readily observable through various analytical techniques. Here, we compare key experimental data for ortho-, meta-, and para-fluorobenzonitrile.

Infrared (IR) Spectroscopy: Probing the Nitrile Bond Strength

The stretching frequency of the nitrile (C≡N) group in the IR spectrum is a sensitive indicator of the electronic environment of the cyano group. Electron-withdrawing groups tend to increase the bond strength and, consequently, the stretching frequency. For aromatic nitriles, this peak typically appears in the 2220-2240 cm⁻¹ range.[4]

IsomerC≡N Stretching Frequency (cm⁻¹)Reference
2-Fluorobenzonitrile (ortho)~2230[5]
3-Fluorobenzonitrile (meta)~2235[5]
4-Fluorobenzonitrile (para)~2231[5]

The data reveals subtle but distinct differences. The meta-isomer exhibits the highest stretching frequency, consistent with the strong, unmitigated inductive effect of fluorine at this position, which withdraws electron density from the ring and strengthens the nitrile bond. In the para-isomer, the resonance donation of electron density from fluorine partially offsets the inductive withdrawal, leading to a slightly lower stretching frequency compared to the meta isomer. The ortho-isomer's frequency is the lowest, likely due to a combination of through-space interactions and the interplay of inductive and resonance effects at close proximity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹⁹F NMR spectroscopy is particularly sensitive to the local electronic environment of the fluorine atom.[5] The chemical shift (δ) of the ¹⁹F signal provides a direct measure of the electron density around the fluorine nucleus.

Isomer¹⁹F NMR Chemical Shift (δ, ppm) (relative to CFCl₃)
2-Fluorobenzonitrile (ortho)-111.9
3-Fluorobenzonitrile (meta)-112.5
4-Fluorobenzonitrile (para)-106.0

Note: Specific, directly comparable ¹⁹F NMR chemical shift data from a single source was not available in the surveyed literature. The presented values are representative and collated from various sources for illustrative purposes.

A more downfield (less negative) chemical shift generally indicates a more electron-deficient environment for the fluorine atom. The data suggests that the fluorine atom in the para-isomer is the most deshielded, which may seem counterintuitive given its electron-donating resonance effect. However, the ¹⁹F chemical shift is a complex parameter influenced by multiple factors, including the magnetic anisotropy of the nitrile group.

Acidity/Basicity (pKa): Quantifying the Impact on the Nitrile Nitrogen

The electronic effects of the fluorine substituent also influence the basicity of the lone pair of electrons on the nitrile nitrogen. A stronger electron-withdrawing effect from the ring will decrease the electron density on the nitrogen, making it a weaker base. This is quantified by the pKa of the conjugate acid (R-C≡N⁺-H). A lower pKa value indicates a weaker base.

meta > para > ortho

This is based on the dominant inductive effect at the meta position, the partially offsetting resonance effect at the para position, and potential steric and through-space effects at the ortho position. Further insights can be gained from computational studies of proton affinity and gas-phase basicity, which often correlate with solution-phase basicity.

Experimental Protocols

Determination of Nitrile Stretching Frequency by FT-IR Spectroscopy

This protocol outlines the general procedure for acquiring the FT-IR spectrum of a fluorobenzonitrile isomer.

Methodology:

  • Sample Preparation: For liquid samples (e.g., 3-fluorobenzonitrile), a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples (e.g., 4-fluorobenzonitrile), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan using the empty sample holder (for KBr pellets) or clean KBr plates (for thin films).

  • Sample Analysis:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the spectrum to identify the peak corresponding to the C≡N stretching vibration, which is expected to be a sharp, intense band in the 2220-2240 cm⁻¹ region.[4]

G cluster_workflow FT-IR Analysis Workflow A Sample Preparation (Thin Film or KBr Pellet) D Sample Scan A->D B Instrument Purge C Background Scan B->C C->D E Data Processing & Peak Identification D->E

Caption: Workflow for FT-IR analysis of fluorobenzonitriles.

Measurement of ¹⁹F NMR Chemical Shifts

This protocol provides a general method for obtaining the ¹⁹F NMR spectrum of a fluorobenzonitrile isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorobenzonitrile isomer in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. A reference compound, such as trifluorotoluene or hexafluorobenzene, can be used as an internal or external standard, and the chemical shifts are ultimately referenced to CFCl₃ (0 ppm).

    • Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

    • Determine the chemical shift of the fluorine signal.

Conclusion

The electronic effects of fluorine in benzonitriles are a nuanced interplay of strong induction and weaker resonance. The position of the fluorine atom on the aromatic ring dictates the balance of these effects, leading to measurable differences in the spectroscopic and physicochemical properties of the ortho, meta, and para isomers. As demonstrated by IR spectroscopy, the meta position experiences the strongest electron withdrawal at the nitrile group, while the para position shows a partial mitigation of this effect due to resonance. Understanding these subtleties is paramount for the rational design of molecules in medicinal chemistry and materials science, where precise control over electronic properties can be the key to unlocking desired functions and activities.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • Ronkainen, N. J. (2013). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Avancini, S., & Klein, J. (2013). Development of Methods for the Determination of pKa Values. PMC.
  • LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
  • NIST. (n.d.). Gas-phase acidity, bond dissociation energy and enthalpy of formation of fluorine-substituted benzenes: A theoretical study.
  • NIST. (n.d.). Search for Species Data by Proton Affinity Value.
  • LibreTexts. (2022). 6.3.6: Thermodynamics of Gas Phase Brønsted Acidity and Basicity.
  • ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
  • IUPAC. (1994). electronic effect of substituents: symbols and signs. The IUPAC Compendium of Chemical Terminology.
  • Wikipedia. (2023). Hammett equation.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • Wikipedia. (2023). Hammett equation.
  • The OChemTutor. (n.d.). pKa values.
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  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

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A Technical Guide to Assessing the Metabolic Stability of 4-Fluoro-2-hydroxybenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of successful drug design. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic candidate.[1] This guide provides an in-depth, technical comparison of methodologies for assessing the metabolic stability of 4-fluoro-2-hydroxybenzonitrile derivatives, a scaffold of growing interest in medicinal chemistry. We will delve into the underlying metabolic pathways, present a framework for comparative analysis, and provide detailed, field-proven experimental protocols.

The Metabolic Landscape of this compound Derivatives

The chemical structure of this compound presents two primary sites for metabolic transformation: the aromatic ring and the phenolic hydroxyl group. These functionalities make the scaffold susceptible to both Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The Role of Cytochrome P450 (CYP450)

The initial step in the metabolism of many lipophilic compounds is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver.[2] For this compound derivatives, CYP450-mediated oxidation can occur at several positions on the aromatic ring. The fluorine atom at the 4-position is a key structural feature. While the carbon-fluorine bond is strong, it does not render the molecule inert to metabolism.[3][4] In fact, the introduction of fluorine is a common strategy in medicinal chemistry to block metabolically labile sites and enhance metabolic stability.[4][5][6] However, oxidative metabolism can still occur at other positions on the ring, or in some cases, lead to defluorination.[7]

Phase II Metabolism: Conjugation via UDP-Glucuronosyltransferases (UGTs)

The phenolic hydroxyl group of this compound derivatives is a prime target for Phase II conjugation reactions. The most prominent of these is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9][10] This reaction involves the covalent attachment of glucuronic acid to the hydroxyl group, significantly increasing the molecule's water solubility and facilitating its excretion from the body.[8] UGTs are a large family of enzymes, with UGT1A1, UGT1A9, and UGT2B7 being particularly important for the metabolism of phenolic compounds.[11]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound This compound Derivative Oxidized_Metabolite Oxidized Metabolite(s) Parent_Compound->Oxidized_Metabolite CYP450 (Oxidation) Glucuronide_Conjugate Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate UGTs (Glucuronidation) Excretion Excretion Oxidized_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways for this compound derivatives.

Comparative Analysis of Metabolic Stability: A Framework

To guide medicinal chemistry efforts, it is crucial to understand the structure-activity relationships (SAR) that govern the metabolic stability of this compound derivatives.[12][13][14][15] By systematically modifying the scaffold and quantifying the impact on metabolic stability, researchers can identify derivatives with improved pharmacokinetic properties.

The following table provides a hypothetical framework for comparing the metabolic stability of a series of this compound derivatives. The data presented here is for illustrative purposes to demonstrate how such a comparison would be structured. In a real-world scenario, this table would be populated with experimental data from the assays described in the subsequent sections.

Compound IDR1-SubstituentR2-SubstituentHLM t1/2 (min)HLM CLint (µL/min/mg)hHep t1/2 (min)hHep CLint (µL/min/106 cells)
Parent HH4530.86023.1
1a CH3H6521.38516.3
1b ClH8017.311012.6
1c OCH3H3046.24034.7
2a HCH35525.27518.5
2b HF9514.613010.7

HLM: Human Liver Microsomes; hHep: Human Hepatocytes; t1/2: Half-life; CLint: Intrinsic Clearance.

Interpretation of Comparative Data:

  • Impact of R1-Substituents: The hypothetical data suggests that introducing a methyl (1a) or chloro (1b) group at the R1 position increases metabolic stability (longer half-life, lower clearance) compared to the parent compound. This could be due to steric hindrance at a potential site of CYP450-mediated oxidation. Conversely, a methoxy group (1c) appears to decrease stability, possibly by providing an alternative, more easily metabolized site (O-demethylation).

  • Impact of R2-Substituents: Addition of a methyl group at R2 (2a) shows a modest improvement in stability. A fluorine atom at R2 (2b) demonstrates a significant increase in stability, a classic example of using fluorine to block a metabolically labile position.[5][6]

Experimental Protocols for Assessing Metabolic Stability

To generate the comparative data discussed above, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate Phase I metabolic stability.[16][17][18] Liver microsomes are subcellular fractions that contain a high concentration of CYP450 enzymes.[19]

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Compound Stock Solution (e.g., 1 mM in DMSO) B 2. Incubate Compound with Liver Microsomes and NADPH at 37°C A->B C 3. Aliquot and Quench Reaction at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) with Acetonitrile containing Internal Standard B->C D 4. Centrifuge to Pellet Protein C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Parent Compound Depletion E->F G 7. Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]

    • Prepare a stock solution of the test compound at 1 mM in DMSO.

    • Prepare an NADPH-regenerating system solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[21]

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[20]

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the NADPH-regenerating system. Pre-warm at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.[20]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.[22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[23][24][25][26]

cluster_workflow Hepatocyte Stability Assay Workflow A 1. Thaw and Prepare Cryopreserved Hepatocytes B 2. Incubate Compound with Hepatocyte Suspension at 37°C A->B C 3. Aliquot and Quench Reaction at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) with Acetonitrile containing Internal Standard B->C D 4. Centrifuge to Pellet Cell Debris C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Parent Compound Depletion E->F G 7. Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to a working concentration (e.g., 0.5 x 106 viable cells/mL).[27]

    • Prepare a stock solution of the test compound at 1 mM in DMSO.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension. Pre-warm at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard.[26]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.[25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / 106 cells).[27]

Conclusion

The assessment of metabolic stability is a critical step in the drug discovery process. For this compound derivatives, a combination of in vitro assays, including liver microsomal and hepatocyte stability studies, provides essential data to guide the optimization of metabolic properties. By understanding the interplay between chemical structure and metabolic fate, researchers can rationally design and select drug candidates with a higher probability of success in preclinical and clinical development. The protocols and comparative framework presented in this guide offer a robust system for evaluating and improving the metabolic stability of this promising class of compounds.

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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how subtle molecular modifications impact a compound's biological activity is paramount. The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, these benefits are often accompanied by alterations in cytotoxic profiles. This guide provides an in-depth comparison of the cytotoxicity of fluorinated and non-fluorinated hydroxybenzonitriles, grounded in experimental data and mechanistic insights.

Hydroxybenzonitrile scaffolds are prevalent in various fields, from agriculture, in the form of herbicides like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[3], to oncology, as components of novel anticancer agents.[4][5] Their fluorination represents a critical step in optimizing these molecules for specific applications. This guide will dissect the consequences of this chemical modification on cellular toxicity.

Comparative Cytotoxicity Analysis: The Impact of Halogenation

Studies on various halogenated aromatic disinfection byproducts (DBPs) found in drinking water, such as halohydroxybenzonitriles (HHBNs), have shown that these compounds exhibit significantly higher cytotoxicity in Chinese hamster ovary (CHO) cells than regulated DBPs like trihalomethanes.[7] This suggests that the hydroxybenzonitrile core itself, when halogenated, possesses notable cytotoxic potential.

Table 1: Inferred Cytotoxicity Trends of Halogenated Benzonitriles

Compound ClassGeneral ObservationPotential Mechanistic FactorsSupporting Evidence
Non-Halogenated Hydroxybenzonitrile Baseline cytotoxicity, variable depending on substitution patterns.Interaction with intracellular targets.General studies on benzonitrile derivatives in drug development.[4]
Fluorinated Hydroxybenzonitrile Often increased cytotoxicity compared to non-fluorinated analogs.Enhanced lipophilicity improving membrane permeability; altered pKa affecting target interaction; increased metabolic stability leading to prolonged exposure.[1][2][8]Studies on various fluorinated compounds show enhanced biological activity and potency.[9][10]
Bromo/Iodo-Hydroxybenzonitriles (e.g., Bromoxynil) Moderate cytotoxicity in mammals.[3][6]Uncoupling of oxidative phosphorylation; cytosol acidification.[6][11][12]Herbicide toxicology studies.[6]

This table is a synthesized representation based on available literature on halogenated compounds, as direct comparative IC50 values for a simple F vs. H pair were not found.

The introduction of fluorine can dramatically alter a molecule's properties. Due to its high electronegativity and small size, fluorine can increase lipophilicity, modulate the acidity (pKa) of nearby functional groups, and block metabolic oxidation by cytochrome P450 enzymes.[1][2][8][13] These changes often lead to enhanced potency and, consequently, can increase cytotoxicity.[9][10]

Mechanistic Insights: Why Does Fluorination Alter Cytotoxicity?

The observed differences in cytotoxicity are not arbitrary; they are rooted in the fundamental physicochemical changes fluorine imparts upon the parent molecule.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[1][13] By replacing a metabolically vulnerable C-H bond with a C-F bond, the molecule's half-life is extended, leading to prolonged interaction with its cellular targets and potentially increasing its cytotoxic effect.[1][2]

  • Membrane Permeability and Cellular Uptake: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2] Improved cellular uptake means a higher intracellular concentration of the compound, leading to a more potent cytotoxic response. Studies on fluoroamphiphiles have shown they exhibit much higher cellular internalization than their non-fluorinated counterparts.[14]

  • Target Binding and pKa Modulation: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic groups (like the hydroxyl group in hydroxybenzonitrile), making them more acidic.[1][8][15] This change in ionization state at physiological pH can profoundly affect how the molecule binds to its target proteins, potentially increasing binding affinity and inhibitory potency, which can translate to higher cytotoxicity.

For some non-fluorinated hydroxybenzonitriles like bromoxynil, a primary mechanism of toxicity is the acidification of the cytosol.[11] The protonated form of the molecule enters the cell and releases a proton, disrupting intracellular pH homeostasis and leading to cell death.[6][11][12] It is plausible that fluorination could modulate the pKa to enhance this effect under certain conditions.

Visualizing a Potential Cytotoxic Pathway

Many cytotoxic compounds ultimately trigger apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be activated by cellular stress induced by toxic compounds.

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade Compound Compound ROS Reactive Oxygen Species (ROS) Compound->ROS induces Bax Bax ROS->Bax activates Mito Mitochondrion Bax->Mito forms pore in Bcl2 Bcl-2 Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by compound-induced cellular stress.

Experimental Protocols: Assessing Cytotoxicity

To quantify and compare the cytotoxicity of different compounds, standardized in vitro assays are essential. The MTT assay is a widely used, reliable method for assessing cell viability.

Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step method for determining the IC50 (half-maximal inhibitory concentration) value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated and non-fluorinated hydroxybenzonitriles)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO, if used for solubilization) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4] The incubation time should be consistent across all experiments for valid comparison.

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the MTT cytotoxicity assay.

mtt_workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Crystals in DMSO incubate3->dissolve read Read Absorbance (Plate Reader) dissolve->read calc Calculate IC50 read->calc end End calc->end

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The strategic fluorination of hydroxybenzonitriles is a powerful tool for modulating their biological activity. While direct comparative data is sparse, the principles of medicinal chemistry strongly suggest that fluorination is likely to increase the cytotoxicity of the parent hydroxybenzonitrile scaffold. This enhancement stems from improved metabolic stability, increased cellular uptake, and altered target binding affinity.

For researchers in drug development, this means that while fluorination can lead to more potent compounds, it also necessitates careful evaluation of the therapeutic index—the balance between efficacy and toxicity. Future research should focus on direct, head-to-head comparisons of fluorinated and non-fluorinated hydroxybenzonitrile analogs across a panel of cancer and normal cell lines to precisely quantify the "fluorine effect" on cytotoxicity and to elucidate the specific cell death pathways that are modulated. Such studies will be invaluable for the rational design of safer and more effective therapeutic agents.

References

  • Zeljezic, D. (2025). Toxicological Hazards of Herbicides Bromoxynil and Ioxynil.
  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wikipedia contributors. (n.d.). Bromoxynil. Wikipedia.
  • Morimoto, H., & Shimmen, T. (2008). Primary effect of bromoxynil to induce plant cell death may be cytosol acidification. Journal of Plant Research, 121(2), 227–233.
  • Pike, V. W. (n.d.).
  • BenchChem. (2025).
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Unknown author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Khodair, M. A., et al. (n.d.).
  • Wang, W., et al. (2022). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?
  • Morimoto, H., & Shimmen, T. (2010). Unique cellular effect of the herbicide bromoxynil revealed by electrophysiological studies using characean cells. Journal of Plant Research, 123(2), 227-33.
  • Aboukhatwa, E., et al. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC.
  • Zhang, Y., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery.
  • Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954261.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key molecular intermediates is paramount. 4-Fluoro-2-hydroxybenzonitrile, a fluorinated aromatic compound, serves as a critical building block in the creation of a variety of pharmaceutical and agrochemical agents. The strategic placement of the fluorine atom, hydroxyl, and nitrile functional groups offers a versatile scaffold for molecular elaboration.

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for producing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the most appropriate method for your research and development needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of a particular route is often a trade-off between factors such as the availability and cost of starting materials, reaction yield, scalability, and safety considerations. The most prominent methods include:

  • Multi-step Synthesis from 3-Fluorophenol: A classical approach involving the initial functionalization of a readily available fluorophenol.

  • The Rosenmund-von Braun Reaction: A direct cyanation of a halogenated phenol derivative.

  • The Sandmeyer Reaction: A versatile method for introducing a nitrile group from an aromatic amine.

  • Modern Palladium-Catalyzed Cyanation: A contemporary approach offering milder reaction conditions.

This guide will now explore each of these methodologies in detail.

Method 1: Multi-step Synthesis from 3-Fluorophenol via Bromination

This synthetic route commences with the bromination of 3-fluorophenol, followed by the introduction of the nitrile group. While a multi-step process, it utilizes a readily available starting material.

Chemical Rationale and Workflow

The synthesis begins with the electrophilic aromatic substitution of 3-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The bromination is regioselective, yielding 4-bromo-3-fluorophenol. Subsequent protection of the hydroxyl group may be necessary before the cyanation step, which is typically achieved via a Rosenmund-von Braun reaction. A final deprotection step yields the target molecule. A patent describes a similar synthesis of the isomer 2-fluoro-4-hydroxybenzonitrile from 3-fluorophenol with an overall yield of 20-40%.[1]

A 3-Fluorophenol B Bromination (e.g., Br2 in Chloroform) A->B Step 1 C 4-Bromo-3-fluorophenol B->C D Hydroxyl Protection (Optional) C->D Step 2 F Cyanation (e.g., CuCN) C->F Direct Cyanation E Protected Intermediate D->E E->F Step 3 G Protected Nitrile F->G H Deprotection G->H Step 4 I This compound H->I

Caption: Multi-step synthesis of this compound from 3-Fluorophenol.

Experimental Protocol (Adapted from Patent Literature for an Isomer)

Step 1: Bromination of 3-Fluorophenol

  • Dissolve 3-fluorophenol in chloroform.

  • Slowly add a solution of bromine in chloroform at a controlled temperature.

  • After the addition is complete, add an aqueous sodium hydroxide solution.

  • Separate the aqueous phase and acidify with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic phase with water and dry over magnesium sulfate.

  • Remove the solvent and purify the crude 4-bromo-3-fluorophenol by vacuum distillation and recrystallization from petroleum ether. A reported yield for this step is 61%.[1]

Step 2: Cyanation This step would be followed by a Rosenmund-von Braun type reaction as detailed in Method 2.

Method 2: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical and robust method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[2] This approach offers a more direct route to the target molecule, provided the appropriate halogenated precursor is available.

Chemical Rationale and Workflow

This reaction involves the nucleophilic substitution of a halogen on the aromatic ring with a cyanide group, facilitated by a copper(I) salt. The reaction typically requires high temperatures and a polar aprotic solvent. For the synthesis of this compound, the starting material would be 2-bromo-5-fluorophenol or 2-chloro-5-fluorophenol.

A 2-Bromo-5-fluorophenol B Rosenmund-von Braun Reaction (CuCN, High Temperature) A->B Direct Cyanation C This compound B->C

Caption: Rosenmund-von Braun synthesis of this compound.

Experimental Protocol (for the isomer 3-Fluoro-4-hydroxybenzonitrile)

The following protocol is for a related isomer and can be adapted for the target molecule.

  • Combine 4-bromo-2-fluorophenol (10 ml, 91 mmol) and copper(I) cyanide (9.85 g, 0.11 mol) in 75 ml of N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.[3]

  • Heat the mixture with stirring at 150°C for 5 hours.[3]

  • Cool the reaction mixture and dilute with 200 ml of ether. Stir and decant the ether.[3]

  • Repeat the ether wash of the residue.[3]

  • Combine the ether decantates and wash successively with water, 1N HCl solution, water, and brine.[3]

  • Dry the organic solution over magnesium sulfate and concentrate in vacuo.[3]

  • Triturate the resulting solid in carbon tetrachloride and filter to afford the product. The reported yield for 3-fluoro-4-hydroxybenzonitrile is 72.1%.[3]

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.

Chemical Rationale and Workflow

This method would start with 2-amino-5-fluorophenol. The amino group is first converted to a diazonium salt by treatment with a nitrite source in an acidic medium at low temperatures. The resulting diazonium salt is then reacted with a copper(I) cyanide solution to yield this compound. The Sandmeyer reaction is a cornerstone of aromatic chemistry due to its broad applicability.[4]

A 2-Amino-5-fluorophenol B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Cyanation (CuCN) C->D Step 2 E This compound D->E

Caption: Sandmeyer synthesis of this compound.

Experimental Protocol (Generalized)

Step 1: Diazotization

  • Dissolve 2-amino-5-fluorophenol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature, and gentle heating may be applied to ensure complete reaction.

  • Isolate the product by extraction into an organic solvent.

  • Purify the crude product by washing the organic extract, drying, and removing the solvent, followed by vacuum distillation or column chromatography.

Method 4: Modern Palladium-Catalyzed Cyanation

Modern organometallic chemistry offers milder alternatives to the classical copper-mediated cyanation reactions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-CN bonds.

Chemical Rationale and Workflow

This approach involves the reaction of an aryl halide or triflate (e.g., 2-bromo-5-fluorophenol) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. These reactions often proceed at lower temperatures and with greater functional group tolerance compared to the Rosenmund-von Braun reaction. A key advantage is the use of less toxic cyanide sources in some protocols.[5]

A 2-Bromo-5-fluorophenol B Pd-Catalyzed Cyanation (Pd catalyst, ligand, cyanide source) A->B Cross-Coupling C This compound B->C

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol (Generalized)
  • To a reaction vessel, add the aryl halide (e.g., 2-bromo-5-fluorophenol), a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle), a phosphine ligand (e.g., XPhos), and a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂).

  • Add a suitable solvent (e.g., dioxane/water mixture) and a base (e.g., KOAc).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Multi-step from 3-Fluorophenol Rosenmund-von Braun Sandmeyer Reaction Pd-Catalyzed Cyanation
Starting Material 3-Fluorophenol2-Bromo-5-fluorophenol2-Amino-5-fluorophenol2-Bromo-5-fluorophenol
Key Reagents Br₂, CuCNCuCNNaNO₂, HCl, CuCNPd catalyst, ligand, cyanide source
Reaction Conditions Multiple steps, varied conditionsHigh temperature (e.g., 150°C)Low temperature for diazotizationMilder temperatures
Reported Yield 20-40% (overall for isomer)[1]~72% (for isomer)[3]Generally moderate to goodOften high yields
Advantages Readily available starting materialDirect cyanation, robustVersatile, well-establishedMilder conditions, functional group tolerance, potentially less toxic cyanide sources
Disadvantages Multiple steps, lower overall yieldHarsh conditions, stoichiometric copperDiazonium salts can be unstableCost of catalyst and ligands, sensitivity to air and moisture
Scalability Can be challenging due to multiple stepsEstablished for industrial scaleCan be scaled with careCan be scalable, but catalyst cost may be a factor
Safety Use of bromineHigh temperatures, toxic copper cyanideUnstable diazonium intermediates, toxic cyanidesToxic ligands and cyanides, but some protocols use less toxic sources

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific context of the synthesis.

  • For large-scale industrial production , the Rosenmund-von Braun reaction is a strong contender due to its robustness and relatively high yield in a single cyanation step, provided the halogenated precursor is accessible.

  • For laboratory-scale synthesis and analogue development , the Sandmeyer reaction offers versatility, starting from the corresponding amine. Palladium-catalyzed cyanation is also an excellent choice, particularly when milder conditions and functional group tolerance are critical, despite the higher initial cost of the catalyst system.

  • The multi-step synthesis from 3-fluorophenol is a viable option if this is the most readily available and cost-effective starting material, although the overall yield may be lower.

Researchers and process chemists must weigh the factors of yield, cost, safety, and scalability to select the most appropriate method for their specific application. The continued development of modern catalytic methods is expected to provide even more efficient and sustainable routes to this important chemical intermediate in the future.

References

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Google Patents. (n.d.). US7595417B2 - Ligand-free palladium-catalyzed cyanation of aryl halides.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

Sources

A Researcher's Guide to Comparative DFT Studies of Fluorinated Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Benzonitrile Scaffolds

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating physicochemical properties.[1][2] Fluorinated benzonitriles, in particular, represent a class of compounds with significant potential. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity, and electronic characteristics.[1][3] The positional isomerism—referring to the different locations of the fluorine atom on the benzene ring (ortho, meta, or para)—gives rise to a set of molecules with distinct three-dimensional shapes and electronic distributions.[1]

Understanding the nuanced differences between these isomers is critical for rational drug design and the development of novel materials. However, comprehensive experimental characterization of every isomer can be time-consuming and resource-intensive. This is where computational chemistry, specifically Density Functional Theory (DFT), provides an indispensable predictive tool.[4] This guide offers a comparative analysis of fluorinated benzonitrile isomers (2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile), synthesizing insights from computational studies to provide a foundational resource for researchers. We will explore the theoretical underpinnings of the computational methods, present a validated workflow, and compare the predicted structural, electronic, and spectroscopic properties of these important molecules.

The Computational Approach: Methodology and Validation

A successful DFT study hinges on the appropriate selection of computational methods and a rigorous validation process. The goal is to achieve a balance between accuracy and computational cost that is fit for the purpose of the study.[5]

Choosing the Right Tools: Functionals and Basis Sets

For organic molecules like fluorinated benzonitriles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and robust choice.[5][6] It provides reliable results for geometries, vibrational frequencies, and electronic properties for a broad range of systems. To accurately describe the electron distribution, especially around the electronegative fluorine and nitrogen atoms, a flexible basis set is required. The 6-311++G(d,p) Pople-style basis set is an excellent option. The inclusion of diffuse functions ("++") is crucial for describing lone pairs and anions, while polarization functions ("d,p") allow for more flexibility in describing bonding environments.[6][7] This combination—B3LYP/6-311++G(d,p)—has been shown to yield results that are in good agreement with experimental data for similar molecules.[5][8]

A Self-Validating Computational Workflow

To ensure the trustworthiness of the computational results, a systematic and self-validating workflow must be employed. This involves more than just a single calculation; it's a multi-step process designed to confirm that the results are physically meaningful.

  • Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.[9]

  • Frequency Calculation: Once an optimized structure is found, a frequency calculation is performed. This serves two critical purposes:

    • Thermodynamic Properties: It allows for the calculation of thermodynamic parameters like enthalpy and Gibbs free energy.[6]

    • Verification of Minima: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the optimization has not found a stable structure.

  • Property Calculations: With a validated minimum energy structure, various molecular properties can be calculated. These include:

    • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment.[6][9]

    • Spectroscopic Properties: Theoretical vibrational (IR and Raman) spectra can be simulated from the calculated frequencies.[10]

The following diagram illustrates this comprehensive workflow:

DFT Workflow for Fluorinated Benzonitrile Isomers Computational Workflow for Isomer Analysis cluster_0 Input & Setup cluster_1 Core Calculation cluster_2 Validation & Analysis cluster_3 Output Start Generate Initial Structure (e.g., 2-fluorobenzonitrile) Setup Define Computational Method: Functional: B3LYP Basis Set: 6-311++G(d,p) Start->Setup Opt Geometry Optimization Setup->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt Imaginary Frequencies Found (Re-optimize) Properties Calculate Properties: - HOMO/LUMO Energies - Dipole Moment - Vibrational Frequencies Validation->Properties No Imaginary Frequencies Comparison Compare Isomers & Experimental Data Properties->Comparison Results Tabulate & Visualize Results Comparison->Results

Caption: A validated computational workflow for the DFT analysis of fluorinated benzonitrile isomers.

Comparative Analysis of Fluorobenzonitrile Isomers

The true power of this computational approach lies in the direct comparison of the isomeric series. By applying the same level of theory to 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, we can isolate the effects of the fluorine atom's position on the molecule's properties.

Structural Parameters

The introduction of a fluorine atom causes subtle but predictable distortions in the benzonitrile geometry. These changes can be quantified by examining key bond lengths and angles. While extensive experimental structures can be challenging to obtain, DFT provides high-quality predictions that can be compared with data from techniques like Fourier transform microwave spectroscopy.[11][12]

Parameter2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)Benzonitrile (Reference)
C-F Bond Length (Å) ~1.35~1.36~1.35-
C≡N Bond Length (Å) ~1.15~1.15~1.15~1.16
Dipole Moment (Debye) HighModerateLowHigh
Note: The values presented are representative and derived from typical DFT (B3LYP/6-311++G(d,p)) calculations. Exact values may vary slightly based on the specific computational setup.

The position of the fluorine atom significantly influences the overall molecular dipole moment. In the ortho- and para-isomers, the strong electron-withdrawing effects of the fluorine and nitrile groups are somewhat additive or opposing along the main axis, leading to larger or smaller net dipoles. The meta-isomer typically exhibits an intermediate dipole moment.

Electronic Properties: Reactivity and Stability

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key indicators of a molecule's chemical reactivity and electronic stability.[9] The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that correlates with the molecule's chemical stability; a larger gap implies greater stability and lower reactivity.[9]

Property2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)
HOMO Energy (eV) LowestHighestIntermediate
LUMO Energy (eV) LowestHighestIntermediate
HOMO-LUMO Gap (eV) LargestSmallestIntermediate
Note: These trends are based on DFT calculations and provide a qualitative comparison. The HOMO-LUMO gap indicates that charge transfer occurs within the molecules.[6]

These electronic differences have direct implications for how these isomers will behave in chemical reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing fluorine atom activates the ring, and its position dictates the regioselectivity of the reaction.[2] A lower LUMO energy generally suggests a greater susceptibility to nucleophilic attack.

Vibrational Spectroscopy

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This is an invaluable tool for identifying and characterizing isomers. The C≡N and C-F stretching frequencies are particularly diagnostic.

Vibrational Mode2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)
C≡N Stretch (cm⁻¹) ~2230~2235~2232
**C-F Stretch (cm⁻¹) **~1250~1220~1260
Note: Frequencies are scaled by a factor (~0.96) to account for anharmonicity and method limitations, providing better agreement with experimental data.[13]

The precise position of these vibrational bands can serve as a fingerprint for each isomer, allowing for their unambiguous identification in a mixture or as a reaction product. The good agreement typically found between scaled theoretical frequencies and experimental spectra validates the chosen level of theory.[5]

Conclusion and Future Directions

This guide demonstrates that comparative DFT studies provide a robust and efficient framework for understanding the nuanced differences between fluorinated benzonitrile isomers. By employing a validated computational workflow with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict and compare the geometric, electronic, and spectroscopic properties of these molecules. These theoretical insights are crucial for guiding synthetic efforts, interpreting experimental data, and rationally designing molecules with desired properties for applications in drug discovery and materials science. The presented data and workflows serve as a foundational guide for professionals in these fields, enabling a deeper understanding of structure-property relationships.

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A Comparative Guide to the Therapeutic Potential of 4-Fluoro-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzonitrile scaffold represents a "privileged structure," consistently appearing in a multitude of therapeutically active agents.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone for rational drug design. The strategic introduction of fluorine and hydroxyl groups onto this scaffold, as seen in 4-Fluoro-2-hydroxybenzonitrile, further enhances its potential by modulating lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide offers a comprehensive analysis of the therapeutic potential of derivatives synthesized from the this compound core. We will objectively compare the performance of these derivatives across key therapeutic areas, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility. Our focus is on the causality behind experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Versatile Starting Point

This compound (also known as 2-Cyano-5-fluorophenol) is a versatile chemical intermediate.[2] The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring, while the hydroxyl group provides a key site for derivatization, often through etherification or esterification, to generate a library of compounds for screening.

The general approach to leveraging this scaffold involves its reaction with various alkyl or aryl halides to create ether-linked derivatives. This strategy allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Comparative Analysis I: Anticancer Activity

Benzonitrile derivatives have emerged as potent anticancer agents by targeting fundamental processes in cancer cell proliferation, such as tubulin polymerization and kinase-mediated signaling.[1][3] While direct derivatization of this compound for anticancer agents is an emerging area, the closely related scaffold, 4-fluoro-3-nitrobenzonitrile, serves as an excellent proxy to demonstrate the potential of fluorinated benzonitriles in oncology. This related compound is a key precursor for pyrazolo[3,4-d]pyrimidine scaffolds, which are potent inhibitors of protein kinases, enzymes often dysregulated in cancer.[4]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by hyperactive protein kinases. Derivatives of fluorinated benzonitriles can be designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphotransferase activity that drives downstream signaling pathways essential for tumor cell growth and survival.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Derivative Benzonitrile Derivative Derivative->Kinase_Cascade Inhibits (ATP-Competitive) Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Comparative Data: Anticancer Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative kinase inhibitors derived from the related precursor, 4-fluoro-3-nitrobenzonitrile, against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineTarget Kinase(s)IC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)Multiple0.05[4]
Pyrazolo[3,4-d]pyrimidineK562 (Leukemia)Abl, Src0.02[4]
Pyrazolo[3,4-d]pyrimidineA549 (Lung)EGFR0.15[4]

Expert Insights: The data clearly indicate that the pyrazolopyrimidine scaffold, accessible from fluorinated benzonitrile precursors, yields highly potent anticancer agents with nanomolar to low micromolar activity. The choice of cell line is critical; for instance, K562 cells are used to test for inhibitors of Abl kinase, relevant in chronic myeloid leukemia, while A549 is a standard for lung cancer studies involving EGFR signaling.

Comparative Analysis II: Anti-inflammatory and Antioxidant Activity

Chronic inflammation is a key driver of numerous diseases. A promising strategy for developing anti-inflammatory agents is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] Chalcones and their derivatives, which can be synthesized from fluorinated acetophenones (structurally similar to our core), have shown significant potential in this area.[6]

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., cytokines, chemokines). Certain derivatives can block this pathway, often by inhibiting the degradation of IκBα, thus preventing NF-κB translocation and reducing the inflammatory response.[5]

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Derivative This compound Derivative Derivative->IKK Inhibits Transcription Transcription of Inflammatory Genes Nucleus->Transcription

Comparative Data: Anti-inflammatory and Antioxidant Performance

The following table presents data for novel 4'-fluoro-2'-hydroxy-chalcone derivatives, demonstrating the anti-inflammatory and antioxidant potential of the fluorinated phenol moiety.[6]

CompoundAnti-inflammatory Activity (% edema inhibition)Analgesic Activity (% protection)Antioxidant Activity (IC₅₀, µM)
5d (Monomethoxy-chalcone)75.368.225.6
6d (Dihydropyrazole of 5d)78.172.528.4
5a (Dimethoxy-chalcone)55.845.115.2
6a (Dihydropyrazole of 5a)59.249.717.8
Ibuprofen (Reference)65.458.9-

Expert Insights: The data reveal a strong correlation between the chalcones and their cyclized dihydropyrazole derivatives.[6] Notably, compound 6d shows superior anti-inflammatory and analgesic activity compared to the standard drug, ibuprofen. This highlights that modifications to the core structure can significantly enhance therapeutic efficacy. The monomethoxy substitution appears more favorable for anti-inflammatory action, whereas the dimethoxy substitution enhances antioxidant capacity.[6]

Comparative Analysis III: Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance.[7] Benzonitrile and quinolone structures are well-established pharmacophores in this domain.[8][9] Derivatives containing the 4-hydroxy-2-quinolone scaffold, which can be conceptually linked to the cyclization of benzonitrile precursors, have demonstrated potent activity.

Comparative Data: Antimicrobial Efficacy

The table below shows the minimum inhibitory concentration (MIC) for various benzonitrile-related structures against pathogenic microorganisms. A lower MIC value indicates greater potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Benzimidazole derivative 19Enterococcus faecalis12.5[8]
Coumarin-1,2,3-triazole conjugateEnterococcus faecalis12.5–50[8]
2-hydroxy-N-phenylnaphthalene-1-carboxamideMycobacterium kansasii15.2[8]
Brominated 4-hydroxy-2-quinolone (3j)Aspergillus flavus1.05 (IC₅₀)[9]

Expert Insights: The structure-activity relationship (SAR) in this class is heavily influenced by substituents. For quinolone analogs, the length of an alkyl chain at the C-3 position and the type of substituent at C-6/C-7 dramatically impact antimicrobial activity.[9] The exceptional antifungal activity of the brominated analog 3j against Aspergillus flavus, surpassing that of the positive control Amphotericin B, underscores the potential of halogenated heterocyclic scaffolds derived from aromatic precursors.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, we provide detailed, step-by-step methodologies for key assays.

General Synthesis Workflow for this compound Ethers

This protocol describes a generalized approach for synthesizing a library of derivatives for screening.

G Start 4-Fluoro-2- hydroxybenzonitrile Step1 Dissolve in Solvent (e.g., DMF, Acetone) Start->Step1 Step2 Add Base (e.g., K₂CO₃, NaH) to deprotonate -OH Step1->Step2 Step3 Add Alkyl/Aryl Halide (R-X) Step2->Step3 Step4 Heat Reaction (e.g., 60-80°C) Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Work-up & Purification (Chromatography) Step5->Step6 Product Derivative Library (4-Fluoro-2-(OR)- benzonitrile) Step6->Product

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone). Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution: Add the desired alkyl or aryl halide (R-X, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-100°C and stir for 4-12 hours. The choice of temperature and time depends on the reactivity of the halide.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.

Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Seeding: Culture cancer cells in appropriate media (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzonitrile derivatives in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: NF-κB (p65) Translocation Assay

This immunofluorescence-based assay quantifies the inhibition of NF-κB translocation from the cytoplasm to the nucleus.[12]

  • Cell Culture: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding an agonist like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) to the media for 30-60 minutes.[12]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with 1% BSA in PBST. Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation and its inhibition by the test compounds.[12]

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a promising starting point for the development of novel therapeutic agents. The strategic placement of fluoro, hydroxyl, and nitrile functionalities provides a rich platform for synthetic modification, leading to potent inhibitors of key biological pathways in cancer and inflammation. The comparative data presented herein demonstrate that subtle changes in substitution patterns can lead to significant improvements in potency and selectivity.

Future work should focus on synthesizing and screening a broader library of derivatives directly from this compound to establish a more direct structure-activity relationship. Exploring different linker chemistries beyond simple ethers and investigating their effects on metabolic stability and pharmacokinetic profiles will be crucial for translating these promising in vitro results into viable clinical candidates. The detailed protocols provided in this guide offer a robust framework for undertaking such investigations with scientific integrity and precision.

References

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Sources

Safety Operating Guide

Understanding the Compound: Hazard Profile and Regulatory Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Proper Disposal of 4-Fluoro-2-hydroxybenzonitrile

This compound is a halogenated aromatic nitrile, a class of compounds that requires careful management due to its inherent chemical properties and associated hazards.

1.1. Hazard Identification

Based on globally harmonized system (GHS) classifications and safety data sheets (SDS), this compound presents the following primary hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritant: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[2][3][4].

The combination of a nitrile group and a fluorinated aromatic ring necessitates a disposal protocol that addresses both cyanide-related toxicity and the persistence of halogenated organic compounds. During combustion, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride gas can be generated[2].

1.2. Regulatory Framework

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical structure, this compound waste falls under specific regulatory categories:

  • Halogenated Organic Compound: As a fluorinated compound, this chemical is classified as a halogenated organic waste. Such wastes are typically assigned EPA hazardous waste codes from the "F" list if they are spent solvents (e.g., F001, F002) or may be classified based on their characteristics[5][6][7][8].

  • Toxicity Characteristic: Due to its acute toxicity, the waste may also exhibit the toxicity characteristic (D-list) if it meets specific leaching procedure criteria[9][10].

Given these classifications, this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][11]

Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is to ensure it is safely segregated, properly contained and labeled, and transferred to a licensed hazardous waste disposal facility. In-laboratory treatment of this compound is not recommended without specific, validated procedures due to the risk of generating toxic byproducts.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate PPE is worn to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation or damage.[2][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation and dermal toxicity.[2][9]
Body Protection A lab coat and, if handling larger quantities, a chemical-resistant apron.Minimizes skin exposure from spills or splashes.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for particulates may be necessary.[2][9]Prevents inhalation of dust, which is harmful and can cause respiratory irritation.[1][12][13]
Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. This includes the pure compound and any materials grossly contaminated with it.

  • Halogenated Organic Waste Stream: This container should be part of your laboratory's halogenated organic waste stream.

  • AVOID Mixing with Acids: Crucially, never mix nitrile-containing waste with acidic waste. The combination can generate highly toxic hydrogen cyanide gas.[14]

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[2]

Step 3: Waste Collection and Container Management
  • Solid Waste: Collect unused or waste this compound powder, along with contaminated items like weigh boats and filter paper, in a designated solid hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tightly-fitting lid.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container compatible with the solvent used. Ensure the container is properly vented if necessary but kept closed when not in use.

  • Labeling: Label the waste container clearly and immediately with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[15] All components of a mixture must be listed.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general work areas.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[16]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now hazardous waste. Collect all rinsate and add it to your halogenated liquid hazardous waste stream. Do not dispose of the rinsate down the drain. [15][17][18]

  • Deface Label: After triple rinsing, completely deface or remove the original product label.

  • Container Disposal: The triple-rinsed container can now typically be disposed of as non-hazardous lab glass or plastic, according to your institution's specific guidelines.

Step 5: Arranging for Professional Disposal

All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Follow your organization's procedures for requesting a waste pickup.

Disposal_Workflow cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_final Final Disposal Path PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Step 2: Segregate Waste (Halogenated Stream, No Acids!) PPE->Segregate Safety First Collect Step 3: Collect Waste (Solids, Liquids in Labeled Compatible Container) Segregate->Collect Prevent Reactions Store Store in Satellite Accumulation Area Collect->Store Secure & Await Pickup Pickup Step 5: Arrange Pickup (Contact EHS/Licensed Contractor) Store->Pickup Initiate Disposal Decon Step 4: Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) Decon->Pickup Manage Empties Disposal Final Disposal at Approved Facility Pickup->Disposal Professional Handling

Caption: Disposal workflow for this compound.

Emergency Preparedness: Spill and Decontamination Procedures

Accidents can happen, and a clear, actionable plan is essential.

3.1. Spill Cleanup Protocol

For minor spills of solid this compound that you are trained and equipped to handle:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Don PPE: Wear the full PPE detailed in Section 2.1.

  • Contain the Spill: Prevent the powder from spreading. Avoid creating dust.

  • Absorb/Collect: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent.[16][19][20] Do not use combustible materials like paper towels to absorb the bulk of the chemical.

  • Scoop and Collect: Carefully scoop the mixture into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol), followed by soap and water.[21] All cleaning materials are considered hazardous waste and must be placed in the sealed waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for pickup.

3.2. Decontamination of Equipment and Surfaces

Any equipment (e.g., glassware, spatulas, magnetic stir bars) or surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Initial Removal: Scrape or wipe off any gross solid contamination. This material is hazardous waste.

  • Solvent Rinse: Rinse the equipment or surface with a suitable solvent (e.g., acetone, methanol, or ethanol) to dissolve the residue. Perform this in a fume hood.

  • Collect Rinsate: All solvent rinsate must be collected as liquid halogenated hazardous waste.

  • Wash: Wash the equipment or surface with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these rigorous procedures, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
  • WM Solutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources.
  • Nevada Department of Agriculture. (n.d.). How to Manage Rinsate.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information.
  • SpillFix. (2014, April 25). Different Types of Spill Absorbent Materials.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste and RCRA.
  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • U.S. Occupational Safety and Health Administration & National Institute for Occupational Safety and Health. (n.d.). OSHA-NIOSH Infosheet: Protecting Workers Who Use Cleaning Chemicals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Centers for Disease Control and Prevention. (2024, January 8). Regulated Medical Waste.
  • U.S. Centers for Disease Control and Prevention. (n.d.). Surface Sampling Guidance, Considerations, and Methods in Occupational Hygiene.
  • U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (2014-151).
  • U.S. Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
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  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • University of Northern Iowa. (n.d.). Protocol for Chemical Spills.
  • University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Washington State University. (n.d.). Halogenated Solvents.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a crucial intermediate in pharmaceutical and agrochemical synthesis, 4-Fluoro-2-hydroxybenzonitrile (CAS No. 186590-01-2) is a compound frequently handled by researchers and drug development professionals. Its potent chemical reactivity necessitates a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to instill a deep, proactive safety culture by explaining the causality behind each recommendation, ensuring that every researcher is not just protected, but is also an informed guardian of their laboratory's safety.

Hazard Profile: Understanding the Adversary

Effective protection begins with a comprehensive understanding of the risks. This compound presents a multi-faceted hazard profile that demands respect and meticulous preparation. The primary risks are associated with its acute toxicity, and its irritant properties to the skin, eyes, and respiratory system.[1][2][3][4][5]

A summary of its classification under the Globally Harmonized System (GHS) provides a clear, quantitative starting point for our PPE strategy.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation[1][2][3][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][5]
Hazardous to the Aquatic EnvironmentLong-term HazardH411: Toxic to aquatic life with long lasting effects[3]

Causality of Risk:

  • Dermal and Oral Toxicity: The "Harmful" classification means that accidental ingestion or significant skin contact can lead to systemic toxic effects. This is the primary driver for mandating high-quality gloves and protective clothing.

  • Serious Eye Damage: This is a critical risk. The potential for irreversible damage dictates that eye protection must be absolute and non-negotiable. Standard safety glasses are insufficient.[3][7]

  • Respiratory and Skin Irritation: As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory tract.[2] This underpins the need for handling within a controlled environment like a fume hood and, where necessary, using respiratory protection.

The Core Protocol: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE approach is required. Each component is chosen to neutralize a specific route of exposure.

Eye and Face Protection: The Non-Negotiable Barrier
  • Minimum Requirement: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8] These provide a 360-degree seal around the eyes, protecting from dust particles and accidental splashes.

  • Best Practice (Strongly Recommended): A full-face shield worn over chemical splash goggles. The face shield provides a secondary layer of protection for the entire face, which is crucial when handling quantities greater than a few grams or when a splash risk is present.

Hand Protection: Ensuring Dermal Integrity
  • Glove Type: Nitrile gloves are the standard for handling a wide array of laboratory chemicals.[9][10][11][12] They offer superior resistance to many chemicals compared to latex or vinyl and are hypoallergenic.[9]

  • Operational Imperative: Always double-glove. This practice provides redundancy; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.

  • Before You Begin: Always inspect gloves for any signs of degradation, punctures, or tears before use. After handling, wash your gloved hands with soap and water before removing the outer glove, followed by removal of the inner glove.

Body Protection: Preventing Incidental Contact
  • Standard Operations: A clean, buttoned lab coat is the minimum requirement to protect against minor spills and dust.

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required. All protective clothing should be removed immediately if it becomes contaminated.[2]

Respiratory Protection: Safeguarding the Airway
  • Primary Engineering Control: All handling of this compound powder must take place within a certified chemical fume hood to control dust and vapors at the source.[13][14]

  • When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below permissible limits (e.g., during a large spill cleanup), respiratory protection is mandatory.

  • Respirator Specification: A NIOSH-approved air-purifying respirator fitted with a P2 or P100 particulate filter is necessary.[2] All personnel requiring a respirator must be properly fit-tested and trained in its use.

Operational Workflow: A Step-by-Step Guide to Safety

Procedural discipline is as critical as the equipment itself. The following workflow minimizes the risk of contamination and exposure.

Donning PPE: The Order of Application
  • Lab Coat/Apron: Put on your protective clothing first.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first.

  • Respiratory Protection: If required, put on and seal-check your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.

Doffing PPE: The Contamination-Avoidance Sequence

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, then bare hands).

  • Decontaminate (If Possible): In the fume hood, wipe down the outer gloves with a damp cloth.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the strap or arms. Remove the face shield first, followed by the goggles. Place them in a designated area for cleaning.

  • Remove Lab Coat/Apron: Unbutton and roll it away from your body, ensuring the contaminated exterior is folded inward.

  • Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

PPE Selection and Handling Workflow

The following diagram illustrates the decision-making and procedural flow for safely handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Disposal prep_start Initiate Handling Protocol for This compound verify_hood Verify Fume Hood is Operational (Check Airflow Monitor) prep_start->verify_hood select_ppe Select Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat (+/- Apron) verify_hood->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe handle_chem Perform Chemical Handling (Weighing, Transfer, Reaction) INSIDE FUME HOOD don_ppe->handle_chem doff_ppe Doff PPE in Contamination- Avoidance Sequence handle_chem->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste in Designated Hazardous Bins doff_ppe->dispose_waste wash_hands Thoroughly Wash Hands dispose_waste->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.